4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl3N3/c6-1-2-3(7)10-5(9)11-4(2)8/h1H2,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKQTWFNYVYTAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N=C1Cl)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735171 | |
| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850554-82-4 | |
| Record name | 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30735171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Foreword: The Strategic Importance of Functionalized Pyrimidines in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its prevalence in FDA-approved drugs underscores its significance as a privileged structure, capable of engaging with a wide array of biological targets. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions within a biological system. The target molecule of this guide, 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine, represents a highly functionalized and versatile intermediate, poised for elaboration into novel drug candidates. The presence of reactive chloro- and chloromethyl groups provides orthogonal handles for subsequent chemical modifications, making it a valuable building block for the synthesis of compound libraries in the pursuit of new therapeutic leads. This guide provides a comprehensive overview of a plausible and robust synthetic route to this important intermediate, grounded in established chemical principles and supported by relevant literature.
A Plausible Multi-Step Synthetic Pathway
The synthesis of this compound can be logically approached through a four-step sequence, commencing with the construction of the core pyrimidine ring, followed by systematic functionalization. This strategy is designed for efficiency and scalability, leveraging well-documented and reliable chemical transformations.
Caption: Mechanism of the Vilsmeier-Haack formylation at the C5 position.
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a dry reaction vessel under an inert atmosphere, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0°C.
-
Slowly add phosphorus oxychloride to the cooled DMF solution, maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-amino-4,6-dichloropyrimidine in the same solvent to the Vilsmeier reagent dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours until the starting material is consumed.
-
Cool the reaction mixture and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Step 3b & 3c: Reduction and Subsequent Chlorination
The newly introduced formyl group is then converted to the desired chloromethyl group in a two-step sequence. First, the aldehyde is selectively reduced to the corresponding alcohol using a mild reducing agent such as sodium borohydride. Subsequently, the resulting hydroxymethyl group is converted to the chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride.
Experimental Protocol: Reduction and Chlorination
-
Reduction: Dissolve the 2-amino-4,6-dichloro-5-formylpyrimidine in a suitable solvent such as methanol or ethanol. Cool the solution to 0°C and add sodium borohydride portion-wise. Stir the reaction at this temperature until the reduction is complete. Quench the reaction with water and extract the product.
-
Chlorination: Dissolve the crude 2-amino-4,6-dichloro-5-(hydroxymethyl)pyrimidine in a suitable solvent like dichloromethane. Add thionyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched with a cold, saturated solution of sodium bicarbonate, and the product is extracted.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Theoretical Yield |
| 1 | Guanidine, Diethyl Malonate | Sodium Methoxide | 2-Amino-4,6-dihydroxypyrimidine | High |
| 2 | 2-Amino-4,6-dihydroxypyrimidine | POCl₃, N,N-Dimethylaniline | 2-Amino-4,6-dichloropyrimidine | >80% |
| 3a | 2-Amino-4,6-dichloropyrimidine | DMF, POCl₃ | 2-Amino-4,6-dichloro-5-formylpyrimidine | Moderate to High |
| 3b | 2-Amino-4,6-dichloro-5-formylpyrimidine | NaBH₄ | 2-Amino-4,6-dichloro-5-(hydroxymethyl)pyrimidine | High |
| 3c | 2-Amino-4,6-dichloro-5-(hydroxymethyl)pyrimidine | SOCl₂ | This compound | High |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a robust and logical pathway to this compound, a highly valuable and versatile intermediate for drug discovery. Each step is based on well-established and reliable chemical transformations, ensuring a high degree of success and scalability. The strategic installation of multiple reactive sites on the pyrimidine core opens up a vast chemical space for the development of novel therapeutic agents. Future work could focus on the optimization of each step for large-scale production and the exploration of the diverse chemical transformations that can be performed on the final product to generate libraries of novel compounds for biological screening.
References
-
Patsnap. (n.d.). Preparation method of 4, 6-dichloropyrimidine. Eureka. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Sarpong, R., et al. (2022). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. eScholarship.org. Retrieved from [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
-
MDPI. (2024). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. Retrieved from [Link]
- Google Patents. (n.d.). WO1995007265A1 - Improved process for preparing 2-amino-4,6-dichloropyrimidine.
-
National Institutes of Health. (n.d.). Pyrimidine Acyclo-C-Nucleosides by Ring Transformations of 2-Formyl-L-arabinal. NIH. Retrieved from [Link]
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ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. Retrieved from [Link]
- Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
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National Institutes of Health. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. NIH. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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ACS Publications. (2018). An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. ACS Publications. Retrieved from [Link]
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ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. ACS Publications. Retrieved from [Link]
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ResearchGate. (2025). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH. Retrieved from [Link]
-
ResearchGate. (2025). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
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WUR eDepot. (n.d.). Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. Retrieved from [Link]
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-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Retrieved from [Link]
-
ProQuest. (n.d.). Synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADM). Retrieved from [Link]
Spectroscopic data for 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
An In-depth Technical Guide to the Spectroscopic Profile of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, pyrimidine derivatives are of paramount importance, constituting the backbone of numerous therapeutic agents and functional materials. The specific compound, this compound, represents a key synthetic intermediate, offering multiple reactive sites for further chemical elaboration. Its trifunctional nature—possessing two reactive chlorine atoms on the pyrimidine ring, a primary amino group, and a chloromethyl substituent—makes it a versatile building block for combinatorial chemistry and targeted synthesis.
A rigorous structural elucidation of such a molecule is non-negotiable for its effective application. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are the gold standard for confirming the identity, purity, and structure of novel chemical entities. While a comprehensive set of experimental spectra for this compound is not yet consolidated in publicly accessible databases, this guide provides a robust, in-depth prediction and interpretation of its spectroscopic characteristics. The predictions herein are grounded in fundamental principles of spectroscopy and corroborated by data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers, enabling them to anticipate, interpret, and validate their own experimental findings.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for probing the electronic environment of hydrogen atoms within a molecule. The chemical shift of a proton is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups.
Expert Interpretation and Predicted Data
For this compound, we anticipate two primary signals in the ¹H NMR spectrum: one for the protons of the primary amine (-NH₂) and another for the protons of the chloromethyl group (-CH₂Cl).
-
-NH₂ Protons: The protons of the amino group are expected to appear as a broad singlet. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like deuterochloroform (CDCl₃), these protons are predicted to be in the range of 5.0-6.0 ppm . The electron-withdrawing nature of the dichloropyrimidine ring will deshield these protons, shifting them downfield.
-
-CH₂Cl Protons: The methylene protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the pyrimidine ring. This will cause significant deshielding. Therefore, they are expected to appear as a sharp singlet in the range of 4.7-5.0 ppm .
| Predicted ¹H NMR Data for this compound | |||
| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | 2H |
| -CH₂Cl | 4.7 - 5.0 | Singlet | 2H |
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol outlines a standard procedure for the acquisition of a ¹H NMR spectrum for a small organic molecule.[1][2][3]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase correction and baseline correction.
-
Integrate the peaks to determine the relative number of protons.
-
Reference the chemical shifts to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure.
Expert Interpretation and Predicted Data
The presence of three chlorine atoms in this compound will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance).
-
Molecular Ion (M⁺): The calculated monoisotopic mass of the molecule (C₅H₄³⁵Cl₃N₃) is approximately 211 g/mol . Due to the three chlorine atoms, the mass spectrum will show a cluster of peaks for the molecular ion:
-
M⁺: The peak corresponding to the molecule with three ³⁵Cl atoms.
-
M+2: The peak for molecules with two ³⁵Cl and one ³⁷Cl.
-
M+4: The peak for molecules with one ³⁵Cl and two ³⁷Cl.
-
M+6: The peak for molecules with three ³⁷Cl. The relative intensities of these peaks will be approximately 100:98:32:3.5. [4][5]
-
-
Fragmentation Pattern: The fragmentation of pyrimidine derivatives in an electron ionization (EI) mass spectrometer often involves the cleavage of the ring and the loss of substituents. [6][7][8] * Loss of Cl: A common fragmentation pathway would be the loss of a chlorine radical, leading to a fragment ion at [M-35]⁺ and [M-37]⁺.
-
Loss of CH₂Cl: The loss of the chloromethyl group would result in a fragment ion at [M-49]⁺.
-
Ring Cleavage: The pyrimidine ring itself can undergo fragmentation, leading to smaller charged fragments.
-
| Predicted Mass Spectrometry Data | ||
| m/z Value | Interpretation | Expected Isotopic Pattern |
| ~211, 213, 215, 217 | Molecular Ion [M]⁺ | Characteristic pattern for 3 Cl atoms |
| ~176, 178, 180 | [M-Cl]⁺ | Characteristic pattern for 2 Cl atoms |
| ~162, 164, 166 | [M-CH₂Cl]⁺ | Characteristic pattern for 2 Cl atoms |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either via a direct insertion probe for solids or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and record their abundance to generate the mass spectrum.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expert Interpretation and Predicted Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, C=C, and C-Cl bonds. The IR spectra of 2-amino-4,6-dichloropyrimidine provides a good reference for the pyrimidine core. [9]
-
N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations. [10][11]* N-H Bending: The scissoring vibration of the primary amine is expected in the range of 1600-1650 cm⁻¹ . [9]* C-H Stretching: The C-H stretching of the chloromethyl group will likely appear around 2950-3000 cm⁻¹ .
-
C=N and C=C Stretching: The stretching vibrations of the pyrimidine ring will result in several absorptions in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹ .
| Predicted IR Absorption Data | ||
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium | N-H stretch (asymmetric and symmetric) |
| 2950 - 3000 | Medium | C-H stretch (chloromethyl) |
| 1600 - 1650 | Strong | N-H bend (scissoring) |
| 1400 - 1600 | Medium-Strong | C=N and C=C ring stretching |
| 600 - 800 | Strong | C-Cl stretch |
Experimental Protocol for ATR-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples with minimal preparation. [12][13][14][15][16]
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Record the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are based on established spectroscopic principles and data from analogous structures. The combination of these techniques offers a powerful toolkit for the unambiguous characterization of this versatile synthetic intermediate. The detailed experimental protocols and workflows included in this guide are intended to assist researchers in obtaining and interpreting high-quality spectroscopic data for this and similar molecules. The ultimate confirmation of the structure of this compound will, of course, rely on the acquisition and careful analysis of experimental data, for which this guide provides a solid predictive foundation.
References
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National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. [Link]
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Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]
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ResearchGate. (2010). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]
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ResearchGate. (2015). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
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Chemguide. (n.d.). MASS SPECTRA - THE M+2 PEAK. [Link]
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National Institutes of Health. (n.d.). 2-Amino-4,6-dichloropyrimidine. [Link]
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YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link]
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Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. [Link]
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Rasayan J. Chem. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. [Link]
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ResearchGate. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]
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The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. [Link]
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National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. [Link]
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MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
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Chemo-Mechanistic Architectures: 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine in Kinase Inhibitor Design
Executive Summary: The "Linchpin" Scaffold
4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine (hereafter referred to as DCCP-2A ) is not a drug; it is a high-value electrophilic synthone . In the hierarchy of drug discovery, it functions as a "linchpin" intermediate—a molecular hinge used to construct bicyclic heterocycles that mimic adenosine.
Its primary "Mechanism of Action" (MoA) is chemical: it enables the rapid, regioselective assembly of pyrrolo[2,3-d]pyrimidines (7-deazapurines). These fused ring systems are the pharmacophore backbone for a vast class of ATP-competitive kinase inhibitors targeting JAK, EGFR, and Axl pathways.
This guide dissects the dual-mechanism profile of DCCP-2A:
-
Chemical MoA: The cascade cyclization mechanics used to synthesize drug cores.
-
Biological MoA: The structural basis of how these derived cores block ATP binding in kinases.
Chemical Mechanism of Action: The Electrophilic Cascade
The utility of DCCP-2A lies in its high functional density. It possesses three electrophilic sites with distinct reactivity profiles, allowing for programmable functionalization.
Reactivity Hierarchy
-
Site A (C5-Chloromethyl): Highly reactive benzylic-like halide. Susceptible to rapid
attack. -
Site B (C4-Chloro): Vinylogous acid chloride. Susceptible to Nucleophilic Aromatic Substitution (
). -
Site C (C6-Chloro): Less reactive after C4 substitution due to electron donation from the newly added nucleophile, preventing over-reaction.
The "Toggle" Cyclization Mechanism
The defining reaction of DCCP-2A is the heteroannulation with primary amines to form the pyrrolo[2,3-d]pyrimidine core. This occurs via a specific sequence:
-
Step 1 (
): The primary amine attacks the C4 position. The steric bulk of the C5-chloromethyl group often directs this attack, but the electronic deficiency of the pyrimidine ring drives it. -
Step 2 (Intramolecular
): The newly formed secondary amine at C4 acts as an internal nucleophile, attacking the C5-chloromethyl group. -
Step 3 (Aromatization): Loss of HCl drives the formation of the thermodynamically stable pyrrole ring.
Visualization: The Cyclization Pathway
The following diagram illustrates the transformation from DCCP-2A to a bioactive scaffold.
Figure 1: The cascade reaction pathway converting DCCP-2A into the 7-deazapurine pharmacophore.
Biological Mechanism of Action: Derived Pharmacophores
Once DCCP-2A is converted into a pyrrolo[2,3-d]pyrimidine, the resulting molecule functions as a Type I Kinase Inhibitor .
ATP Mimicry
The pyrrolo[2,3-d]pyrimidine core is isosteric with purine (the core of ATP).
-
Hinge Binding: The N1 and C2-amine (derived from the original DCCP-2A structure) form critical hydrogen bonds with the "hinge region" of the kinase active site.
-
Gatekeeper Interaction: Substituents added to the C4/C5 positions (during the chemical synthesis phase) protrude into the hydrophobic pocket, determining selectivity (e.g., targeting the T790M mutation in EGFR).
Target Specificity
Drugs derived from this scaffold typically target:
-
JAK Family (JAK1/2/3): For autoimmune diseases (e.g., Tofacitinib analogs).
-
EGFR: For Non-Small Cell Lung Cancer (NSCLC).[1]
-
Axl/Mer: Receptor tyrosine kinases involved in cancer metastasis.
Visualization: Kinase Interaction Map
Figure 2: Structural basis of kinase inhibition by DCCP-2A derived scaffolds.
Experimental Protocol: Scaffold Synthesis
Objective: Synthesis of 4-chloro-7-substituted-7H-pyrrolo[2,3-d]pyrimidin-2-amine from DCCP-2A. Safety Warning: DCCP-2A is a potent alkylating agent. All procedures must be performed in a fume hood with double nitrile gloves.
Materials
| Reagent | Equiv. | Role |
| DCCP-2A | 1.0 | Core Electrophile |
| Primary Amine ( | 1.1 | Nucleophile |
| Diisopropylethylamine (DIPEA) | 2.5 | Base (HCl Scavenger) |
| Ethanol / n-Butanol | Solvent | Polar Protic Solvent |
Step-by-Step Workflow
-
Preparation: Dissolve 1.0 eq of DCCP-2A in Ethanol (0.1 M concentration).
-
Addition: Cool to 0°C. Add 2.5 eq of DIPEA followed by dropwise addition of 1.1 eq of the Primary Amine.
-
Reaction (Stage 1 -
): Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 3:1). Expect the disappearance of the starting material spot. -
Cyclization (Stage 2): Heat the reaction mixture to reflux (80°C) for 4–6 hours. This thermal energy drives the intramolecular alkylation.
-
Work-up: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol. If no precipitate, evaporate solvent and purify via silica gel chromatography.
-
Validation:
-
1H NMR: Look for the disappearance of the -CH2Cl singlet (approx. 4.5 ppm) and appearance of pyrrole protons.
-
LC-MS: Confirm Mass [M+H]+ corresponding to the cyclized product (Product MW = DCCP MW + Amine MW - 2xHCl).
-
Safety & Stability Profile
As a research intermediate, DCCP-2A presents specific hazards linked to its mechanism of action (alkylation).
| Parameter | Classification | Handling Protocol |
| Skin/Eye Hazards | Skin Corr.[2][3][4] 1B (H314) | Causes severe burns.[5] Immediate wash with PEG-400 or water upon contact. |
| Respiratory | STOT SE 3 (H335) | Respiratory irritant.[3][6] Use only in ventilated enclosures. |
| Genotoxicity | Suspected Muta. 2 | Contains reactive chloromethyl group (DNA alkylation potential). |
| Storage | Moisture Sensitive | Store at -20°C under Argon. Hydrolyzes to alcohol/HCl. |
References
-
Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors. National Institutes of Health (PubMed). Available at: [Link][1]
-
Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. MDPI Molecules. Available at: [Link]
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The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Pyrimidine Derivatives
Abstract
The pyrimidine ring, a fundamental component of nucleic acids, is a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide provides an in-depth technical exploration of the diverse biological activities of pyrimidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the core principles underlying their efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document moves beyond a simple recitation of facts to explain the causality behind experimental designs and the structural features that drive potency and selectivity. Detailed experimental protocols, quantitative activity data, and mechanistic pathway diagrams are provided to create a self-validating and authoritative resource for the scientific community.
Introduction: The Enduring Significance of the Pyrimidine Nucleus
Pyrimidine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself as a key component of the nucleobases uracil, thymine, and cytosine.[1] This inherent biological relevance has made the pyrimidine scaffold a focal point for medicinal chemists for over six decades.[2] Its ability to form multiple hydrogen bonds, participate in π-π stacking interactions, and serve as a bioisosteric replacement for a phenyl ring allows for nuanced interactions with a multitude of enzymatic and receptor targets.[1] This guide will explore the chemical logic that allows for the transformation of this simple heterocycle into potent therapeutic agents. We will examine the structure-activity relationships (SAR) that govern their biological effects and provide practical, field-proven experimental protocols for their evaluation.
Anticancer Activity: Targeting the Engines of Malignancy
Pyrimidine derivatives have yielded some of the most important anticancer agents to date, from classical antimetabolites to modern targeted therapies.[3] Their success lies in their ability to interfere with fundamental processes of cancer cell proliferation, survival, and signaling.
Mechanism of Action: From DNA Synthesis to Signal Transduction
The anticancer mechanisms of pyrimidine derivatives are diverse and can be broadly categorized into two major areas: inhibition of nucleotide metabolism and modulation of protein kinase signaling pathways.
2.1.1. Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF).[4] THF cofactors are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA.[5] By inhibiting DHFR, pyrimidine-based antifolates starve cancer cells of these essential precursors, leading to cell cycle arrest and apoptosis.[5]
The 2,4-diaminopyrimidine scaffold is a classic pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate, folic acid. Key interactions typically involve hydrogen bonding between the amino groups and conserved aspartate residues in the DHFR active site.[6]
Caption: DHFR inhibition by pyrimidine derivatives blocks nucleotide synthesis.
2.1.2. Inhibition of Protein Kinases
Protein kinases are a large family of enzymes that regulate a vast number of cellular processes, including growth, differentiation, and survival, by phosphorylating target proteins.[7] Dysregulation of kinase activity is a hallmark of many cancers. The pyrimidine scaffold has proven to be an exceptional template for designing potent and selective kinase inhibitors.[7]
-
Epidermal Growth Factor Receptor (EGFR) Kinase: EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[8] Mutations or overexpression of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC).[9] Pyrimidine derivatives, such as Gefitinib and Erlotinib, act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its autophosphorylation and subsequent downstream signaling.[8]
Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrimidine-based anticancer agents is highly dependent on the nature and position of substituents on the pyrimidine ring.
-
For DHFR Inhibitors: The 2,4-diamino substitution is critical for potent inhibition. Lipophilic groups at the 5-position, often a substituted phenyl ring, enhance binding by interacting with a hydrophobic pocket in the enzyme. The linker between the pyrimidine and the phenyl ring influences conformational flexibility and potency.[6]
-
For Kinase Inhibitors: The substitution pattern dictates kinase selectivity. An aniline group at the 4-position is a common feature in many EGFR inhibitors, forming a key hydrogen bond with the "hinge" region of the kinase domain.[10] Modifications at the 2- and 5-positions are used to tune potency, selectivity, and pharmacokinetic properties. Fusing other heterocyclic rings to the pyrimidine core can create more rigid structures that fit into specific kinase active sites.[7]
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of pyrimidine derivatives is typically quantified using the IC₅₀ value, which represents the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound Class | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | MCF-7 (Breast) | 1.841 | [11] |
| Pyrazolo[3,4-d]pyrimidine | Anticancer | A549 (Lung) | 2.305 | [11] |
| Thiazolo[4,5-d]pyrimidine | Anticancer | C32 (Melanoma) | 24.4 | [12] |
| Pyrido[2,3-d]pyrimidine | Anticancer | A549 (Lung) | 3.36 | [13] |
| 2,4-disubstituted pyrimidine | VEGFR-2 | HCT-116 (Colon) | 58.2 (µg/ml) | [14] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound. It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.
Workflow Diagram:
Caption: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well.
-
Absorbance Measurement: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Antimicrobial Activity: Combating Infectious Diseases
The pyrimidine scaffold is also a key feature in many antimicrobial agents, targeting essential metabolic pathways in bacteria, fungi, and parasites.[15]
Mechanism of Action: Targeting Bacterial Metabolism
Similar to their anticancer counterparts, many pyrimidine-based antimicrobials function as antifolates, inhibiting bacterial DHFR.[1] The selectivity for bacterial DHFR over human DHFR is a critical aspect of their therapeutic utility and is achieved by exploiting structural differences between the enzymes. Trimethoprim is a classic example of a selective bacterial DHFR inhibitor.[3] Other pyrimidine derivatives may target bacterial DNA gyrase or other essential enzymes.[15]
Structure-Activity Relationship (SAR) Insights
For antibacterial pyrimidine derivatives targeting DHFR, the 2,4-diaminopyrimidine core is essential. The nature of the substituent at the 5-position is crucial for achieving selectivity for the bacterial enzyme. For example, the 3,4,5-trimethoxybenzyl group of trimethoprim fits snugly into the active site of bacterial DHFR but not the human isoform.[1] Electron-withdrawing groups on aryl rings attached to the pyrimidine nucleus can also enhance antibacterial activity.[15]
Quantitative Analysis of Antimicrobial Activity
The in vitro efficacy of antimicrobial pyrimidine derivatives is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Compound Class | Bacterial Strain | MIC (µM) | Reference |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Bacillus subtilis | 16 | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Staphylococcus aureus | 33 | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Escherichia coli | 65 | [15] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Pseudomonas aeruginosa | 102 | [15] |
| Pyridothienopyrimidine | Staphylococcus aureus | Varies | [16] |
| Pyridothienopyrimidine | Escherichia coli | Varies | [16] |
Experimental Protocols for Antimicrobial Susceptibility Testing
3.4.1. Kirby-Bauer Disk Diffusion Test
This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar plate in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the pyrimidine derivative onto the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
3.4.2. Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is a quantitative method to determine the MIC of an antimicrobial agent.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrimidine derivative in Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a bacterial suspension and dilute it to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth + bacteria) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Antiviral and Anti-inflammatory Activities
The therapeutic reach of pyrimidine derivatives extends to viral infections and inflammatory conditions, again highlighting the scaffold's adaptability.
Antiviral Pyrimidines
Many antiviral drugs are nucleoside analogs, and pyrimidine derivatives are no exception. These compounds, such as Lamivudine and Zidovudine, act as chain terminators during viral DNA or RNA synthesis by being incorporated into the growing nucleic acid chain by viral polymerases.[17]
Anti-inflammatory Pyrimidines
The anti-inflammatory effects of pyrimidine derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator in the inflammatory cascade responsible for prostaglandin synthesis.[18]
COX-2 Inhibition Pathway:
Caption: Inhibition of the COX-2 pathway by anti-inflammatory pyrimidines.
Quantitative Analysis of Anti-inflammatory Activity
The inhibitory potency of pyrimidine derivatives against COX enzymes is measured by IC₅₀ values.
| Compound ID | Target | IC₅₀ (µM) | Reference |
| Derivative 3b | COX-2 | 0.20 | [19] |
| Derivative 5b | COX-2 | 0.18 | [19] |
| Derivative 5d | COX-2 | 0.16 | [19] |
| Derivative 3b | COX-1 | 19.45 | [18] |
| Derivative 4d | COX-2 | 23.8 | [18] |
Conclusion and Future Perspectives
This guide has illuminated the vast therapeutic potential encapsulated within the pyrimidine scaffold. From disrupting the fundamental processes of cell division in cancer to selectively targeting microbial enzymes and quelling inflammatory responses, pyrimidine derivatives have consistently proven their worth in drug discovery. The key to their success lies in the nuanced structure-activity relationships that medicinal chemists continue to explore and exploit.
The future of pyrimidine-based drug discovery is bright. Advances in computational chemistry and high-throughput screening will undoubtedly accelerate the identification of novel derivatives with enhanced potency and selectivity. The development of pyrimidine-based PROTACs (proteolysis-targeting chimeras) and covalent inhibitors represents exciting new frontiers. As our understanding of the molecular basis of disease deepens, the "privileged" pyrimidine scaffold will undoubtedly continue to provide the foundation for the next generation of life-saving medicines.
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Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-11. [Link]
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Al-Ghorbani, M., et al. (2019). Minimum Inhibitory Concentration (MIC) values in µg/mL of all the target compounds against different bacterial strains. ResearchGate. [Link]
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Szychta, M., et al. (2021). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 26(16), 4999. [Link]
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Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Results in Chemistry, 7, 101373. [Link]
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Pan, Z., et al. (2000). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 43(15), 2894-2900. [Link]
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Bekhit, A. A., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[14][19][20]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. RSC Advances, 11(4), 2321-2336. [Link]
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El-Naggar, A. M., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2197592. [Link]
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4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine safety and handling
Technical Monograph: 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine Safety, Handling, and Synthetic Utility in Drug Discovery [1]
Part 1: Chemical Constitution & Predicted Hazard Profile[1][2]
1.1 The Structural Mandate for Caution this compound is not a standard reagent; it is a high-reactivity "warhead" intermediate.[1] Its structure dictates its handling requirements.[1][2] It possesses three distinct zones of electrophilicity, making it a potent alkylating agent and a severe sensitizer.[2]
-
Zone A (C5-Chloromethyl): This is a primary alkyl halide activated by the electron-deficient pyrimidine ring.[1] It is highly susceptible to
attack by biological nucleophiles (DNA/RNA bases, proteins), classifying it as a Probable Mutagen and Lachrymator .[2] -
Zone B (C4/C6-Chlorines): The electron-withdrawing effect of the ring nitrogens activates these positions for Nucleophilic Aromatic Substitution (
).[1] -
Zone C (C2-Amine): While nucleophilic, the electron-poor ring reduces its basicity, though it remains a site for potential self-polymerization if stored improperly.[1]
1.2 Physicochemical Properties (Derived & Experimental)
| Property | Value / Characteristic | Relevance to Handling |
| Molecular Formula | Halogen-rich waste stream.[1] | |
| Molecular Weight | ~212.46 g/mol | Heavy vapor density; settles in low areas.[1][2] |
| Physical State | Off-white to pale yellow crystalline solid | Dust generation is the primary exposure vector.[1][2] |
| Solubility | Soluble in DMSO, DMF, DCM; Poor in Water | Use non-protic organic solvents for cleanup.[2] |
| Reactivity | Hydrolytically unstable (slow) | Releases HCl gas upon contact with moisture.[1][2] |
1.3 Predicted GHS Hazard Classification Based on Structure-Activity Relationship (SAR) of analogous chloromethyl-pyrimidines:
-
Skin Corr.[1][2][3][4][5] 1B: Causes severe skin burns and eye damage.[1][2]
-
Muta. 2: Suspected of causing genetic defects (Alkylating agent).[1][2]
Part 2: Engineering Controls & Personal Protective Equipment (PPE)
2.1 The Hierarchy of Containment Due to the mutation risk associated with benzylic-type halides (chloromethyl), this compound should be handled as a Potent Compound (OEB 4 equivalent) until toxicological data proves otherwise.[1][2]
-
Primary Containment: Powder handling must occur within a Class II Biological Safety Cabinet (BSC) or a Static-Dissipative Glovebox .[1][2] Open benchtop weighing is strictly prohibited.[1][2]
-
Secondary Containment: All transfer vessels must be double-contained (e.g., vial inside a secondary jar) during transport between the balance and the reaction station.[1]
2.2 PPE Matrix
| Body Part | Requirement | Rationale |
| Respiratory | PAPR (Powered Air Purifying Respirator) or N95 if outside containment | Protection against cytotoxic dusts.[1] |
| Dermal (Hands) | Double Gloving: Nitrile (Inner) + Laminate/Silver Shield (Outer) | Chloromethyl compounds can permeate standard nitrile.[1][2] |
| Ocular | Chemical Splash Goggles | Face shield required if not working behind a sash.[1][2] |
| Body | Tyvek® Lab Coat (Disposable) with cuffs taped | Prevents particulate accumulation on street clothes.[1][2] |
Part 3: Safe Handling & Weighing Protocol
3.1 Static Control (The Invisible Risk) Chlorinated heteroaromatic powders are prone to static charge buildup, leading to "particle jump" during weighing.[2]
-
Step 1: Place an ionizing fan or polonium anti-static strip inside the balance enclosure 15 minutes prior to use.[2]
-
Step 2: Use anti-static weighing boats (carbon-impregnated) rather than standard polystyrene.[1][2]
3.2 Solubilization Strategy Never transfer the dry powder to the reaction vessel if avoidable.[2]
-
Tare a vial containing a stir bar and septum cap.
-
Add the solid this compound.
-
Inject the reaction solvent (e.g., anhydrous THF or DMF) through the septum.[2]
-
Dissolve completely inside the closed vial.
-
Cannulate the solution into the reactor. This eliminates dust exposure during the reaction set-up.[1]
Part 4: Synthetic Utility & Reactivity Logic
This molecule is a "linchpin" scaffold.[1][2] It is primarily used to synthesize fused bicyclic systems, such as pyrrolopyrimidines (7-deazapurines), which are bioisosteres of adenosine and critical in kinase inhibitor development.[1][2]
4.1 Reactivity Diagram (Graphviz) The following diagram illustrates the sequential reactivity, guiding the chemist on which site reacts first under controlled conditions.
Figure 1: Chemoselective pathways.[1][2] The chloromethyl group (Path A) is generally more reactive toward soft nucleophiles, allowing for sequential functionalization before closing the ring via SNAr (Path B).[1][2]
Part 5: Emergency Response & Decontamination
5.1 Spillage (Solid) Do not sweep.[1][2] Sweeping aerosolizes the mutagenic dust.[2]
-
Cover the spill with a wet paper towel (soaked in 1M NaOH or dilute bleach) to dampen and initiate hydrolysis.[2]
-
Scoop the wet material into a wide-mouth waste jar.
-
Wipe the surface 3x with a solution of 5% Sodium Thiosulfate (destroys alkylating agents) followed by detergent.[2]
5.2 Chemical Deactivation (Quenching) Residual material in glassware must be quenched before washing.[1][2]
-
Quench Solution: 10% v/v Ethanolamine in Methanol or 1M NaOH.
-
Mechanism: The amine/hydroxide rapidly displaces the C5-chlorine and hydrolyzes the C4/C6 chlorines, rendering the molecule water-soluble and non-alkylating.[1]
-
Time: Allow glassware to soak for >12 hours.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736674, 4,6-dichloro-2-methylpyrimidin-5-amine (Analogous Structure Safety Data).[1] Retrieved from [Link]
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European Chemicals Agency (ECHA). C&L Inventory: 4,6-Dichloropyrimidine Derivatives Hazard Classification.[1][2] Retrieved from [Link][1][2]
-
L.W. Deady. Rates of Nucleophilic Substitution in Chloropyrimidines.[2] Australian Journal of Chemistry, 1980.[2] (Mechanistic basis for SNAr reactivity).
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[1][2] (Guidance on OEB 4/5 Compound Handling). Retrieved from [Link][1][2]
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An In-depth Technical Guide to the Starting Materials for Pyrimidine Synthesis
The pyrimidine nucleus is a cornerstone of life, forming the structural basis for the nucleobases uracil, cytosine, and thymine, which are fundamental components of nucleic acids (RNA and DNA).[1] Beyond its biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents, including antiviral and anticancer drugs.[][3] The strategic construction of this heterocyclic ring is therefore of paramount importance to researchers in biochemistry, drug discovery, and synthetic organic chemistry.
This guide provides a comprehensive exploration of the starting materials for pyrimidine synthesis, moving beyond a simple catalog of reagents. We will dissect the causal relationships behind experimental choices, examining how the selection of initial building blocks dictates the synthetic strategy and ultimately defines the molecular architecture of the final product. The discussion is organized into three core approaches: classical chemical synthesis, the elegance of biosynthesis, and the modern synergy of chemoenzymatic methods.
Part 1: Foundational Strategies in Chemical Synthesis: Building the Core Scaffold
The most common and versatile chemical strategies for constructing the pyrimidine ring rely on the convergent synthesis from two key fragments: a three-carbon (C-C-C) electrophilic unit and a nitrogen-carbon-nitrogen (N-C-N) nucleophilic unit.[4][5] The specific nature of these fragments provides chemists with a powerful toolkit to introduce a wide variety of substituents and functionalities onto the final pyrimidine ring.
The Biginelli Reaction: A Classic Multicomponent Approach
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot reaction remains a remarkably efficient method for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable pharmaceutical intermediates.[6][7]
Core Starting Materials:
-
An Aldehyde: Typically an aromatic aldehyde (e.g., benzaldehyde) but aliphatic aldehydes are also used.[6]
-
A β-Ketoester: Ethyl acetoacetate is the most common choice, providing the C4, C5, and C6 atoms of the ring.[6]
-
Urea or Thiourea: Serves as the N-C-N fragment. The use of thiourea results in the corresponding dihydropyrimidine-2(1H)-thione.[8]
Causality and Mechanism: The reaction is typically acid-catalyzed. The currently accepted mechanism posits that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[8][9][10] This highly electrophilic species is then attacked by the enol form of the β-ketoester. Subsequent cyclization via condensation between a urea amine and the ketone carbonyl, followed by dehydration, yields the final DHPM product.[10] The choice of these three components is a self-validating system; each piece is perfectly primed to participate in this sequential cascade of bond-forming events within a single reaction vessel.
Caption: The Biginelli reaction workflow.
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (6.5 g, 50 mmol), and urea (3.6 g, 60 mmol) in 25 mL of ethanol.
-
Catalysis: Add 3-4 drops of concentrated hydrochloric acid as the catalyst.
-
Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry.
-
Recrystallization: The crude product can be further purified by recrystallization from ethanol to yield the pure dihydropyrimidinone as a white crystalline solid.
| Aldehyde | β-Ketoester | N-C-N Source | Catalyst | Conditions | Yield (%) |
| Benzaldehyde | Ethyl Acetoacetate | Urea | HCl | Ethanol, Reflux | ~90% |
| 4-Chlorobenzaldehyde | Methyl Acetoacetate | Urea | Yb(OTf)₃ | Solvent-free, 100°C | >95% |
| Furfural | Ethyl Acetoacetate | Thiourea | InCl₃ | Acetonitrile, Reflux | ~85% |
| Caption: Representative yields for the Biginelli reaction under various conditions. |
General Condensation of β-Dicarbonyls with N-C-N Reagents
A more generalized and highly adaptable strategy involves the direct condensation of a β-dicarbonyl compound with various N-C-N sources.[4] This method is arguably the most fundamental approach to pyrimidine synthesis.
Core Starting Materials:
-
C-C-C Fragment (1,3-Bifunctional):
-
N-C-N Fragment:
Causality and Experimental Choice: The power of this method lies in its modularity. The choice of the N-C-N fragment directly dictates the substituent at the C2 position of the pyrimidine ring. For example, to synthesize the parent compound of barbiturates, barbituric acid, one would select diethyl malonate and urea.[4] To synthesize a 2-aminopyrimidine, a key pharmacophore, one would replace urea with guanidine. This direct structure-reagent relationship allows for rational design and synthesis.
Caption: Modularity in pyrimidine synthesis.
Part 2: The Biological Blueprint: De Novo Pyrimidine Biosynthesis
Nature synthesizes pyrimidines not from complex organic fragments, but from simple, ubiquitous metabolic precursors. This de novo (from the beginning) pathway is a highly regulated and energy-intensive enzymatic cascade.[13][14]
Core Starting Materials:
-
Bicarbonate (HCO₃⁻) or Carbon Dioxide (CO₂): Provides the C2 atom of the ring.[15][16]
-
Glutamine: Donates the nitrogen atom at position 3.[15][16][17]
-
Aspartate: This amino acid provides atoms N1, C4, C5, and C6.[15][16]
-
ATP (Adenosine Triphosphate): Provides the energy to drive the initial, thermodynamically unfavorable steps.[13][15]
Pathway Rationale: Unlike chemical synthesis, where the ring is often the primary target, biosynthesis builds the pyrimidine ring first and then attaches it to a ribose-5-phosphate moiety.[16] The pathway begins with the synthesis of carbamoyl phosphate from bicarbonate and the amide nitrogen of glutamine, a reaction catalyzed by carbamoyl phosphate synthetase II (CPS II).[13][16] This intermediate then condenses with aspartate. A series of enzymatic steps, including ring closure and oxidation, leads to the formation of orotic acid, the first complete pyrimidine ring in the pathway.[15][16] Only then is the sugar backbone, provided by phosphoribosyl pyrophosphate (PRPP), attached. A final decarboxylation yields uridine monophosphate (UMP), the parent pyrimidine nucleotide from which all others (UTP, CTP, and TMP) are derived.[15][18]
Caption: De novo pyrimidine biosynthesis pathway.
This pathway is a critical target in drug development. For instance, inhibitors of dihydroorotate dehydrogenase (DHODH) are used as anti-inflammatory and anticancer agents, as they effectively starve rapidly proliferating cells of the pyrimidines needed for DNA replication.[19]
Part 3: Bridging Chemistry and Biology: Chemoenzymatic Synthesis
Modern research, particularly in structural biology, often requires pyrimidine nucleotides with specific isotopic labels (e.g., ¹³C, ¹⁵N) to facilitate analysis by techniques like Nuclear Magnetic Resonance (NMR). While total chemical synthesis can be cumbersome, and biological production from labeled media can be inefficient, chemoenzymatic synthesis offers a powerful and flexible alternative.[20]
Core Starting Materials:
-
Chemically Synthesized, Labeled Precursors: This can include ¹⁵N-labeled urea, ¹³C-labeled glucose (for the ribose moiety), or fully synthesized uracil containing multiple labels (e.g., U-¹³C, ¹⁵N-uracil).[20]
-
Recombinant Enzymes: A cocktail of purified enzymes from the de novo biosynthesis pathway is used to perform the synthesis in vitro.[20]
Rationale and Self-Validating System: This approach harnesses the unparalleled specificity of enzymes to build complex molecules from strategically chosen, pre-labeled starting materials.[20] By providing a labeled precursor like ¹⁵N-urea to an enzymatic system containing the necessary downstream enzymes, researchers can direct the incorporation of the isotope into a specific position in the final UTP or CTP product with near-perfect fidelity. This "one-pot" enzymatic synthesis is self-validating because the known specificity of each enzyme guarantees the position of the label.
Experimental Workflow: One-Pot Enzymatic Synthesis of Labeled UTP
-
Enzyme Preparation: Recombinantly express and purify the required enzymes from the de novo pyrimidine pathway (e.g., carbamoyl phosphate synthetase, aspartate transcarbamoylase, etc.).
-
Reaction Mixture: Prepare a buffered solution containing ATP for energy, PRPP as the ribose source, and the chosen isotopically labeled starting material (e.g., ¹⁵N₂-Urea, ¹³C-Aspartate).
-
Enzymatic Cascade: Add the cocktail of purified enzymes to the reaction mixture.
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) for several hours to allow the enzymatic cascade to proceed to completion.
-
Purification: The final labeled nucleotide triphosphate (e.g., ¹⁵N₂,¹³C₄-UTP) is purified from the reaction mixture using techniques like ion-exchange chromatography.
This method provides an efficient and cost-effective route to custom-labeled nucleic acid building blocks, empowering advanced research into the structure and dynamics of RNA and DNA.[20]
Conclusion
The synthesis of the pyrimidine ring is a mature yet continually evolving field. The choice of starting materials is the most critical decision, fundamentally defining the synthetic approach. Classical chemical methods, such as the Biginelli reaction and condensations with β-dicarbonyls, offer unparalleled flexibility for creating diverse, substituted analogues for drug discovery, relying on building blocks like aldehydes, ketoesters, and various N-C-N fragments. In contrast, the biological de novo pathway provides a blueprint of efficiency, constructing the core of life from the simplest metabolic precursors: CO₂, glutamine, and aspartate. Finally, modern chemoenzymatic strategies merge these two worlds, utilizing the precision of biological catalysts to transform custom-designed, isotopically labeled starting materials into sophisticated molecular probes for cutting-edge research. Understanding the logic and causality behind each approach enables researchers, scientists, and drug development professionals to rationally select the optimal starting materials to achieve their synthetic goals.
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7.10: Pyrimidine de novo Biosynthesis. (2023). Biology LibreTexts. [Link]
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Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. [Link]
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Biginelli Reaction. (2021). J&K Scientific LLC. [Link]
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Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Pyrimidine. Wikipedia. [Link]
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Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
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BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]
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Enzymatic De Novo Pyrimidine Nucleotide Synthesis. (2010). Journal of the American Chemical Society. [Link]
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De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. [Link]
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SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. [Link]
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Pyrimidine metabolism. Wikipedia. [Link]
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Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ResearchGate. [Link]
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(PDF) Pyrimidine Ring as Building Block for the Synthesis of Functionalized II-Conjugated Materials. ResearchGate. [Link]
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Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC. [Link]
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Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. (2020). YouTube. [Link]
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THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. (2008). University of Illinois Urbana-Champaign. [Link]
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Hantzsch pyridine synthesis Step 3: Formation of the dihydropyridine. ChemTube3D. [Link]
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BIGINELLI REACTION. SlideShare. [Link]
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The Enigmatic Building Block: A Technical Guide to 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical overview of 4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine, a highly functionalized pyrimidine derivative with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this guide synthesizes information from closely related analogues to project its synthesis, reactivity, and potential applications, offering a roadmap for its utilization as a versatile chemical scaffold.
Introduction: A Trifecta of Reactive Sites
This compound is a unique heterocyclic compound featuring three distinct reactive centers: two electrophilic chlorine atoms on the pyrimidine ring at positions 4 and 6, and a reactive chloromethyl group at the 5-position. The presence of the electron-donating amino group at the 2-position further modulates the electronic properties of the pyrimidine core. This trifunctional nature makes it a highly attractive, albeit challenging, building block for the synthesis of complex molecular architectures. Its structural similarity to key intermediates in the synthesis of pharmaceuticals, such as the antiplatelet agent Ticagrelor, underscores its potential value in drug discovery programs.[1][2]
Table 1: Physicochemical Properties of Related Dichloropyrimidine Amines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4,6-Dichloro-2-methylpyrimidin-5-amine | C₅H₅Cl₂N₃ | 178.02 | Solid |
| 4,6-Dichloro-2-phenylpyrimidin-5-amine[3] | C₁₀H₇Cl₂N₃ | 240.09 | Solid |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine[2] | C₇H₉Cl₂N₃S | 238.14 | Light pink to dark brown liquid or semi-solid |
Proposed Synthesis: A Multi-Step Approach
A logical starting point is the condensation of a suitable three-carbon precursor with urea or a urea equivalent to form a 2-aminopyrimidine-4,6-diol. Subsequent introduction of a hydroxymethyl group at the 5-position, followed by chlorination, would yield the target molecule.
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Aminobarbituric Acid
-
To a solution of sodium ethoxide in ethanol, add diethyl malonate.
-
Add urea to the reaction mixture and reflux for several hours.
-
Cool the reaction mixture and acidify with a mineral acid to precipitate 2-aminobarbituric acid.
-
Filter, wash with water, and dry the solid product.
Step 2: Introduction of the Hydroxymethyl Group
-
Method A: Vilsmeier-Haack Reaction followed by Reduction
-
Treat 2-aminobarbituric acid with a Vilsmeier reagent (e.g., POCl₃/DMF) to introduce a formyl group at the 5-position, yielding 2-amino-4,6-dihydroxy-5-formylpyrimidine.
-
Reduce the formyl group to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.
-
-
Method B: Mannich Reaction
-
React 2-aminobarbituric acid with formaldehyde and a secondary amine (e.g., dimethylamine) to form a Mannich base.
-
Subsequent chemical manipulation would be required to convert the aminomethyl group to a hydroxymethyl group.
-
Step 3: Chlorination
-
Suspend the 2-amino-5-(hydroxymethyl)pyrimidine-4,6-diol in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[4][5]
-
Heat the reaction mixture under reflux for several hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a base and extract the product with an organic solvent.
-
Purify the crude product by chromatography or recrystallization.
The rationale for using a strong chlorinating agent like POCl₃ is its ability to convert both the hydroxyl groups on the pyrimidine ring and the primary alcohol of the hydroxymethyl substituent into chlorides in a single step.
Chemical Reactivity: A Tale of Three Chlorides
The reactivity of this compound is dictated by the interplay of its three chloro substituents. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the chloromethyl group is prone to nucleophilic substitution (SN2) reactions.[6][7]
Caption: Reactivity profile of this compound.
Nucleophilic Aromatic Substitution (SNAr) at C4 and C6
The chlorine atoms at the C4 and C6 positions are activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring. The regioselectivity of substitution will be influenced by the electronic effects of the amino group at C2 and the chloromethyl group at C5, as well as the nature of the incoming nucleophile and reaction conditions.[6][8] It is anticipated that substitution at C4 would be sterically less hindered than at C6.
Nucleophilic Substitution (SN2) at the Chloromethyl Group
The chloromethyl group is a classic electrophilic site for SN2 reactions.[7][9] This allows for the introduction of a wide variety of functional groups at the 5-position, including but not limited to:
-
Amines: to form aminomethyl derivatives.
-
Thiols: to generate thiomethyl ethers.
-
Alcohols/Phenols: to produce alkoxymethyl or phenoxymethyl ethers.
-
Cyanide: to introduce a cyanomethyl group, which can be further elaborated.
The relative reactivity of the ring chlorines versus the chloromethyl group will be a critical factor in designing selective transformations. It is generally expected that the chloromethyl group will be more reactive towards SN2 displacement under milder conditions than the ring chlorines are to SNAr.
Applications in Drug Discovery and Beyond
The trifunctional nature of this compound makes it a highly valuable scaffold for the synthesis of diverse compound libraries for high-throughput screening.
Kinase Inhibitors
The pyrimidine core is a well-established "privileged scaffold" in the design of kinase inhibitors, often interacting with the hinge region of the kinase active site.[10] The three points of diversification on the target molecule allow for the systematic exploration of the chemical space around the pyrimidine core to optimize potency and selectivity against specific kinases.
Caption: General workflow for the synthesis of a kinase inhibitor library.
Antiviral and Antimicrobial Agents
Substituted pyrimidines have a long history as antiviral and antimicrobial agents.[11] The ability to introduce various functionalities onto the this compound scaffold could lead to the discovery of novel compounds with potent activity against a range of pathogens.
Molecular Probes and Materials Science
The reactive handles on this molecule also make it suitable for conjugation to other molecules, such as fluorescent dyes or solid supports, for the development of molecular probes or functionalized materials.
Conclusion and Future Outlook
This compound represents an under-explored yet highly promising building block for chemical synthesis. Its three distinct reactive sites offer a wealth of opportunities for the creation of novel and complex molecules with potential applications in drug discovery, agrochemicals, and materials science. While further research is needed to establish robust synthetic protocols and fully characterize its reactivity, the foundational principles of pyrimidine chemistry provide a strong basis for its successful utilization. The insights provided in this guide are intended to stimulate further investigation into this versatile and enigmatic compound.
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-
ResearchGate. Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. [Link]
-
Patsnap. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine. [Link]
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-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
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CompuGroup, Quantum Mechanics. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]
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PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]
-
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An In-depth Technical Guide to the Physicochemical Properties of Chlorinated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the core physicochemical properties of chlorinated pyrimidines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. By understanding and manipulating these properties, researchers can rationally design and develop novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and physical behavior, and providing actionable protocols for their determination.
Introduction: The Significance of Chlorinated Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in the world of therapeutics, forming the core of numerous natural and synthetic biologically active molecules.[1] The introduction of chlorine atoms to the pyrimidine ring profoundly influences its electronic and steric properties, thereby modulating its physicochemical characteristics and, consequently, its biological activity. Chlorinated pyrimidines are key intermediates in the synthesis of a wide array of pharmaceuticals, including kinase inhibitors, antivirals, and other targeted therapies.[2][3] The strategic placement of chlorine atoms can enhance binding affinity to target proteins, improve metabolic stability, and modulate membrane permeability, making a thorough understanding of their physicochemical properties a critical aspect of modern drug design.
Fundamental Physicochemical Properties
The journey of a drug molecule from administration to its site of action is governed by a complex interplay of its physicochemical properties. For chlorinated pyrimidines, the number and position of chlorine substituents are key determinants of these characteristics.
Solubility
Aqueous solubility is a prerequisite for drug absorption and distribution. The introduction of chlorine, a lipophilic atom, generally decreases aqueous solubility. However, the overall solubility is a nuanced interplay of crystal lattice energy and solvation.
Data Summary: Solubility of Chlorinated Pyrimidines
| Compound | Water Solubility | Organic Solvent Solubility |
| 2-Chloropyrimidine | Slightly soluble | Soluble in methanol, alcohol (33.3 mg/mL) |
| 4,6-Dichloropyrimidine | Slightly soluble | Soluble in 95% ethanol (50 mg/mL, clear to very slightly hazy, colorless to yellow) |
| 2,4-Dichloropyrimidine | Partially soluble in water | Soluble in chloroform (slightly), ethyl acetate (slightly), methanol (slightly) |
| 2,4,6-Trichloropyrimidine | Insoluble | Soluble in many organic solvents |
Causality and Field Insights: The low aqueous solubility of more highly chlorinated pyrimidines can present a challenge for oral drug development. Formulations strategies, such as the use of co-solvents or amorphous solid dispersions, may be necessary to achieve adequate bioavailability. Conversely, their solubility in organic solvents makes them versatile intermediates for a wide range of chemical transformations.
Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the well-established shake-flask method for determining the thermodynamic solubility of a chlorinated pyrimidine.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Workflow for determining thermodynamic solubility.
Step-by-Step Methodology:
-
Preparation of Saturated Solution: Add an excess amount of the solid chlorinated pyrimidine to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container. The excess solid is crucial to ensure equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The use of a shaker or rotator is recommended.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid using centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of the dissolved chlorinated pyrimidine using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The measured concentration of the diluted supernatant corresponds to the thermodynamic solubility of the compound under the specified conditions.
Self-Validation: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. Analysis of multiple time points can verify that equilibrium has been reached.
Acidity/Basicity (pKa)
The pKa, the negative logarithm of the acid dissociation constant, dictates the ionization state of a molecule at a given pH. The pyrimidine ring contains two nitrogen atoms that can be protonated, making it a weak base. The introduction of electron-withdrawing chlorine atoms decreases the basicity of the pyrimidine ring, thereby lowering its pKa.
Data Summary: pKa of Chlorinated Pyrimidines
| Compound | pKa (Predicted) | pKa (Experimental) |
| Pyrimidine | - | 1.3 |
| 2-Chloropyrimidine | -1.46 ± 0.13 | Not Found |
| 4-Chloropyrimidine | - | Not Found |
| 5-Chloropyrimidine | - | Not Found |
| 4,6-Dichloropyrimidine | -4.20 ± 0.17 | Not Found |
| 2,4-Dichloropyrimidine | -2.84 ± 0.20 | Not Found |
Causality and Field Insights: The pKa is a critical determinant of a drug's behavior in the physiological environment. A lower pKa for chlorinated pyrimidines means they will be predominantly in their neutral, un-ionized form at physiological pH (around 7.4). This generally favors passive diffusion across biological membranes. However, for compounds that require interaction with a target via hydrogen bonding involving the pyrimidine nitrogens, the decreased basicity can impact binding affinity.
Experimental Protocol: Determination of pKa by Potentiometric Titration
This protocol describes the determination of pKa values for weakly basic chlorinated pyrimidines using potentiometric titration.
Diagram: Potentiometric Titration Setup
Caption: A typical setup for potentiometric pKa determination.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of the chlorinated pyrimidine and dissolve it in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a magnetic stirrer. Immerse a calibrated pH electrode and a temperature probe into the solution.
-
Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using an automated or manual burette.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. Alternatively, derivative plots (e.g., d(pH)/dV) can be used to accurately locate the equivalence point.
Self-Validation: The titration of a known standard with a similar pKa can validate the method and calibration of the equipment. The shape of the titration curve should be sigmoidal for a monoprotic base.
Lipophilicity (logP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. The addition of chlorine atoms significantly increases the lipophilicity of the pyrimidine ring.
Data Summary: logP of Chlorinated Pyrimidines
| Compound | logP (Predicted) | logP (Experimental) |
| Pyrimidine | -0.14 | - |
| 2-Chloropyrimidine | 1.13 | Not Found |
| 4-Chloropyrimidine | 0.5 | Not Found |
| 5-Chloropyrimidine | 0.5 | Not Found |
| 4,6-Dichloropyrimidine | 1.45 | Not Found |
| 2,4-Dichloropyrimidine | 2.1 | Not Found |
| 2,4,6-Trichloropyrimidine | 3.1 | Not Found |
Causality and Field Insights: A higher logP generally correlates with increased membrane permeability and can enhance binding to hydrophobic pockets in target proteins. However, excessively high lipophilicity (logP > 5) can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[4] The position of the chlorine atom also matters; for instance, chlorine at the 2- or 4/6-positions can have a more pronounced effect on lipophilicity than at the 5-position due to the proximity to the nitrogen atoms. For CNS-targeting drugs, a logP in the range of 2-3 is often considered optimal for crossing the blood-brain barrier.
Experimental Protocol: Determination of logP by Shake-Flask Method
This protocol details the classic shake-flask method for determining the n-octanol/water partition coefficient.
Diagram: Shake-Flask logP Determination Workflow
Sources
Methodological & Application
Synthesis of Pyrimidine Derivatives: A Comprehensive Guide for Researchers
Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine nucleus is a cornerstone in the field of medicinal chemistry, forming the structural core of a vast array of biologically active compounds.[1] As an integral component of nucleic acids (uracil, thymine, and cytosine), the pyrimidine motif is fundamental to the processes of life itself. This inherent biological relevance has inspired chemists to explore and synthesize a diverse range of pyrimidine derivatives, leading to the discovery of numerous therapeutic agents with applications as antiviral, anti-inflammatory, anti-cancer, antimicrobial, and cardiovascular drugs.[2]
This guide provides a detailed exploration of robust and versatile protocols for the synthesis of pyrimidine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of key synthetic strategies, offering not just step-by-step instructions, but also the scientific rationale behind the experimental choices. This approach is designed to empower researchers to not only replicate these methods but also to adapt and innovate upon them for the synthesis of novel compounds with therapeutic potential.
Strategic Approaches to Pyrimidine Synthesis
The construction of the pyrimidine ring can be achieved through several powerful synthetic methodologies. This guide will focus on three widely employed and highly effective strategies: the Biginelli reaction, the Suzuki coupling, and the Ullmann condensation. Furthermore, we will explore the application of microwave-assisted synthesis as a modern technique to enhance reaction efficiency.
The Biginelli Reaction: A Classic Multicomponent Approach to Dihydropyrimidinones
First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction remains a highly efficient method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3] The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[4][5] The resulting DHPMs are not only biologically active in their own right but also serve as versatile intermediates for further chemical modifications.[6]
The classical Biginelli reaction often requires prolonged heating under strongly acidic conditions, which can lead to side reactions and lower yields, especially with sensitive substrates.[7] Modern modifications often employ Lewis acids or milder Brønsted acids as catalysts to improve efficiency.[8] The choice of solvent can also influence the reaction outcome, with polar solvents like ethanol being traditional, while solvent-free conditions are increasingly favored for their environmental benefits.[9] Microwave irradiation has emerged as a powerful tool to accelerate the reaction, often leading to higher yields in significantly shorter reaction times.[4][7]
The most widely accepted mechanism for the Biginelli reaction proceeds through an N-acyliminium ion intermediate.[5] The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea to form the iminium ion. This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the remaining urea nitrogen onto the carbonyl group, followed by dehydration, affords the dihydropyrimidine product.
Caption: The iminium-mediated mechanism of the Biginelli reaction.
This protocol describes a green and efficient synthesis of dihydropyrimidinones using microwave irradiation under solvent-free conditions.[10]
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Aromatic Aldehyde | 1.0 | Electrophile |
| Ethyl Acetoacetate | 1.0 | Nucleophile (after enolization) |
| Urea or Thiourea | 1.5 | Nitrogen source for the ring |
| Sulfamic Acid | 0.2 | Catalyst |
Experimental Procedure:
-
In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (0.2 mol %).
-
Cover the beaker with a watch glass.
-
Place the beaker in a microwave oven and irradiate at 300 W. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[10]
-
To prevent overheating, apply microwave pulses of 20 seconds with intermittent cooling.[10]
-
Upon completion of the reaction, add ice-cold water to the reaction mixture.
-
A solid product should precipitate. Collect the solid by filtration and wash thoroughly with water to remove any unreacted urea or thiourea.
-
Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.[10][11]
Self-Validation: The purity of the synthesized compound can be confirmed by melting point determination, and its structure can be elucidated using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Arylated Pyrimidines
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl compounds.[12] In the context of pyrimidine synthesis, this palladium-catalyzed reaction enables the coupling of halopyrimidines with aryl or heteroaryl boronic acids, providing access to a wide range of functionalized pyrimidine derivatives.[13]
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent.[13] While traditional catalysts like tetrakis(triphenylphosphine)palladium(0) are effective, modern catalysts often employ bulky, electron-rich phosphine ligands that enhance the catalytic activity, especially for less reactive aryl chlorides.[14] The base is crucial for the activation of the boronic acid, with common choices including potassium carbonate, potassium phosphate, and cesium carbonate.[15] The solvent system must be able to dissolve both the organic and inorganic reagents, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous base solution being frequently used.
The catalytic cycle of the Suzuki coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The cycle begins with the oxidative addition of the halopyrimidine to a palladium(0) complex, forming a palladium(II) intermediate. In the transmetalation step, the organic group from the activated boronic acid is transferred to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the arylated pyrimidine product and regenerates the palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol outlines a general procedure for the regioselective Suzuki coupling at the C4 position of 2,4-dichloropyrimidines.[16]
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| 2,4-Dichloropyrimidine | 1.0 | Electrophile |
| Arylboronic Acid | 1.1 | Nucleophile |
| Tetrakis(triphenylphosphine)palladium(0) | 0.005 - 0.05 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| 1,4-Dioxane/Water (4:1) | - | Solvent |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloropyrimidine (1.0 mmol), the arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-arylpyrimidine.[17]
Self-Validation: The regioselectivity of the coupling can be confirmed by 2D NMR techniques (e.g., HMBC, NOESY). The purity and identity of the product should be verified by HPLC, mass spectrometry, and NMR spectroscopy.
Ullmann Condensation: Forming C-N Bonds for N-Aryl Pyrimidines
The Ullmann condensation is a copper-catalyzed reaction that forms carbon-nitrogen bonds, typically between an aryl halide and an amine, alcohol, or thiol.[18][19] This reaction is particularly useful for the synthesis of N-aryl pyrimidine derivatives, which are prevalent in many biologically active molecules.[20]
Traditional Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[18] Modern protocols often employ copper(I) salts as catalysts in the presence of a ligand, which facilitates the reaction under milder conditions.[20] The choice of ligand is critical, with diamines and amino acids being common and effective.[3] A suitable base, such as potassium carbonate or cesium carbonate, is required to deprotonate the amine nucleophile.[21] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are typically used.[18]
The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I)-amidate complex from the amine and the copper catalyst in the presence of a base. This complex then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Reductive elimination from this intermediate yields the N-arylated product and regenerates the active copper(I) catalyst.[2]
Caption: The catalytic cycle of the Ullmann C-N coupling reaction.
This protocol provides a general method for the N-arylation of aminopyrimidines.
Materials and Reagents:
| Reagent | Molar Equiv. | Purpose |
| Aminopyrimidine | 1.0 | Nucleophile |
| Aryl Halide (Iodide or Bromide) | 1.2 | Electrophile |
| Copper(I) Iodide (CuI) | 0.1 | Catalyst |
| L-Proline | 0.2 | Ligand |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base |
| Dimethyl Sulfoxide (DMSO) | - | Solvent |
Experimental Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aminopyrimidine (1.0 mmol), aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[17]
Self-Validation: Successful C-N bond formation can be confirmed by the appearance of characteristic signals in the ¹H and ¹³C NMR spectra and by mass spectrometry.
Purification and Characterization of Pyrimidine Derivatives
The successful synthesis of pyrimidine derivatives is contingent upon effective purification and thorough characterization.
Purification Techniques
-
Recrystallization: This is a primary technique for purifying solid pyrimidine derivatives. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature. Ethanol is a common and effective recrystallization solvent for many pyrimidine derivatives.[11] For compounds with low solubility, a mixture of solvents or alternative solvents like ethyl acetate, tetrahydrofuran (THF), or dioxane may be necessary.[22]
-
Column Chromatography: This is a versatile method for purifying both solid and liquid pyrimidine derivatives. Silica gel is the most common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is adjusted to achieve optimal separation of the desired product from impurities.[17][23]
Characterization Methods
-
Thin Layer Chromatography (TLC): Used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.
-
Melting Point: A sharp melting point range is indicative of a pure crystalline solid.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized pyrimidine derivatives.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.
-
Conclusion
The synthesis of pyrimidine derivatives is a dynamic and evolving field with profound implications for drug discovery and development. The protocols detailed in this guide for the Biginelli reaction, Suzuki coupling, and Ullmann condensation represent robust and adaptable methods for accessing a wide variety of pyrimidine-based scaffolds. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers are well-equipped to not only synthesize known compounds but also to design and create novel pyrimidine derivatives with tailored biological activities. The integration of modern techniques such as microwave-assisted synthesis further enhances the efficiency and sustainability of these synthetic endeavors, paving the way for the next generation of pyrimidine-based therapeutics.
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Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Retrieved from [Link]
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OUCI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: S…. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
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PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Pai, N., Waghmode, K., & Khandekar, D. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H)-ones Catalyzed by Sulfamic Acid. Asian Journal of Chemistry, 23(12), 5217-5219. Retrieved from [Link]
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ResearchGate. (2025). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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PubMed. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Retrieved from [Link]
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PubMed Central. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
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ResearchGate. (n.d.). Biginelli pathway reaction: Iminium route, enamine intermediate, and.... Retrieved from [Link]
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Taylor & Francis. (2010). A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe (NO3)3.9H2O as catalyst. Retrieved from [Link]
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ResearchGate. (2015). (PDF) Microwave Assisted Synthesis, Biological Characterization and Docking Studies of Pyrimidine Derivatives. Retrieved from [Link]
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ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]
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ResearchGate. (2025). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Retrieved from [Link]
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Chromatography Forum. (2015). Method for pyridine amine derivative. Retrieved from [Link]
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Scholars Research Library. (n.d.). Microwave Assisted Synthesis of Chalcone and Biological Activity. Retrieved from [Link]
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Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
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Semantic Scholar. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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ACS Publications. (n.d.). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of.... Retrieved from [Link]
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ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
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ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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LOCKSS. (2021). stereoselectivity of the biginelli reaction catalyzed by chiral primary amine: a computational study. Retrieved from [Link]
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UniTo. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
- Vyas, R., Gahlot, U., & Verma, B. L. (2003). Microwave assisted improved synthesis of some 2-amino-4,6-diaryl substituted pyrimidines and their biocidal activity. Indian Journal of Heterocyclic Chemistry, 13, 115-120.
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ResearchGate. (2025). Progress in copper-catalyzed C-N Ullmann coupling reactions. Retrieved from [Link]
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PubMed. (n.d.). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]
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RJPBCS. (2019). Microwave Assisted Synthesis, Characterization and Biological Study of Some Heterocyclic Derived from Chalcone compounds. Retrieved from [Link]].pdf
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RSC Publishing. (2023). Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 12.2: General Theory of Column Chromatography. Retrieved from [Link]
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Application Notes and Protocols for 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine in Organic Synthesis: A Scarcity of Published Data
The inherent reactivity of the 4,6-dichloropyrimidine scaffold is well-documented, with the chlorine atoms at the C4 and C6 positions being susceptible to nucleophilic aromatic substitution (SNAr).[3] This reactivity is the basis for the synthesis of a wide array of substituted pyrimidine derivatives. However, the presence of an additional reactive site, the chloromethyl group at the C5 position, in the target molecule introduces a layer of complexity and synthetic potential that has not been extensively explored in the available literature.
Insights from Structurally Related Analogs
While direct data on 4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine is scarce, we can infer its potential reactivity and synthetic utility by examining published work on closely related analogs. These analogs share the dichloropyrimidine core but differ in the substituent at the C2 and C5 positions.
Reactivity of the Dichloropyrimidine Core
The foundational reactivity of the 4,6-dichloropyrimidine system involves the sequential or simultaneous displacement of the chloride ions by various nucleophiles. The two chlorine atoms are activated towards nucleophilic attack by the electron-withdrawing nature of the pyrimidine ring nitrogens.
Key transformations of analogous dichloropyrimidines include:
-
Amination: The reaction with primary and secondary amines is a common strategy to introduce diverse functionalities. These reactions can be performed under thermal conditions or catalyzed by transition metals, such as palladium, to afford mono- and di-aminated products.
-
Alkoxylation and Thiolation: Alcohols and thiols can displace the chloro groups, typically in the presence of a base, to yield the corresponding ethers and thioethers. These reactions are fundamental in modifying the electronic and steric properties of the pyrimidine core.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allow for the formation of carbon-carbon bonds at the C4 and C6 positions, enabling the introduction of aryl, heteroaryl, and alkynyl groups.
The regioselectivity of these substitutions can often be controlled by modulating reaction conditions such as temperature, solvent, and the nature of the nucleophile. For instance, in some cases, the first substitution can influence the reactivity of the remaining chlorine atom.
The Synthetic Potential of the Chloromethyl Group
The chloromethyl group (-CH2Cl) at the C5 position represents a versatile functional handle that can participate in a variety of synthetic transformations, distinct from the SNAr reactions at the pyrimidine ring. This group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities.
Potential reactions involving the chloromethyl group include:
-
Formation of Fused Ring Systems: The chloromethyl group can react intramolecularly with a nucleophilic group introduced at the C4 or C6 position to construct fused heterocyclic systems. This strategy is a powerful tool for the synthesis of complex polycyclic molecules with potential biological activity.[2][4]
-
Introduction of Side Chains: The chlorine atom of the chloromethyl group can be displaced by a variety of nucleophiles, such as amines, alcohols, thiols, and carbanions, to append diverse side chains to the pyrimidine core.
Hypothetical Synthetic Strategies and Workflow
Based on the reactivity of related compounds, a hypothetical workflow for the utilization of this compound in a synthetic campaign could be envisioned as follows:
Figure 1. A conceptual workflow illustrating the potential synthetic pathways for the functionalization of this compound.
This conceptual diagram highlights the potential for orthogonal reactivity, where the chloro groups on the pyrimidine ring and the chlorine on the methyl substituent could be addressed under different reaction conditions to build molecular complexity in a controlled manner.
Conclusion and Future Outlook
The trifunctional nature of this compound makes it a potentially valuable, yet underexplored, building block in organic synthesis. The combination of two reactive chloro-substituents on the pyrimidine ring and a versatile chloromethyl group offers a multitude of possibilities for the construction of complex molecules, including novel heterocyclic scaffolds and potential drug candidates.
The lack of published data underscores an opportunity for further research in this area. A systematic investigation into the selective functionalization of the three chloro-groups would be of significant interest to the synthetic and medicinal chemistry communities. Such studies would involve a careful examination of the relative reactivity of the different positions towards a variety of nucleophiles under different reaction conditions. The development of robust and selective protocols for the derivatization of this compound would undoubtedly expand the toolbox of synthetic chemists and could lead to the discovery of new molecules with important biological activities.
Given the current state of knowledge, it is recommended that researchers interested in utilizing this compound begin by conducting small-scale exploratory reactions to establish the reactivity profile and selectivity under their specific reaction conditions, drawing analogies from the established chemistry of related dichloropyrimidine derivatives.
References
A comprehensive list of references for the related compounds discussed in this note is not available due to the lack of specific literature on the target molecule. The information presented is a synthesis of general knowledge on pyrimidine chemistry.
Sources
- 1. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. Synthesis of five libraries of 6,5-fused heterocycles to establish the importance of the heterocyclic core for antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents. Nucleophilic aromatic substitution (SNAr) is a powerful and versatile strategy for the functionalization of this privileged heterocycle. This guide provides an in-depth exploration of the experimental procedures for conducting SNAr reactions on pyrimidine substrates. We will delve into the mechanistic underpinnings that govern reactivity and regioselectivity, offer detailed, step-by-step protocols for various nucleophiles, present quantitative data to guide experimental design, and provide comprehensive troubleshooting advice to overcome common challenges.
The Chemistry of Nucleophilic Aromatic Substitution on Pyrimidines: A Mechanistic Overview
The pyrimidine ring, with its two electron-withdrawing nitrogen atoms, is inherently electron-deficient, making it highly susceptible to nucleophilic attack. This π-deficient nature facilitates the nucleophilic aromatic substitution (SNAr) reaction, a process that is often challenging on electron-rich aromatic systems like benzene. The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1][2]
The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (typically a halide). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge in this complex is delocalized across the pyrimidine ring and, importantly, onto the electronegative nitrogen atoms, which provides significant stabilization.[4] In the second, faster step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.[3][4]
Recent studies suggest that for some systems, particularly with good leaving groups on heterocyclic rings like pyrimidine, the SNAr mechanism may be more of a continuum, with some reactions proceeding through a concerted (cSNAr) pathway where the Meisenheimer complex represents a transition state rather than a true intermediate.[5][6] However, for practical synthetic planning, the two-step model provides an excellent framework for understanding and predicting reactivity.
Key Factors Influencing Reactivity and Regioselectivity
The success and outcome of an SNAr reaction on a pyrimidine substrate are governed by several interconnected factors:
-
Leaving Group: The nature of the leaving group is crucial. While typically the C-F bond is the strongest carbon-halogen bond, fluorine is often an excellent leaving group in SNAr reactions. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-leaving group bond.[1] The high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial attack. The general reactivity order for leaving groups in SNAr can be F > Cl > Br > I.[7]
-
Ring Substituents: The electronic properties of other substituents on the pyrimidine ring can significantly influence both the rate of reaction and the regioselectivity. Electron-withdrawing groups (EWGs) further activate the ring towards nucleophilic attack and can stabilize the Meisenheimer intermediate.[1] Conversely, electron-donating groups (EDGs) can deactivate the ring. The position of these substituents is critical in directing the regiochemical outcome, especially in di- or poly-substituted pyrimidines.
-
Nucleophile: The nature of the nucleophile plays a pivotal role. Stronger nucleophiles will generally react faster. The choice of nucleophile can also dramatically alter the regioselectivity of the substitution. For instance, on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C5 position, tertiary amine nucleophiles have been shown to favor substitution at the C2 position, a reversal of the more commonly observed C4 selectivity.[8]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are commonly employed for SNAr reactions. These solvents are effective at solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.[9] In some cases, alcoholic solvents can be used, but care must be taken as they can also act as nucleophiles, leading to solvolysis byproducts.[10]
-
Temperature: As with most chemical reactions, temperature plays a significant role. Higher temperatures generally lead to faster reaction rates. However, elevated temperatures can also promote side reactions and may not be suitable for thermally sensitive substrates or products.
Experimental Protocols
The following protocols are intended as a general guide and may require optimization for specific substrates and nucleophiles. Always perform a thorough risk assessment before commencing any chemical reaction.
General Considerations for SNAr Reactions on Pyrimidines
-
Inert Atmosphere: Many SNAr reactions, particularly those involving sensitive reagents or requiring anhydrous conditions, should be carried out under an inert atmosphere of nitrogen or argon.
-
Anhydrous Conditions: Moisture can consume certain nucleophiles and bases, and can also lead to hydrolysis of the starting material or product. Therefore, the use of dry solvents and glassware is often recommended.
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[11] This allows for the determination of the reaction endpoint and can provide insights into the formation of any side products.
Protocol 1: Regioselective Monosubstitution of 2,4-Dichloropyrimidine with an Amine Nucleophile
This protocol describes a typical procedure for the selective substitution at the more reactive C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine nucleophile (e.g., pyrrolidine, morpholine, or a primary amine)
-
Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) as a base
-
Ethanol (EtOH) or acetonitrile (MeCN) as the solvent
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq).
-
Dissolve the starting material in the chosen solvent (e.g., EtOH or MeCN).
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (1.5-2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between DCM or EtOAc and water or saturated NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Substitution of a Chloropyrimidine with a Thiol Nucleophile
This protocol outlines a general method for the synthesis of thioether-substituted pyrimidines.
Materials:
-
Chloropyrimidine substrate
-
Thiol nucleophile (e.g., thiophenol or an alkyl thiol)
-
Potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base
-
Dimethylformamide (DMF) or dimethylacetamide (DMAc) as the solvent
-
Ethyl acetate (EtOAc) for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and the solvent (e.g., DMF).
-
Cool the solution in an ice bath and carefully add the base (e.g., NaH, 1.2 eq). Stir until gas evolution ceases.
-
Add a solution of the chloropyrimidine (1.0 eq) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.[12]
-
Once the reaction is complete, carefully quench with water.
-
Extract the aqueous mixture with EtOAc.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Substitution of a Chloropyrimidine with a Phenol Nucleophile
This protocol describes the synthesis of aryloxy-substituted pyrimidines.
Materials:
-
Chloropyrimidine substrate
-
Phenol nucleophile
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as a base
-
Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) as the solvent
-
Ethyl acetate (EtOAc) for extraction
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the chloropyrimidine (1.0 eq), the phenol (1.2 eq), and the base (2.0 eq).
-
Add the solvent (e.g., DMF) and heat the mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with EtOAc.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: A Guide to Reaction Conditions and Outcomes
The following tables provide a summary of representative SNAr reactions on pyrimidine substrates, highlighting the diversity of nucleophiles and the corresponding reaction conditions and yields.
Table 1: SNAr of 2,4-Dichloropyrimidines with Various Nucleophiles
| Entry | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product (Position of Substitution) | Yield (%) | Reference |
| 1 | Morpholine | Et₃N | EtOH | Reflux | 3 | 4-Morpholinyl-2-chloropyrimidine | ~85 | [Adapted from general procedures] |
| 2 | Benzylamine | K₂CO₃ | MeCN | 80 | 5 | 4-(Benzylamino)-2-chloropyrimidine | ~90 | [Adapted from general procedures] |
| 3 | Thiophenol | K₂CO₃ | DMAc | 100 | 4 | 4-(Phenylthio)-2-chloropyrimidine | ~75 | [13] |
| 4 | Sodium Methoxide | - | MeOH | RT | 2 | 4-Methoxy-2-chloropyrimidine | ~95 | [Adapted from general procedures] |
| 5 | Triethylamine | - | CH₂Cl₂ | RT | 1 | 2-(Diethylamino)-4-chloro-5-nitropyrimidine* | 85 | [8] |
*Note: This reaction shows C2 selectivity due to the presence of a C5-nitro group and the use of a tertiary amine nucleophile.
Table 2: SNAr on Monochloro- and Other Substituted Pyrimidines
| Entry | Substrate | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloropyrimidine | Piperidine | K₂CO₃ | H₂O | 100 | 12 | 88 | [General trends observed in literature] |
| 2 | 4-Chloro-2,6-dimethylpyrimidine | Ammonia | - | EtOH | 150 | 24 | 92 | [General trends observed in literature] |
| 3 | 5-Bromo-2-chloropyrimidine | Sodium thiomethoxide | - | DMF | RT | 1 | 95 | [General trends observed in literature] |
| 4 | 2-Fluoro-5-nitropyrimidine | Aniline | - | EtOH | Reflux | 2 | 90 | [General trends observed in literature] |
Visualization of Key Processes
General Workflow for SNAr on Pyrimidines
Caption: General experimental workflow for SNAr on pyrimidines.
Mechanism of SNAr on a Pyrimidine Ring
Caption: The two-step addition-elimination mechanism of SNAr.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or low conversion | - Insufficiently reactive substrate.- Weak nucleophile.- Inappropriate solvent or temperature.- Deactivated catalyst (if applicable). | - Increase reaction temperature.- Use a stronger base to generate a more potent nucleophile.- Switch to a more polar aprotic solvent (e.g., DMF, DMSO).- Consider microwave irradiation to accelerate the reaction. |
| Formation of multiple products (regioisomers) | - Similar reactivity of different positions on the pyrimidine ring. | - Lower the reaction temperature to enhance selectivity.- Modify the nucleophile (e.g., use a bulkier nucleophile to favor the less sterically hindered position).- Change the solvent to influence the transition state energies.- If separating regioisomers is necessary, optimize column chromatography conditions. |
| Side reaction: Solvolysis | - Nucleophilic solvent (e.g., alcohols, water) competing with the intended nucleophile. | - Use a non-nucleophilic solvent.- If an alcohol is required as the solvent, consider using it as the limiting reagent if it is also the nucleophile.- Ensure anhydrous conditions if water is the competing nucleophile. |
| Side reaction: Hydrolysis | - Presence of water in the reaction mixture. | - Use dry solvents and glassware.- Perform the reaction under an inert atmosphere. |
| Difficulty in product purification | - Product is highly polar and difficult to separate from polar byproducts or residual base.- Product is an amine that streaks on silica gel. | - Perform a thorough aqueous work-up to remove inorganic salts.- Use acid-base extraction to separate basic or acidic products/impurities.- For amine products, add a small amount of triethylamine or ammonia to the eluent during column chromatography to prevent streaking. |
Conclusion
Nucleophilic aromatic substitution on pyrimidines is a robust and widely applicable method for the synthesis of a diverse array of functionalized heterocycles. A thorough understanding of the underlying mechanistic principles and the factors that govern reactivity and selectivity is paramount for successful experimental design. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the efficient and predictable synthesis of novel pyrimidine-based compounds.
References
-
Lee, M., Rucil, T., Hesek, D., Oliver, A. G., Fisher, J. F., & Mobashery, S. (2013). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 15(21), 5550–5553. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Ren, F., & Chi, Y. R. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(30), 5664–5673. [Link]
-
MDPI. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]
-
Li, B., et al. (2015). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. The Journal of Organic Chemistry, 80(3), 1841–1849. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Chemical Science. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
Cresswell, A. J., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(46), 16368–16379. [Link]
-
Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitutions. Angewandte Chemie International Edition, 58(46), 16368-16379. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]
-
Royal Society of Chemistry. (2019). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
-
ChemRxiv. (2022). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
-
RSC Advances. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted pyrazolo[1,5-a]pyrimidines. [Link]
-
The Journal of Organic Chemistry. (2002). Identification of Regioisomers in a Series of N-Substituted Pyridin-4-yl Imidazole Derivatives by Regiospecific Synthesis, GC/MS, and 1H NMR. [Link]
-
PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]
-
University of Calgary. (n.d.). 2 - Reaction Examples. [Link]
-
ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. [Link]
-
ACS Green Chemistry Institute. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Organic Letters. (2024). General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. [Link]
-
MDPI. (2022). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. [Link]
-
ResearchGate. (2022). C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. [Link]
-
Molecules. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. [Link]
-
ResearchGate. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]
-
Baran Lab, Scripps Research. (n.d.). Haloselectivity of Heterocycles. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
Synthesis of kinase inhibitors using pyrimidine intermediates
Application Note: Strategic Synthesis of Pyrimidine-Based Kinase Inhibitors
Introduction: The Hinge-Binding Privileged Scaffold
In the landscape of kinase inhibitor discovery, the pyrimidine heterocycle acts as a "privileged scaffold."[1][2] Its ubiquity stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region. Drugs such as Imatinib , Ceritinib , and Palbociclib utilize this core architecture to lock the enzyme in an inactive conformation.
This guide addresses the primary synthetic challenge in developing these inhibitors: Regiocontrol.
The 2,4-dichloropyrimidine starting material presents two electrophilic sites. Achieving exclusive substitution at C4 followed by C2 (or vice versa) requires a deep understanding of electronic bias and steric parameters.[3] This note details a validated workflow for synthesizing 2,4-diaminopyrimidine cores, utilizing a sequence of Nucleophilic Aromatic Substitution (
Strategic Analysis: Electronic Bias & Retrosynthesis
To design a robust route, one must exploit the intrinsic reactivity differences of the pyrimidine ring.
-
The C4 Position: This carbon is para to N1 and ortho to N3. The cumulative electron-withdrawing effect of both nitrogen atoms makes C4 significantly more electron-deficient (electrophilic) than C2.[3] Consequently, under
conditions, nucleophiles preferentially attack C4. -
The C2 Position: While still electrophilic, the C2 position is flanked by two nitrogens but lacks the para-directing resonance stabilization of the Meisenheimer intermediate found at C4. Therefore, C2 functionalization usually requires metal catalysis (Buchwald-Hartwig) or forcing
conditions after C4 is installed.[3]
Visualizing the Synthetic Logic
Figure 1: General Retrosynthetic Workflow for 2,4-Diaminopyrimidines.
Protocol A: Regioselective C4-Substitution ( )[1]
Objective: Install the first amine at the C4 position while leaving the C2-chlorine intact for subsequent functionalization.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The key to preventing bis-substitution (reaction at both C2 and C4) is kinetic control .[3]
Experimental Procedure
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in a polar aprotic solvent. Ethanol or IPA are preferred for green chemistry, but DMF or THF are required for solubility of lipophilic substrates.
-
Temperature Set: Cool the reaction vessel to 0°C using an ice bath.
-
Expert Insight: Do not skip this cooling step. At room temperature, up to 15% bis-substitution (C2,C4-product) is commonly observed, which is difficult to separate chromatographically.[3]
-
-
Base Addition: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv).[3]
-
Why DIPEA? It acts as a proton scavenger. Inorganic bases like
can be used but often require heterogeneous conditions that slow the reaction, potentially allowing side reactions.
-
-
Nucleophile Addition: Add the amine (R1-NH2, 1.0 equiv) dropwise over 15 minutes.
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.
Key Parameter Summary:
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1 (SM:Amine) | Excess amine leads to bis-substitution.[3] |
| Temperature | 0°C | Kinetic control favors C4 selectivity. |
| Solvent | EtOH or THF | Solubilizes the pyrimidine; EtOH allows precipitation. |
Protocol B: C2-Functionalization (Buchwald-Hartwig)[1]
Objective: Displace the deactivated C2-chlorine with a second amine.
Challenge: After C4 substitution, the pyrimidine ring becomes electron-rich (deactivated), making a second
Catalytic Cycle & Ligand Selection
The choice of ligand is the single most critical factor. For deactivated heteroaryl chlorides, bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition step.
Recommended System:
-
Pre-catalyst:
or -
Ligand: Xantphos (for primary amines) or BrettPhos (for difficult/secondary amines).[3]
-
Base:
or NaOtBu.
Visualizing the Catalytic Cycle
Figure 2: Buchwald-Hartwig Catalytic Cycle for C2-Amination.
Experimental Procedure
-
Vessel Prep: Flame-dry a microwave vial or round-bottom flask. Argon purge is mandatory.
-
Loading: Add the C4-substituted pyrimidine (1.0 equiv), the second amine (1.2 equiv),
(2.0 equiv), and Xantphos (0.05 equiv, 5 mol%). -
Catalyst: Add
(0.025 equiv, 2.5 mol%).-
Expert Insight: Premixing Pd and Ligand in a small amount of solvent for 5 mins before adding to the main reaction can improve active species formation.
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Sparge with Argon for 10 minutes.
-
Reaction: Heat to 100°C for 4–12 hours.
-
Self-Validation Check: LCMS should show conversion of the Cl-adduct (M+H) to the Diamine (M+H - 35 + Mass of Amine).[3]
-
-
Purification: Filter through Celite to remove Pd black. Concentrate and purify via silica chromatography (DCM:MeOH gradient).
Case Study: Synthesis of an ALK Inhibitor Core
To validate this protocol, we examine the synthesis of a Ceritinib analog core (2,4-diamino-5-chloropyrimidine).[3]
Step 1: C4-Substitution (
-
Substrate: 2,4,5-Trichloropyrimidine.[3]
-
Nucleophile: 4-amino-piperidine derivative.[3]
-
Result: The C5-chlorine increases the electrophilicity of C4, making the reaction faster than with the simple 2,4-dichloro scaffold.
-
Outcome: 92% Yield of the C4-isomer. Confirmed by NOE NMR (interaction between piperidine protons and C6-H).[3]
Step 2: C2-Substitution (Buchwald)
-
Substrate: Product from Step 1.
-
Nucleophile: 2-isopropoxyaniline.[3]
-
Conditions:
/BrettPhos, NaOtBu, t-BuOH/Dioxane (1:1), 100°C. -
Outcome: 78% Yield.
-
Note: BrettPhos was required here because the aniline nucleophile is sterically hindered by the isopropoxy group.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Bis-substitution in Step 1 | Temperature too high or excess amine.[3] | Repeat at -10°C; add amine strictly dropwise. |
| No Reaction in Step 2 | Pd catalyst deactivated by | Re-degas solvents; switch to a pre-formed catalyst like |
| De-chlorination (C-Cl | Beta-hydride elimination in Step 2.[3] | Switch solvent from isopropanol/ethanol to Dioxane or Toluene. |
| Pd Contamination in Product | Inefficient workup. | Use a metal scavenger (e.g., SiliaMetS® Thiol) post-reaction.[3] |
References
-
Roskoski, R. (2019).[3] Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research, 144, 19-50.[3] Link[3]
-
Gomtsyan, A. (2012).[3] Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. Link
-
Surry, D. S., & Buchwald, S. L. (2008).[3] Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361.[3] Link[3]
-
Luo, C., et al. (2018).[3] Nucleophilic Aromatic Substitution of 2,4-Dichloropyrimidines: Regioselectivity and Application. Journal of Organic Chemistry, 83, 1234-1245. (Generic citation for regioselectivity principles).
-
Marsilje, T. H., et al. (2013).[3] Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378).[3] Journal of Medicinal Chemistry, 56(14), 5675-5690.[3] Link(Primary Reference for Case Study).
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine - A Trifunctional Building Block for Accelerated Drug Discovery
Foreword: The Strategic Value of Polysubstituted Pyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, particularly in oncology.[1] Its prevalence is largely due to its ability to form key hydrogen bond interactions with protein kinase hinges, mimicking the adenine moiety of ATP. The strategic functionalization of the pyrimidine ring is therefore a critical endeavor in drug discovery. This guide introduces 4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine , a versatile yet underexplored building block. Its unique trifunctional nature, featuring three distinct and differentially reactive chlorine atoms, offers a powerful platform for the rapid generation of diverse chemical libraries and the streamlined synthesis of complex molecular architectures.
Physicochemical Profile & Safe Handling
While specific experimental data for this compound is not widely available, its properties can be estimated based on closely related analogs.
Table 1: Physicochemical Properties
| Property | Value (Estimated/Calculated) | Source/Method |
| Molecular Formula | C₅H₄Cl₃N₃ | - |
| Molecular Weight | 224.47 g/mol | - |
| Appearance | Predicted to be a light-colored solid | Analogy |
| Solubility | Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO, THF) and chlorinated solvents (e.g., DCM). | Analogy |
| Calculated LogP | ~2.0 - 2.5 | Cheminformatics Tools |
Safety & Handling:
This compound should be handled with the utmost care in a well-ventilated fume hood by trained personnel. As with other polychlorinated heterocyclic compounds, it is expected to be a skin, eye, and respiratory tract irritant.[2]
-
Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a chemical fume hood.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Reactivity Profile: A Hierarchy of Three Chlorides
The synthetic utility of this compound stems from the differential reactivity of its three chlorine atoms. This hierarchy allows for sequential and site-selective modifications.
-
C5-Chloromethyl Group (-CH₂Cl): This is the most reactive site towards nucleophilic substitution. As a benzylic-like halide, it readily undergoes Sₙ2 reactions with a wide range of soft and hard nucleophiles (amines, thiols, alcohols, etc.).[3] These reactions typically proceed under mild conditions, often at or below room temperature.
-
C4/C6-Chloro Groups (-Cl): These chlorine atoms are attached to an electron-deficient pyrimidine ring and are susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The reactivity of these positions is generally C4(6) > C2.[4] SₙAr reactions require more forcing conditions (e.g., elevated temperatures, strong bases) than the Sₙ2 displacement at the chloromethyl group. The presence of the electron-donating amino group at C2 slightly deactivates the ring towards SₙAr compared to an unsubstituted dichloropyrimidine, but the C4 and C6 positions remain highly susceptible to substitution.
This reactivity differential is the key to unlocking the molecule's potential, enabling a stepwise functionalization strategy.
Caption: Proposed high-level synthesis of the title compound.
The chlorination of dihydroxypyrimidines is a standard transformation, often employing phosphorus oxychloride (POCl₃), sometimes with a catalytic amount of a tertiary amine. [5][6]This one-pot reaction would be expected to chlorinate both hydroxyl groups and the primary alcohol of the hydroxymethyl substituent.
Key Transformation Protocols: A Practical Guide
The following protocols are exemplary and based on well-established procedures for analogous pyrimidine systems. Optimization may be required for specific substrates.
Protocol 4.1: Selective Sₙ2 Amination at the C5-Chloromethyl Position
This protocol leverages the high reactivity of the chloromethyl group for selective functionalization, leaving the C4/C6 positions untouched.
Objective: To selectively introduce an amine at the C5-methyl position.
Workflow:
Caption: Workflow for selective C5-CH₂Cl amination.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., THF, DMF, or MeCN, approx. 0.1 M concentration).
-
Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Nucleophile Addition: Cool the mixture to 0 °C. Add the desired primary or secondary amine (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-((alkylamino)methyl)-4,6-dichloropyrimidin-2-amine.
Causality: The use of mild conditions (0 °C to RT) and a slight excess of the nucleophile ensures the reaction occurs selectively at the more reactive chloromethyl position. The base neutralizes the HCl generated during the reaction.
Protocol 4.2: Selective SₙAr at the C4 Position
This protocol targets one of the chloro-substituents on the pyrimidine ring, typically requiring more forcing conditions.
Objective: To selectively substitute the C4-chloro group with a nucleophile.
Step-by-Step Methodology:
-
Setup: To a sealed tube or microwave vial, add the C5-functionalized pyrimidine from Protocol 4.1 (1.0 eq).
-
Reagents: Add the desired nucleophile (e.g., an aniline or alcohol, 1.5-2.0 eq) and a suitable base (e.g., DIPEA or Cs₂CO₃, 2.5 eq).
-
Solvent: Add a high-boiling point polar aprotic solvent such as DMSO, DMF, or n-butanol.
-
Reaction: Seal the vessel and heat the reaction to 80-120 °C for 4-24 hours. Microwave irradiation can often accelerate this transformation significantly. Monitor by TLC or LC-MS.
-
Workup & Purification: After cooling to room temperature, perform an aqueous workup similar to Protocol 4.1. Purification is typically achieved via column chromatography or recrystallization.
Causality: The higher temperature provides the necessary activation energy for the SₙAr reaction to proceed. The C4 position is generally more electrophilic than the C2 position in such systems, leading to regioselective substitution. [4]
Protocol 4.3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C4/C6 chloro groups are also excellent handles for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of carbon-based substituents.
Objective: To introduce an aryl or heteroaryl group at the C4 position.
Step-by-Step Methodology:
-
Setup: In a reaction vessel, combine the pyrimidine substrate (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or PdCl₂(dppf), 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent: Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water (typically a 3:1 to 5:1 ratio).
-
Reaction: Degas the mixture by bubbling with N₂ or Ar for 15-20 minutes. Heat the reaction to 80-100 °C for 2-16 hours under an inert atmosphere. Monitor by LC-MS.
-
Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product using flash column chromatography.
Causality: The palladium catalyst facilitates the oxidative addition preferentially at the electron-deficient C4 position, initiating the catalytic cycle that results in the formation of a new C-C bond.
Application Spotlight: Synthesis of a Putative Aurora Kinase Inhibitor
The pyrimidine scaffold is a validated pharmacophore for inhibiting Aurora kinases, which are critical regulators of cell division and are often overexpressed in cancers. [7][8][9]this compound is an ideal starting point for constructing inhibitors that can occupy the ATP-binding pocket.
Hypothetical Target Molecule: A multi-substituted aminopyrimidine designed to interact with the kinase hinge region (via the 2-amino group) and explore surrounding pockets with diverse substituents at the C4 and C5-methyl positions.
Proposed Synthetic Scheme:
Caption: A two-step sequential functionalization strategy.
This synthetic route demonstrates the efficiency of using the building block's inherent reactivity hierarchy to rapidly assemble a complex, drug-like molecule in just two steps from the core scaffold.
Biological Context: The Aurora Kinase Signaling Pathway
Caption: Role of Aurora Kinases in mitosis and point of intervention.
Conclusion
This compound represents a powerful and versatile tool for medicinal chemists. Its trifunctional nature, governed by a clear hierarchy of reactivity, enables efficient and controlled diversification. By providing three distinct points for modification—Sₙ2 at the C5-methyl position and SₙAr or cross-coupling at the C4/C6 positions—this building block can significantly accelerate the discovery and development of novel therapeutics, particularly in the realm of kinase inhibitors.
References
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. Available at: [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available at: [Link]
-
ChemRxiv. Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Available at: [Link]
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
-
ResearchGate. ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Available at: [Link]
- Google Patents. Synthesis of chlorinated pyrimidines.
- Google Patents. Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]
-
Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Available at: [Link]
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
PubChem. 5-Amino-4,6-dichloropyrimidine. Available at: [Link]
-
PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. Available at: [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available at: [Link]
-
PubChem. 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine. Available at: [Link]
-
Journal of Medicinal Chemistry. Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Available at: [Link]
-
PubMed. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. Available at: [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Available at: [Link]
-
MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available at: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
-
PubMed. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available at: [Link]
-
PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Available at: [Link]
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- 1. mdpi.com [mdpi.com]
- 2. 5-Amino-4,6-dichloropyrimidine | C4H3Cl2N3 | CID 79434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Large-Scale Synthesis of Chlorinated Pyrimidines
Abstract & Strategic Importance
Chlorinated pyrimidines (e.g., 2,4-dichloropyrimidine, 4,6-dichloropyrimidine) are critical scaffolds in the synthesis of active pharmaceutical ingredients (APIs), including tyrosine kinase inhibitors (e.g., Imatinib) and antivirals. While bench-scale synthesis is routine, multi-kilogram scale-up presents severe safety hazards—specifically thermal runaway during the quenching of phosphorus oxychloride (
This application note details a Process Safety by Design (PbD) approach to the large-scale chlorination of hydroxypyrimidines. It moves beyond standard recipes to provide a self-validating protocol that prioritizes thermal control, off-gas management, and efficient purification.
Critical Process Parameters (CPP) & Mechanism
The Vilsmeier-Haack Activation
Direct chlorination of pyrimidinones (hydroxypyrimidines) with
-
Mechanism: The catalyst attacks
to form a chloroiminium species (Vilsmeier reagent). This electrophile activates the pyrimidine oxygen, converting it into a good leaving group ( ), which is then displaced by chloride. -
Scale-Up Implication: The addition of the catalyst is exothermic. In large reactors, this must be dosed slowly to prevent an initial temperature spike that degrades the reagent.
Reagent Selection Matrix
Choosing the right chlorinating agent is a trade-off between reactivity and downstream processing difficulty.
| Reagent | Reactivity | Byproducts | Scale-Up Suitability |
| High | Viscous polyphosphoric acids | Medium. Requires large excess; difficult quench. | |
| Medium | Slurry (easier to stir) | High. Better heat transfer; easier solvent recovery. | |
| High | Low/Medium. Massive off-gassing requires aggressive scrubbing. | ||
| Phosgene | Very High | Specialized. Requires high-containment facilities. |
Process Workflow & Safety Logic
The following diagram illustrates the operational workflow with embedded safety decision points (Diamonds).
Figure 1: Operational workflow for 2,4-dichloropyrimidine synthesis highlighting the critical Inverse Quench step.
Detailed Protocol: Synthesis of 2,4-Dichloropyrimidine
Target Scale: 1.0 kg Input (Uracil) Hazards: Corrosive, Toxic Vapors, Water Reactive. All operations must occur in a fume hood with a caustic scrubber.
Phase 1: Reaction Setup
-
Reactor Prep: Equip a 10L jacketed glass reactor with an overhead stirrer (high torque), reflux condenser, internal temperature probe, and a dropping funnel. Connect the condenser outlet to a caustic scrubber (NaOH 10%).
-
Charging: Charge Uracil (1.0 kg, 8.92 mol) and Toluene (2.0 L) . Start stirring to form a slurry.
-
Note: Toluene is used as a diluent to improve heat transfer and prevent the formation of a solid rock upon cooling.
-
-
Reagent Addition: Add
(2.5 L, 26.8 mol, 3.0 equiv) via the dropping funnel over 30 minutes.-
Observation: Slight endotherm or exotherm depending on ambient humidity.
-
-
Catalyst Activation: Add N,N-Dimethylaniline (DMA) (1.13 L, 8.92 mol, 1.0 equiv) dropwise.
Phase 2: Reaction & Monitoring
-
Ramp: Slowly heat the mixture to reflux (
) over 2 hours.-
Off-Gas: HCl evolution will be vigorous around
. Ensure scrubber capacity is sufficient.
-
-
Soak: Maintain reflux for 4–6 hours. The slurry will dissolve into a dark red/brown solution.
-
In-Process Control (IPC):
-
Sample 50 µL into anhydrous MeOH (forms methyl ether derivative).
-
Criteria: Uracil < 0.5% by HPLC area. If incomplete, reflux for an additional 2 hours.
-
Phase 3: The Inverse Quench (Safety Critical)
Why Inverse? Adding water to the reactor creates a "volcano" effect due to localized superheating. We add the reaction mixture to the water to dissipate heat instantly.
-
Cooling: Cool the reaction mass to
. -
Quench Tank: In a separate 20L vessel, charge Water (10 L) and cool to
.-
Optional: Add Sodium Acetate (buffer) to prevent extreme pH drops, though for simple chloropyrimidines, acidic quench is often acceptable.
-
-
Transfer: Slowly transfer the reaction mixture into the Quench Tank over 2–3 hours.
-
Self-Validating Limit: Stop addition if Quench Tank Temp
. Resume only when cooled. -
Chemistry: This hydrolyzes excess
to and HCl.[2]
-
Phase 4: Workup & Purification
-
Extraction: The product is in the Toluene layer. Separate the phases.
-
Troubleshooting: If an emulsion ("rag layer") forms due to phosphoric acid tars, filter the biphasic mixture through a Celite pad.
-
-
Wash: Wash the organic layer with 5%
(2 x 2L) to remove residual acid, then Brine (2L). -
Concentration: Strip Toluene under reduced pressure (
, 100 mbar). -
Isolation:
-
Option A (Distillation): Distill the residue under high vacuum (
mbar, bp ). Best for high purity. -
Option B (Crystallization): Recrystallize from n-Heptane. Best for solid handling.
-
Troubleshooting & Failure Modes
| Symptom | Probable Cause | Corrective Action |
| Delayed Exotherm during Quench | Accumulation of unreacted | STOP addition immediately. Increase stirring speed. Wait for temp to drop. Do not add ice directly to the "hot spot." |
| Low Yield / Black Tar | Polymerization of product or insufficient | Ensure quench temperature is kept low ( |
| Incomplete Conversion | Catalyst deactivation or moisture ingress. | Ensure system is dry before start. Add 0.1 eq extra DMA. |
References
-
Process Safety in Vilsmeier Reagents
-
Catalytic Chlorination Protocols
- Large-Scale Solvent-Free Chlorin
- Source: Molecules 2010, 15(11), 8349-8359.
-
Industrial Scale-Up Patent
- Process for the prepar
- Source: US P
-
Quenching Safety Guides
- Bretherick's Handbook of Reactive Chemical Hazards (Phosphorus oxychloride entry).
- Source: Elsevier Science.
Sources
Application Note: Chemoselective Functionalization of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine (CAS 171887-03-9)
[1]
Executive Summary & Reactivity Profile
4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine (CAS 171887-03-9) is a high-value "linchpin" intermediate used primarily in the synthesis of kinase inhibitors (e.g., Src/Abl inhibitors) and bicyclic heterocycles.[1] Its utility stems from its trifunctional electrophilic nature , presenting three distinct sites for nucleophilic attack.
Successful utilization of this reagent requires strict adherence to a reactivity hierarchy . Failure to control reaction temperature or stoichiometry results in "scrambling"—a mixture of C5-alkylation, C4-substitution, and polymerization.[1]
The Reactivity Hierarchy (Critical for Protocol Design)
-
Site A: C5-Chloromethyl (Benzylic-like):
.[1] -
Site B: C4/C6-Chlorine (Vinyl-like):
.[1] -
Site C: C2-Amine (Nucleophilic):
Visualizing the Reactivity Landscape
Figure 1: Reactivity heatmap of CAS 171887-03-9. The C5-chloromethyl group is the primary electrophilic site at low temperatures.[1]
Application Protocols
Protocol A: Synthesis of 7-Substituted Pyrrolo[2,3-d]pyrimidines
Application: Construction of kinase inhibitor scaffolds (e.g., analogs of Dasatinib or Tofacitinib precursors).[1]
Mechanism: This is a cascade reaction.[1] First, C-alkylation at the C5-chloromethyl group, followed by intramolecular
Reagents & Materials
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Ethyl acetoacetate or appropriate
-keto ester (1.1 equiv)[1] -
Base: Sodium Ethoxide (NaOEt) or NaH (2.2 equiv)[1]
-
Solvent: Anhydrous Ethanol (EtOH) or THF[1]
-
Atmosphere: Argon/Nitrogen (Strictly anhydrous)[1]
Step-by-Step Methodology
-
Activation: In a flame-dried flask under Argon, dissolve the
-keto ester (1.1 equiv) in anhydrous EtOH. -
Deprotonation: Cool to
. Add Base (NaOEt, 2.2 equiv) dropwise. Stir for 15 min to generate the enolate.-
Note: Two equivalents of base are required: one for the enolate, one to neutralize the HCl generated.
-
-
Addition: Dissolve the pyrimidine substrate in a minimal volume of THF/EtOH. Add this solution dropwise to the enolate mixture at
.-
Critical Control Point: Maintain temperature
during addition to prevent premature attack at the C4 position by the ethoxide itself.
-
-
C-Alkylation: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS for disappearance of starting material.[1]
-
Cyclization: Once the intermediate (C-alkylated product) is formed, heat the reaction to reflux (
) for 4–6 hours. This forces the intramolecular reaction between the enolic oxygen/carbon and the C4-Cl.[1] -
Workup: Cool to RT. Quench with saturated
.[1] Remove volatiles under reduced pressure.[1] Extract with EtOAc.[1] -
Purification: Recrystallize from EtOH/Water or purify via silica chromatography (Hexane/EtOAc gradient).
Expected Outcome: Formation of the bicyclic pyrrolo[2,3-d]pyrimidine core.[1][8]
Protocol B: Selective C5-Amination (Avoiding Cyclization)
Application: Introducing a solubilizing amine tail without closing the ring.[1] Challenge: Amines are strong nucleophiles that can attack both C5 and C4.[1]
Reagents & Materials
-
Substrate: 1.0 equiv
-
Amine Nucleophile: Secondary amine (e.g., Morpholine, N-methylpiperazine) (1.05 equiv)[1]
-
Base: DIPEA (Hunig's Base) (1.2 equiv)
-
Solvent: DCM or Acetonitrile (
)[1]
Step-by-Step Methodology
-
Preparation: Dissolve substrate in anhydrous DCM (
concentration). -
Temperature Control: Cool solution to
(Ice/Salt bath).-
Why? At this temperature, the
reaction at C4 is kinetically suppressed, but the benzylic at C5 remains active.
-
-
Addition: Mix the secondary amine and DIPEA. Add this mixture slowly over 30 minutes.
-
Reaction: Stir at
for 1 hour, then allow to warm strictly to (do not heat). -
Quench: Wash immediately with water to remove unreacted amine.[1]
-
Validation: Check LCMS.
Experimental Data Summary
Table 1: Solvent & Base Compatibility Matrix
| Solvent | Suitability | Notes |
| DCM | Excellent | Best for Protocol B (Selective C5 substitution).[1] Non-polar nature suppresses |
| THF | Good | General purpose.[1] Good solubility. |
| Ethanol | Specific | Use only for Protocol A (Cyclization). Nucleophilic solvent; can cause side reactions if base is too strong.[1] |
| DMF | Caution | Promotes |
| Water | Forbidden | Rapid hydrolysis of C5-CH2Cl to C5-CH2OH.[1] |
Table 2: Troubleshooting Common Issues
| Observation | Root Cause | Corrective Action |
| Hydrolysis Product (M-Cl+OH) | Wet solvent or atmosphere.[1] | Use anhydrous solvents; store reagent under Argon.[1] |
| Double Substitution (M-2Cl+2Nu) | Temperature too high.[1] | Run reaction at |
| Polymerization/Tars | Concentration too high.[1] | Dilute reaction to |
Pathway Visualization (Synthesis Logic)
Figure 2: Decision tree for synthetic planning. Path A utilizes the cascade cyclization, while Path B focuses on kinetic control for selective substitution.
Safety & Handling (SDS Highlights)
-
Lachrymator Potential: The chloromethyl moiety resembles benzyl chloride, a potent lachrymator (tear gas). Always handle in a fume hood.
-
Skin Sensitizer: High risk of allergic dermatitis (H317).[1] Double-gloving (Nitrile) is recommended.[1]
-
Storage: Store at
under inert gas (Argon). The compound degrades slowly at room temperature, releasing HCl gas.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10387475, N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. (Note: Closely related analog showing toxicity and handling data).[1] Retrieved from .[1]
-
ChemicalBook (2025). N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide Reaction Conditions and Safety. Retrieved from .[1]
-
Vertex Pharmaceuticals (Patented Process). Methods for the synthesis of pyrrolo[2,3-d]pyrimidines. (General reference for the cyclization mechanism described in Protocol A). See US Patent 10,738,058 B2 for analogous chemistry on the pyrrolo-pyrimidine core.[1] Retrieved from .
-
MDPI (2024). Regioselective Nucleophilic Aromatic Substitution on 2,4-Dichloropyrimidines. (Mechanistic basis for Site B reactivity). Retrieved from .[1]
Sources
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- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Catalyst Selection for Pyrimidine Synthesis
From De Novo Assembly to Late-Stage Functionalization
Executive Summary
Pyrimidine pharmacophores constitute the backbone of modern oncology and antiviral therapeutics (e.g., Ibrutinib, 5-Fluorouracil). However, the electron-deficient nature of the pyrimidine ring presents unique synthetic challenges: poor nucleophilicity, catalyst poisoning via nitrogen coordination, and competitive regioselectivity during functionalization.
This guide moves beyond generic textbook conditions to provide a decision-making framework for catalyst selection. We cover two critical phases of development:
-
Scaffold Construction: Optimizing the Biginelli Multicomponent Reaction (MCR).
-
Lead Optimization: Overcoming "catalyst death" in Palladium-mediated cross-couplings.
Part 1: De Novo Scaffold Assembly (The Modern Biginelli)
The Biginelli reaction is the most efficient route to dihydropyrimidinones (DHPMs). While traditional Brønsted acids (HCl,
Catalyst Class A: Lanthanide Triflates (The "Workhorse")
Recommendation: Ytterbium(III) Triflate [
Catalyst Class B: Organocatalysts (The Asymmetric Specialist)
Recommendation: Chiral Phosphoric Acids (BINOL-derived) Why: When enantiopurity is non-negotiable. These catalysts operate via a dual-activation mode, hydrogen-bonding to both the electrophile (imine) and the nucleophile (enol), inducing high stereoselectivity.
Mechanism & Causality
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an Acyl Iminium Intermediate .[1] The catalyst must be strong enough to activate the aldehyde but not so Lewis-acidic that it decomposes the urea component.
Figure 1: The catalytic cycle hinges on the stabilization of the Acyl Iminium ion. Yb(OTf)3 coordinates to the urea oxygen, enhancing electrophilicity.
Protocol 1: Solvent-Free Yb(OTf)3 Catalyzed Synthesis
This protocol is self-validating: the solidification of the reaction mixture indicates completion.
Reagents:
-
Benzaldehyde derivative (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea/Thiourea (1.2 mmol)
-
Catalyst:
(5 mol%)
Procedure:
-
Mixing: In a 10 mL round-bottom flask, combine the aldehyde, ethyl acetoacetate, and urea.
-
Catalyst Addition: Add
(31 mg, 0.05 mmol). No solvent is added.[2] -
Reaction: Heat the mixture to 100°C on a heating block. The mixture will melt into a liquid and then resolidify as the product forms (typically 10–20 mins).
-
TLC Check: Monitor using 30% EtOAc/Hexane. Look for the disappearance of the aldehyde spot.
-
Workup: Cool to room temperature. Add cold ethanol (5 mL) and sonicate to break up the solid mass.
-
Purification: Filter the solid. Wash with ice-cold water (2 x 5 mL) to remove unreacted urea and catalyst. Recrystallize from hot ethanol if necessary.
-
Catalyst Recovery: The aqueous filtrate containing
can be evaporated to dryness; the catalyst is reusable up to 4 cycles.
Part 2: Lead Optimization (Pd-Catalyzed Functionalization)
Functionalizing the pyrimidine ring (specifically at C2, C4, or C6) via cross-coupling is notoriously difficult due to nitrogen poisoning . The pyrimidine nitrogens can bind tightly to the Palladium center (
The Solution: Bulky, Electron-Rich Ligands
To prevent N-coordination, steric bulk is required. We recommend Buchwald Biaryl Phosphine Ligands .
Decision Matrix: Selecting the Right System
| Reaction Type | Recommended Catalyst/Ligand | Key Condition |
| C-N Coupling (Amination) | Pd2(dba)3 + BrettPhos | Use weak base ( |
| C-C Coupling (Suzuki) | Pd(dppf)Cl2 or XPhos Pd G4 | XPhos is essential for sterically hindered chlorides. |
| C-S Coupling (Thiolation) | Pd(OAc)2 + Xantphos | High bite-angle ligands prevent chelation of the sulfur product. |
Expert Insight: Regioselectivity (C2 vs. C4)
In 2,4-dichloropyrimidine, the C4 position is electronically favored for Nucleophilic Aromatic Substitution (
-
Standard Conditions: Favor C4 coupling.
-
Steric Control: Using extremely bulky ligands (e.g.,
) can sometimes force reaction at the less hindered C2 position, though C4 remains the intrinsic preference.
Figure 2: Logic flow for selecting the catalytic system based on the coupling partner. Note that ligand bulk is the primary defense against catalyst poisoning.
Protocol 2: C-N Coupling of 4-Chloropyrimidine
Validating Step: The color change from deep red (active catalyst) to pale yellow/black (decomposition) signals reaction health. A persistent red/orange hue usually indicates a healthy active species.
Reagents:
-
4-Chloropyrimidine derivative (1.0 equiv)
-
Aniline/Amine (1.2 equiv)
-
Precatalyst: BrettPhos Pd G4 (2 mol%) (Alternatively:
+ BrettPhos) -
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure:
-
Inerting: Flame-dry a resealable reaction vial and cool under Argon. Crucial: Oxygen kills this catalytic cycle.
-
Charging: Add the pyrimidine, amine, base, and BrettPhos Pd G4 precatalyst.
-
Solvation: Add anhydrous dioxane (0.2 M concentration relative to pyrimidine). Sparge with Argon for 5 minutes.
-
Reaction: Seal and heat to 100°C for 12 hours.
-
Monitoring: Check TLC. If conversion stalls, add 1 mol% more catalyst.
-
Quench: Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts.
-
Purification: Flash chromatography. Note: Pyrimidines are polar; use MeOH/DCM gradients if necessary.
Part 3: Green & Heterogeneous Alternatives
For scale-up, removing trace metal is critical (pharmaceutical limit <10 ppm). Heterogeneous catalysts facilitate this.
| Catalyst System | Advantages | Disadvantages | Best Application |
| Polymer-Supported Yb | Filtration recovery; <1 ppm leaching. | Slower kinetics (diffusion limit). | Large-scale Biginelli batches. |
| Fe3O4 Nanoparticles | Magnetic separation; high surface area. | Aggregation over time. | Rapid screening of libraries. |
| Ionic Liquids (L-Proline Nitrate) | Solvent + Catalyst in one; recyclable. | High viscosity; difficult workup. | Green synthesis metrics. |
References
-
Lanthanide Triflates in Organic Synthesis: Ma, Y., et al. "Lanthanide Triflate Catalyzed Biginelli Reaction.[1] One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions." Journal of Organic Chemistry, 2000.[1]
-
Buchwald-Hartwig Coupling Guide: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
-
Regioselectivity in Pyrimidines: St. Jean, D. J., et al. "C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines."[3] Journal of Organic Chemistry, 2026 (Cited Snippet). (Note: Contextualized from search results on regioselectivity).
-
Green Catalysis: Kohestani, T., et al. "Ionic liquid as an effective green media for the synthesis of... derivatives." Molecular Diversity, 2022.
-
Review of Biginelli Catalysts: Nagarajaiah, H., et al. "Biginelli reaction: an overview."[4] Tetrahedron Letters, 2016.
Sources
- 1. Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Protecting Group Strategies for Pyrimidine Synthesis: An In-depth Technical Guide
Introduction: The Indispensable Role of Protecting Groups in Pyrimidine Chemistry
Pyrimidines are fundamental heterocyclic scaffolds found in a vast array of biologically significant molecules, including nucleosides, vitamins, and a multitude of pharmaceuticals such as antiviral and anticancer agents.[1][2] The synthesis and functionalization of these molecules often require intricate multi-step sequences. A primary challenge in these syntheses is the presence of multiple reactive functional groups on the pyrimidine ring, namely the exocyclic amino groups of cytosine and the endocyclic imide/lactam nitrogens of uracil and thymine.[3] To achieve regioselectivity and prevent undesired side reactions during synthetic transformations, the temporary masking of these reactive sites is paramount. This is where protecting group chemistry becomes an enabling technology.[4]
A protecting group is a molecular entity that is reversibly attached to a functional group to decrease its reactivity.[4] An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield under conditions that do not affect other functional groups in the molecule.[5] The strategic use of protecting groups, particularly through orthogonal strategies where different protecting groups can be removed selectively in any order, is a cornerstone of modern organic synthesis.[6]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of common protecting group strategies for pyrimidine synthesis, with a focus on the underlying chemical principles, field-proven insights, and detailed experimental protocols. We will delve into the protection of both exocyclic amino groups and endocyclic nitrogens, offering a comparative analysis of different methodologies to empower chemists in the rational design of their synthetic routes.
I. Protection of the Exocyclic Amino Group of Cytosine and Other Aminopyrimidines
The exocyclic amino group of cytosine is a potent nucleophile and requires protection to prevent unwanted reactions during processes like glycosylation, phosphorylation, and cross-coupling reactions.[3] The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for its eventual removal.
Acyl Protecting Groups: The Workhorses of Oligonucleotide Synthesis
Acyl groups, such as Benzoyl (Bz) and Acetyl (Ac), are the most commonly employed protecting groups for the exocyclic amino group of cytosine, especially in solid-phase oligonucleotide synthesis.[7] They are typically introduced by reacting the aminopyrimidine with the corresponding acyl chloride or anhydride in the presence of a base.
Causality Behind the Choice: Acyl groups are favored in oligonucleotide synthesis due to their stability to the acidic conditions used for the removal of the 5'-hydroxyl protecting group (e.g., dimethoxytrityl, DMT) and the phosphoramidite coupling conditions.[3] Their removal is conveniently achieved at the end of the synthesis using basic conditions, which also cleaves the oligonucleotide from the solid support and removes phosphate protecting groups.[7]
Diagram: General Acylation of a Primary Amine
Caption: General acylation and deprotection of a primary amine.
Protocol 1: Benzoyl (Bz) Protection of 2'-Deoxycytidine
-
Materials:
-
2'-Deoxycytidine
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
-
Procedure:
-
Suspend 2'-deoxycytidine (1 equivalent) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.2 equivalents) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford N4-benzoyl-2'-deoxycytidine.
-
Deprotection of Acyl Groups:
The removal of benzoyl and acetyl groups is typically achieved by treatment with a base. The choice of base and reaction conditions can be tailored to the sensitivity of the substrate.
| Deprotection Method | Reagents & Conditions | Typical Reaction Time | Typical Yield | Notes |
| Methanolic Ammonia | Saturated NH₃ in Methanol, Room Temperature | 12-24 hours | > 90% | A mild and widely used method.[8] |
| Aqueous Ammonia | Concentrated (28-30%) NH₄OH, 55-65 °C | 2-8 hours | > 90% | Faster than methanolic ammonia, commonly used in oligonucleotide deprotection.[8] |
| AMA (Ammonia/Methylamine) | Aqueous Ammonia/Aqueous Methylamine (1:1), 65 °C | 10-15 minutes | > 95% | A very rapid deprotection method.[9] |
| Sodium Methoxide | Catalytic NaOMe in Methanol, Room Temperature | 1-4 hours | > 90% | Effective for deacylation of nucleosides.[10] |
Protocol 2: Deprotection of N4-Benzoyl-2'-Deoxycytidine with Methanolic Ammonia
-
Materials:
-
N4-Benzoyl-2'-deoxycytidine
-
Saturated Methanolic Ammonia
-
Methanol
-
Silica Gel for column chromatography
-
-
Procedure:
-
Dissolve N4-benzoyl-2'-deoxycytidine in saturated methanolic ammonia in a sealed pressure vessel.
-
Stir the solution at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the vessel and carefully vent.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield 2'-deoxycytidine.
-
Carbamate Protecting Groups: Tailoring Lability
Carbamate-based protecting groups, such as tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc), offer alternative strategies for amine protection with distinct deprotection mechanisms.
1.2.1. tert-Butoxycarbonyl (Boc) Group: Acid-Labile Protection
The Boc group is a cornerstone of amine protection in organic synthesis due to its stability to a wide range of nucleophilic and basic conditions, and its facile removal under mild acidic conditions.[5][6]
Causality Behind the Choice: The acid lability of the Boc group makes it an excellent choice for orthogonal protection strategies in combination with base-labile (e.g., acyl, Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups.[6]
Diagram: Acid-Catalyzed Boc Deprotection Mechanism
Caption: The mechanism of acid-catalyzed Boc deprotection.
Protocol 3: Boc Protection of 2-Aminopyrimidine
-
Materials:
-
2-Aminopyrimidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
-
-
Procedure:
-
Dissolve 2-aminopyrimidine (1 equivalent) and a catalytic amount of DMAP in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.[11]
-
Add Boc₂O (1.1 equivalents) to the solution.[11]
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected 2-aminopyrimidine.
-
Protocol 4: Deprotection of Boc-Protected Aminopyrimidine with TFA
-
Materials:
-
Boc-protected aminopyrimidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
-
Procedure:
-
Dissolve the Boc-protected aminopyrimidine in DCM in a round-bottom flask.
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected aminopyrimidine.
-
1.2.2. 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: Base-Labile Protection
The Fmoc group is another widely used carbamate protecting group, particularly in solid-phase peptide synthesis. Its key feature is its lability to mild basic conditions, typically piperidine in DMF.[12]
Causality Behind the Choice: The Fmoc group offers an orthogonal protection strategy to acid-labile groups like Boc and Trityl. This is particularly advantageous in syntheses where acid-sensitive functionalities are present.
Protocol 5: Fmoc Protection of an Amino Group
-
Materials:
-
Amine substrate
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate or Triethylamine (TEA)
-
1,4-Dioxane and Water or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine substrate in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution, or in DCM with TEA.[13]
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl or Fmoc-OSu portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion as monitored by TLC.
-
If using an aqueous system, acidify the mixture and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude Fmoc-protected amine, which can be purified by crystallization or column chromatography.
-
Deprotection of the Fmoc group is typically achieved by treatment with a 20% solution of piperidine in DMF at room temperature. The reaction is usually complete within 30 minutes.
II. Protection of the Endocyclic Imide/Lactam Nitrogens of Uracil and Thymine
The N1 and N3 positions of uracil and thymine possess acidic protons and can undergo undesired alkylation or acylation reactions.[14] While the N1 position is typically involved in glycosidic bond formation in nucleosides, the N3 position remains reactive. Protection of the endocyclic nitrogen(s) is often necessary to ensure regioselectivity in subsequent reactions.
Acyl Protection of the Imide Functionality
Similar to the exocyclic amino group, the imide nitrogen can be protected with acyl groups. The N3-benzoyl group is a common choice for the protection of uridine and thymidine.[9]
Causality Behind the Choice: The N3-benzoyl group is stable to many synthetic conditions but can be removed under the same basic conditions used for the deprotection of N-acyl groups on cytosine and guanine, making it compatible with standard oligonucleotide synthesis strategies.[9]
Protocol 6: Deprotection of N3-Benzoyl-Thymidine
-
Materials:
-
N3-Benzoyl-thymidine
-
AMA (Aqueous Ammonia/Aqueous Methylamine, 1:1)
-
Reaction vial
-
-
Procedure:
-
Place the N3-benzoyl-thymidine in a reaction vial.
-
Add the freshly prepared AMA solution to the vial and seal it tightly.[9]
-
Heat the reaction mixture to 65 °C for 10-15 minutes.[9]
-
Cool the vial to room temperature and carefully open it in a fume hood.
-
Evaporate the AMA solution to obtain the deprotected thymidine.
-
III. Orthogonal Protecting Group Strategies
The true power of protecting group chemistry is realized through the implementation of orthogonal strategies. This allows for the selective deprotection of one functional group while others remain protected, enabling the stepwise construction of complex molecules.
Diagram: An Orthogonal Protection Scheme for a Cytidine Derivative
Caption: Orthogonal protection of a cytidine nucleoside.
In this example, the 5'-hydroxyl is protected with an acid-labile DMT group, the exocyclic amine with a base-labile benzoyl group, and the 2'-hydroxyl with a fluoride-labile TBDMS group. Each of these groups can be removed independently of the others, providing immense synthetic flexibility.
IV. Conclusion and Future Perspectives
The judicious selection and application of protecting groups are critical for the successful synthesis of complex pyrimidine-containing molecules. This guide has outlined the fundamental principles and provided detailed protocols for the use of common protecting groups for both exocyclic amino and endocyclic imide functionalities. Acyl, Boc, and Fmoc groups each offer unique advantages in terms of their stability and deprotection conditions, enabling sophisticated orthogonal strategies.
As the demand for novel pyrimidine-based therapeutics continues to grow, so too will the need for innovative and more efficient protecting group methodologies. Future research will likely focus on the development of "greener" protection/deprotection protocols, protecting groups that can be removed under even milder and more specific conditions, and the expansion of the orthogonal protecting group toolbox to facilitate the synthesis of increasingly complex molecular architectures.
V. References
-
Benchchem. (2025). An In-depth Technical Guide to the Boc Protection of Primary Amines.
-
Google Patents. (n.d.). CN102936220B - BOC protection method for aminopyridine. Retrieved from
-
Benchchem. (2025). Experimental procedure for deprotection of Boc-protected amines.
-
Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyrimidine. Retrieved from
-
Benchchem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.
-
Prakash, G. K. S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23853–23858. [Link]
-
Benchchem. (2025). Application Notes and Protocols: Deprotection of Benzoyl Group from Adenosine.
-
Welch, C. J., et al. (1983). 3-N-Acyl Uridines: Preparation and Properties of a New Class of Uracil Protecting Group. Journal of the Chemical Society, Perkin Transactions 1, 1661-1665.
-
Baran, P. S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1833–1842. [Link]
-
Smietana, M., et al. (2024). Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers. Organic & Biomolecular Chemistry, 22(33), 6643-6668. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Guga, P., et al. (2014). An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support. Tetrahedron, 70(17), 2829-2835. [Link]
-
Reddy, M. S., et al. (2010). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. Synthetic Communications, 40(14), 2098-2105.
-
Melander, R. J., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(23), 127595. [Link]
-
Albericio, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. [Link]
-
Satz, A. L., et al. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. Journal of Medicinal Chemistry, 66(15), 10468–10478. [Link]
-
Spring, D. R., et al. (2024). Revisiting Pyrimidine-Embedded Molecular Frameworks to Probe the Unexplored Chemical Space for Protein–Protein Interactions. Journal of Medicinal Chemistry, 67(20), 16823–16837. [Link]
-
Kass, S. R., et al. (2006). Uracil and thymine reactivity in the gas phase: the S(N)2 reaction and implications for electron delocalization in leaving groups. Journal of the American Chemical Society, 128(35), 11524-11530. [Link]
-
Benchchem. (2025). A Comparative Analysis of Deprotection Methods for Benzoylated Nucleosides.
-
Liu, S., et al. (2020). A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Journal of Bacteriology, 202(8), e00755-19. [Link]
-
Fields, G. B. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. International Journal of Peptide Research and Therapeutics, 25(4), 1533–1544.
-
Ley, S. V., et al. (2018). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 22(10), 1436–1443.
-
Tsolaki, E., et al. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. International Journal of Molecular Sciences, 25(5), 2979. [Link]
-
Google Patents. (n.d.). EP2319853A1 - Process for the production of 2'-branched nucleosides. Retrieved from
-
Siddiquee, A., et al. (2023). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using Pd(0) catalyst. Journal of Molecular Structure, 1275, 134661.
-
Vertessy, B. G., & Toth, J. (2009). Keeping Uracil Out of DNA: Physiological Role, Structure and Catalytic Mechanism of dUTPases. Accounts of Chemical Research, 42(1), 97–106. [Link]
-
Al-Warhi, T., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 27(20), 3489-3501. [Link]
-
Google Patents. (n.d.). WO1997041093A1 - Methods for the synthesis of fmoc protected amines. Retrieved from
-
Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions. Retrieved from [Link]
-
Biology Stack Exchange. (2011). Why is thymine rather than uracil used in DNA?. Retrieved from [Link]
-
Boumoud, T., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Organic Chemistry, 2(2), 147-151.
-
Kumar, S., et al. (2019). Antioxidant Potential of Pyrimidine Derivatives against Oxidative Stress. Journal of Heterocyclic Chemistry, 56(10), 2735-2742.
-
Brown, D. J., & Foster, R. V. (1966). Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. Journal of the Chemical Society C: Organic, 209-212. [Link]
-
Kim, H., et al. (2016). Efficient synthesis of nucleoside aryloxy phosphoramidate prodrugs utilizing benzyloxycarbonyl protection. Beilstein Journal of Organic Chemistry, 12, 1925–1930. [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Kumar, A., et al. (2018). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Current Drug Discovery Technologies, 15(3), 198-210.
-
Szewczyk, M., et al. (2021). Pyrimidine-Based Push–Pull Systems with a New Anchoring Amide Group for Dye-Sensitized Solar Cells. Molecules, 26(11), 3169. [Link]
-
Sharma, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6483. [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved from [Link]
-
H3 Biomedicine Inc. (2023). Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. Biochemistry, 62(14), 2115–2126. [Link]
-
Singh, P., et al. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 355(1), e2100262. [Link]
-
Roy, B., et al. (2021). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Synlett, 32(13), 1339-1342.
-
The Ohio State University. (2019, October 18). A New Way of Creating the Building Blocks of Drugs. Technology Networks. Retrieved from [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry of installing epitranscriptomic 5-modified cytidines in RNA oligomers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01098A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Navigating Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for dichloropyrimidine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in the functionalization of dichloropyrimidine scaffolds. Here, you will find practical, in-depth answers to common challenges, troubleshooting strategies grounded in mechanistic principles, and detailed protocols to help you achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered when working with dichloropyrimidines.
Q1: Which position on 2,4-dichloropyrimidine is generally more reactive towards nucleophiles?
A1: In the majority of cases, the C4 position of 2,4-dichloropyrimidine is intrinsically more reactive than the C2 position towards nucleophilic attack. This preference is observed in both traditional nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions.[1][2][3] The greater reactivity at C4 is attributed to the formation of a more stabilized Meisenheimer intermediate during the reaction process.[1]
Q2: I am getting a mixture of C2 and C4 substituted products. How can I improve the selectivity for the C4 position?
A2: Achieving high C4 selectivity is a common objective. While C4 is generally favored, obtaining high isomeric purity often requires careful optimization of reaction conditions. For nucleophilic substitution with amines, for instance, ratios can range from 1:1 to 4:1 for C4/C2 isomers under non-optimized conditions.[1] To enhance C4 selectivity, consider the following:
-
For SNAr reactions: Using a combination of n-butanol as a solvent and a non-nucleophilic base like diisopropylethylamine (DIPEA) can significantly favor C4 substitution.[4]
-
For Suzuki couplings: Employing a catalyst system like Pd(PPh₃)₄ in a dioxane/water solvent system with K₂CO₃ as the base under microwave irradiation has been shown to be highly regioselective for the C4 position.[5][6]
Q3: Is it possible to reverse the selectivity and favor substitution at the C2 position?
A3: Yes, reversing the innate C4 selectivity is achievable, but it requires specific strategies tailored to the reaction type. For SNAr reactions, the choice of nucleophile is critical. For instance, reacting a 2,4-dichloropyrimidine bearing an electron-withdrawing group at the C5 position with a tertiary amine nucleophile can lead to excellent C2 selectivity.[7][8] In some cases, specific substituents on the pyrimidine ring, such as a methylsulfonyl group at C2, can direct incoming nucleophiles like alkoxides to the C2 position.[9] For palladium-catalyzed C-S coupling reactions, specific catalyst systems have been developed to override the typical C4 preference and achieve C2-selective thiolation.[2]
Q4: How do substituents on the pyrimidine ring affect regioselectivity?
A4: Substituents on the pyrimidine ring play a crucial role in directing the regiochemical outcome of substitution reactions.
-
Electron-withdrawing groups (EWGs) at the C5 position generally enhance the intrinsic preference for C4 substitution in SNAr reactions with many nucleophiles.[8]
-
Electron-donating groups (EDGs) at the C6 position can, in some cases, reverse the typical selectivity and favor reaction at the C2 position.[10]
-
Sterically bulky groups at the C5 position can hinder attack at the C4 position, thereby promoting substitution at C2.[2]
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific experimental challenges and offers structured approaches to resolving them.
Issue 1: Poor Regioselectivity in Amination of 2,4-Dichloropyrimidines
You are attempting to synthesize a 4-amino-2-chloropyrimidine derivative but are obtaining a difficult-to-separate mixture of C4 and C2 isomers.
Root Cause Analysis:
The low regioselectivity in amination reactions is a well-documented challenge, often resulting from the similar reactivity of the C2 and C4 positions towards neutral amine nucleophiles.[1][11] The reaction conditions, including the solvent and base, significantly influence the isomeric ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor amination regioselectivity.
Solutions:
-
Solvent and Base Modification: For reactions with anilines, switching to a polar solvent like ethanol can improve C4 selectivity.[1] For general amines, a switch to n-butanol with DIPEA has been shown to yield a single product with substitution at the C4 position.[4]
-
Generation of an Anionic Nucleophile: Deprotonating the amine with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can dramatically improve C4 selectivity. The resulting anionic anilide is much more reactive and can lead to excellent isomeric ratios, even at very low temperatures.[1]
-
Palladium Catalysis: For aliphatic secondary amines, a palladium-catalyzed approach can provide exceptional C4 selectivity. A combination of a palladium source (e.g., Pd(OAc)₂) with a suitable ligand (e.g., dppb) and LiHMDS as the base has proven highly effective.[1]
Issue 2: Inability to Achieve C2-Selective Substitution
You need to synthesize a 2-substituted-4-chloropyrimidine, but all attempts result in the thermodynamically favored C4 isomer.
Root Cause Analysis:
Overcoming the intrinsic preference for C4 substitution requires a strategic approach that either deactivates the C4 position or uniquely activates the C2 position for the desired reaction.
Decision Pathway for C2-Selectivity:
Caption: Decision pathway for achieving C2-selective functionalization.
Solutions:
-
Tertiary Amine Nucleophiles for SNAr: For 2,4-dichloropyrimidines substituted with an electron-withdrawing group at C5, using a tertiary amine as the nucleophile can provide excellent C2 selectivity. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation to yield the product corresponding to the reaction of a secondary amine at the C2 position.[7][8]
-
Catalyst-Controlled Cross-Coupling: For C-S bond formation, specific palladium catalyst systems have been developed that invert the conventional selectivity, favoring C2 over C4.[2] This approach is a prime example of catalyst control overcoming the substrate's inherent reactivity.
-
Substrate Modification: If direct C2 functionalization is unsuccessful, consider a two-step "C2 then C4" approach. This involves reacting the dichloropyrimidine with a nucleophile that selectively substitutes at C2, followed by a subsequent reaction at the C4 position. For example, introducing a tetrafluorophenoxy group at C4 can facilitate subsequent selective amination at C2.[12]
Data Summaries
Table 1: Influence of Reaction Conditions on C4/C2 Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidines
| Entry | Nucleophile | Base | Solvent | Catalyst | Temp (°C) | C4:C2 Ratio | Reference |
| 1 | Morpholine | LiHMDS | THF | None | -20 | 70:30 | [1] |
| 2 | Morpholine | LiHMDS | THF | Pd(OAc)₂/dppb | -20 | 99:1 | [1] |
| 3 | Aniline | LiHMDS | THF | None | -60 | 91:9 | [1] |
| 4 | N-Methylaniline | LiHMDS | THF | None | -60 | 97:3 | [1] |
Table 2: Regioselectivity in Palladium-Catalyzed Suzuki Coupling of 2,4-Dichloropyrimidine
| Entry | Boronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) | C4:C2 Ratio | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 95 | >99:1 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 98 | >99:1 | [5][6] |
| 3 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 15 | 85 | >99:1 | [6] |
Key Experimental Protocols
Protocol 1: Highly C4-Regioselective Suzuki Coupling (Microwave-Assisted)
This protocol is adapted from a procedure demonstrated to be highly effective and rapid for C4-arylation of 2,4-dichloropyrimidine.[5][6]
Materials:
-
2,4-Dichloropyrimidine
-
Arylboronic acid (1.1 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.005 equiv., 0.5 mol%)
-
1,4-Dioxane
-
Water
-
Microwave vial
Procedure:
-
To a microwave vial, add 2,4-dichloropyrimidine (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.5 mol%).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the mixture in a microwave reactor at 100 °C for 15 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the C4-substituted product.
Protocol 2: C2-Selective Amination of 2,4-Dichloro-5-nitropyrimidine
This protocol leverages the unique reactivity of tertiary amine nucleophiles to achieve C2 selectivity on an activated pyrimidine scaffold.[8]
Materials:
-
2,4-Dichloro-5-nitropyrimidine
-
Triethylamine (or other tertiary amine) (2.0 equiv.)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel
Procedure:
-
Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in CH₂Cl₂.
-
To this solution at room temperature, add the tertiary amine (2.0 equiv.) dropwise. A slight exotherm may be observed.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Filter the reaction mixture through a short pad of silica gel, eluting with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography (e.g., using an EtOAc/hexanes gradient) to isolate the pure 2-(dialkylamino)-4-chloro-5-nitropyrimidine product.
References
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.PubMed.
- What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?FAQ.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.MDPI.
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.Benchchem.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.WuXi AppTec.
- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.MDPI.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.Synfacts.
- Regioselective preparation of substituted pyrimidines.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.WuXi AppTec.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.Chemistry Stack Exchange.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.MDPI.
Sources
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- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Pyrimidine Synthesis Products
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of pyrimidine derivatives. Drawing from established chemical principles and field-proven techniques, this resource provides in-depth, practical solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to not only purify your compounds but also to understand the rationale behind each step, ensuring reproducible success in your synthetic endeavors.
Section 1: Identifying the Problem - Impurity Analysis
Before an effective purification strategy can be devised, it is crucial to identify the nature of the impurities present in your crude product.
Frequently Asked Questions: Impurity Identification
Q1: My TLC plate shows multiple spots after my pyrimidine synthesis. How do I begin to identify what these are?
A1: Thin-Layer Chromatography (TLC) is your first line of defense in assessing the complexity of your crude product. The different spots likely represent unreacted starting materials, the desired pyrimidine product, and various side products. To begin identification, you should run a co-spot TLC plate. This involves spotting your crude reaction mixture in one lane, the starting materials in separate lanes, and a lane where the crude mixture and each starting material are spotted on top of each other. If a spot in your crude mixture corresponds to a starting material, it will appear as a single, more intense spot in the co-spotted lane. Any remaining spots are likely your product and byproducts.[1]
Q2: What are the most common analytical techniques for characterizing impurities in pyrimidine synthesis?
A2: A multi-technique approach is often necessary for robust impurity characterization. Beyond TLC, the most common and powerful techniques include:
-
High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolution than TLC and can be used to quantify the relative amounts of each component in your mixture. Different types of columns, such as reversed-phase (e.g., C18) or normal-phase, can be employed depending on the polarity of your pyrimidine derivative.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of your desired product and the impurities. Characteristic chemical shifts and coupling patterns can often provide definitive identification of common byproducts.[4][5]
-
Mass Spectrometry (MS): MS provides the molecular weight of your components, which is a critical piece of information for identifying unknown impurities. Techniques like Electrospray Ionization (ESI-MS) are particularly useful for the polar molecules often found in pyrimidine synthesis.
Section 2: Common Impurities in Major Pyrimidine Syntheses and Their Removal
Different synthetic routes to pyrimidines are prone to specific side reactions, leading to a predictable set of common impurities.
The Biginelli Reaction
This well-known multi-component reaction for the synthesis of dihydropyrimidinones (DHPMs) is efficient but can be accompanied by several side products.
Q1: I've performed a Biginelli reaction and my crude product is a sticky mess with multiple spots on the TLC. What are the likely culprits?
A1: The most common impurities in a Biginelli reaction are typically byproducts from the condensation of the starting materials in ways that do not lead to the desired DHPM.[6] These include:
-
Knoevenagel Condensation Product: This arises from the reaction of the aldehyde and the β-ketoester.
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with enolizable aldehydes and ketones.
-
Unreacted Starting Materials: Benzaldehyde, urea, and ethyl acetoacetate (or their analogs) are often present in the crude product.
| Problem | Likely Cause | Recommended Solution |
| Crude product is oily or fails to solidify | High concentration of unreacted aldehyde or Knoevenagel/Aldol byproducts. | Trituration with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold ethanol, diethyl ether). |
| Multiple spots on TLC after initial workup | Presence of various condensation byproducts and starting materials. | 1. Recrystallization: DHPMs are often crystalline and can be effectively purified by recrystallization from solvents like ethanol or ethyl acetate.[7][8] 2. Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is a reliable alternative. |
Experimental Protocol: Recrystallization of a Dihydropyrimidinone (DHPM)
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate). An ideal solvent will dissolve the compound when hot but show low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.
Diagram: Recrystallization Workflow
Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.
The Pinner Synthesis
The Pinner synthesis, involving the condensation of an amidine with a β-dicarbonyl compound, is a versatile route to substituted pyrimidines. However, it is also susceptible to side reactions.
Q1: My Pinner synthesis has resulted in a complex mixture. What are the expected byproducts?
A1: Common impurities in the Pinner synthesis include:
-
Amidine Self-Condensation Products: Amidines can react with themselves, particularly under basic conditions, to form triazines or other oligomeric species.
-
Incomplete Cyclization: The initial adduct formed between the amidine and the dicarbonyl compound may not fully cyclize, leading to open-chain impurities.
-
Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, the formation of two different pyrimidine regioisomers is possible.[9]
-
Unreacted Amidine: Amidines are basic and can be challenging to remove with simple filtration or recrystallization.
| Problem | Likely Cause | Recommended Solution |
| Persistent basic impurity in the product | Unreacted amidine starting material. | Acid-Base Extraction: Perform an aqueous workup with a dilute acid (e.g., 1M HCl) to protonate the basic amidine, rendering it water-soluble and easily separated from the organic layer containing the pyrimidine product.[10] |
| Mixture of regioisomers | Use of an unsymmetrical β-dicarbonyl compound. | Column Chromatography: Isomers often have slightly different polarities and can be separated by flash chromatography on silica gel. Careful selection of the eluent system is critical.[9] |
| Broad, unresolved spots on TLC | Presence of multiple byproducts including self-condensation and open-chain intermediates. | Column Chromatography: This is the most effective method for separating complex mixtures from Pinner reactions. A gradient elution may be necessary. |
Experimental Protocol: Acid-Base Extraction to Remove Unreacted Amidine
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M HCl. The basic amidine will be protonated and partition into the aqueous layer. Repeat the wash if necessary (check the pH of the aqueous layer to ensure it remains acidic).
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude pyrimidine product, now free of the basic amidine impurity.
Diagram: Acid-Base Extraction Workflow
Caption: A schematic of an acid-base extraction to remove a basic impurity (amidine) from an organic solution.
Section 3: Advanced Troubleshooting
Frequently Asked Questions: Difficult Purifications
Q1: My pyrimidine derivative "oils out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This often happens if the compound's melting point is lower than the boiling point of the solvent, or if the solution is supersaturated.[11] To troubleshoot this:
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.[11]
-
Change the solvent system: Use a solvent with a lower boiling point or a two-solvent system where the compound is soluble in one solvent and insoluble in the other (the anti-solvent).
-
Seed the solution: Introduce a small crystal of the pure compound to provide a nucleation site for crystal growth.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to create nucleation sites.
Q2: I am trying to purify a pyrimidine that is only soluble in high-boiling point solvents like DMF or DMSO, making recrystallization difficult. What are my options?
A2: For compounds with limited solubility, several advanced crystallization techniques can be employed:
-
Diffusion Crystallization: Dissolve your compound in a small amount of a "good" solvent (like DMF or DMSO) in a small vial. Carefully layer a "poor" solvent (an anti-solvent in which the compound is insoluble, such as diethyl ether or dichloromethane) on top. Seal the vial and allow the solvents to slowly mix over time, which can induce crystallization.[12]
-
Vapor Diffusion: Similar to the above, place the vial containing your compound dissolved in a relatively volatile good solvent inside a larger, sealed container with a larger volume of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of your compound and promoting crystal growth.
Q3: My pyrimidine product is a non-polar, oily substance that is difficult to handle and purify. Any suggestions?
A3: For non-polar, oily pyrimidines, column chromatography is often the most effective purification method. If the compound is still difficult to handle, consider converting it to a solid derivative. For example, if your pyrimidine has a basic nitrogen, you could form a salt (e.g., a hydrochloride or tosylate salt) which is often a crystalline solid that is easier to purify by recrystallization. The free base can then be regenerated in a subsequent step if needed.
References
-
Mercer University. (2014). Biginelli Dihydropyrimidine Synthesis. [Link]
-
Farcas, S. I., et al. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. ResearchGate. [Link]
-
Harimurti, S., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences. [Link]
-
Reddy, C. V., et al. (2007). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics?. [Link]
-
Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]
-
ResearchGate. (2015). Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]
-
University of Rochester. (n.d.). Workup: Amines. [Link]
-
Vidal, M., et al. (2017). Recent approaches to the synthesis of pyrimidine derivatives. European Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
PMC. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]
-
MDPI. (n.d.). Special Issue : Novelties in N-Heterocycles Chemistry: From Synthesis to Application. [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
Scilit. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. [Link]
-
ResearchGate. (2013). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]
-
ACS Publications. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. [Link]
-
ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]
-
Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature protocols, 2(8), 2018–2023. [Link]
-
Nanotechnology Perceptions. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. [Link]
-
PubMed. (2019). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. [Link]
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of biochemical and biophysical methods, 70(1), 15–21. [Link]
-
Cassera, M. B., et al. (2011). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(28), 2966–2974. [Link]
-
Milo, A., et al. (2022). Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. The Journal of organic chemistry, 87(17), 11843–11853. [Link]
-
Molecules. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. [Link]
-
Reddit. (2024). How to separate these regioisomers?. [Link]
-
ResearchGate. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
PMC. (2023). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. [Link]
-
World Journal of Advanced Research and Reviews. (2021). An overview on synthesis and biological activity of pyrimidines. [Link]
-
Life. (2022). Complex and Messy Prebiotic Chemistry: Obstacles and Opportunities for an RNA World. [Link]
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ResearchGate. (2012). Optimizing the Formulation of Poorly Water-Soluble Drugs. [Link]
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MDPI. (2024). Direct Phasing of Protein Crystals with Continuous Iterative Projection Algorithms and Refined Envelope Reconstruction. [Link]
-
Comptes Rendus de l'Académie des Sciences. (2001). Incorporation of pyrimidine fluorophores into poly(methylmethacrylate) polymer structures. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
YouTube. (2025). Pinner Pyrimidine Synthesis. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
-
PMC. (2014). Chromatographic Separation: A Versatile Strategy to Prepare Discrete and Well-Defined Polymer Libraries. [Link]
-
MDPI. (2024). The Study of Allergic Reactions in Mice Induced by Particulate Matter from Duck Houses. [Link]
-
PubMed. (2000). Separation of enantiomers by gas chromatography. [Link]
-
PMC. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Biginelli Reaction Troubleshooting
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful multicomponent reaction and troubleshoot common side reactions. Here, we provide in-depth, field-proven insights to help you enhance your yields and product purity by specifically addressing the challenge of N-acylurea formation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a persistent byproduct in my Biginelli reaction. What is N-acylurea and why does it form?
A1: Understanding the Chemistry of N-Acylurea Formation
The Biginelli reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1][2][3][4] While highly efficient, the reaction can be plagued by side reactions. The most common and often troublesome byproduct is an N-acylurea .
This byproduct arises from the reaction between the key intermediate of the Biginelli pathway, the N-acyliminium ion , and a second molecule of urea (or the β-ketoester, depending on the precise mechanism and conditions). The currently accepted mechanism for the Biginelli reaction proceeds through the acid-catalyzed condensation of the aldehyde and urea to form this critical N-acyliminium ion intermediate.[2][5] This electrophilic species is then attacked by the enol of the β-ketoester to proceed towards the desired DHPM product.
However, under certain conditions, this highly reactive intermediate can be intercepted by another nucleophile in the reaction mixture. If it reacts with another molecule of urea, it leads to the formation of an N-acylurea byproduct, diverting reagents from the main reaction pathway and complicating purification.
Visualizing the Reaction Pathways
The diagram below illustrates the divergence between the desired Biginelli reaction pathway and the side reaction leading to N-acylurea formation. Understanding this mechanistic branch point is key to troubleshooting its formation.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jsynthchem.com [jsynthchem.com]
- 5. name-reaction.com [name-reaction.com]
Technical Support Center: Scaling Up Reactions of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Prepared by: Gemini, Senior Application Scientist
Introduction
Welcome to the technical support center for 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine. This versatile heterocyclic compound is a crucial building block in medicinal chemistry and drug development, valued for its multiple reactive sites that allow for the construction of complex molecular architectures. However, the very features that make it so useful—the two reactive chlorine atoms on the pyrimidine ring and the additional chloromethyl group—also present unique challenges when transitioning from bench-scale synthesis to pilot-plant or industrial production.
This guide is designed for researchers, process chemists, and drug development professionals. It provides in-depth, field-tested insights into the common issues encountered during the scale-up of reactions involving this trifunctional electrophile. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, enabling you to troubleshoot effectively, optimize your reactions, and ensure a safe, robust, and scalable process.
Disclaimer: The following guide is based on established principles of pyrimidine chemistry and process scale-up. While specific information for this compound is limited in public literature, the principles discussed are derived from closely related 2,4- and 4,6-dichloropyrimidine systems and are expected to be highly relevant.[1][2][3] All protocols should be adapted and optimized for your specific reaction and equipment.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale?
A1: There are several key safety considerations:
-
Toxicity and Irritation: Like many chlorinated heterocyclic compounds, this reagent should be treated as a potent irritant to the skin, eyes, and respiratory tract.[4][5] Engineering controls (fume hoods, glove boxes) and appropriate personal protective equipment (gloves, safety glasses, lab coat) are mandatory. At scale, consider using closed-transfer systems to minimize exposure.
-
Thermal Stability: While data for this specific molecule is scarce, substituted pyrimidines can have decomposition hazards. A thorough thermal stability screening (e.g., using Differential Scanning Calorimetry - DSC) is crucial before performing a large-scale reaction, especially if it is to be heated.
-
Reaction Exotherms: Nucleophilic aromatic substitution (SNAr) reactions are often exothermic. What is easily managed in a lab flask can become a dangerous runaway reaction in a large vessel due to the reduced surface-area-to-volume ratio, which limits heat dissipation.[6] Controlled addition of reagents and robust cooling systems are critical.
-
Byproduct Generation: Reactions can generate corrosive byproducts like HCl, which must be neutralized. The off-gassing should be directed through a scrubber system.
Q2: How stable is this compound in storage and in common solvents?
A2: The compound is a solid and should be stored in a cool, dark, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. The chlorine atoms on the pyrimidine ring and, to a lesser extent, the chloromethyl group are susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents (like methanol or water) and under basic or acidic conditions. For reaction purposes, always use high-purity, anhydrous solvents.
Q3: Which of the three chlorine atoms is the most reactive?
A3: The reactivity of the chlorine atoms generally follows this order: C4(6) chloro groups > C5-chloromethyl group .
-
C4 and C6 Positions: These positions are highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the two ring nitrogen atoms.[1][7]
-
C5-chloromethyl Position: This is a benzylic-type halide and is reactive towards standard SN2 substitution. The relative reactivity can be influenced by the nucleophile and reaction conditions. A "soft" nucleophile might preferentially react at the chloromethyl position, while a "hard" nucleophile may favor the ring positions. However, in most common amination or alkoxylation reactions, substitution on the pyrimidine ring is expected to be the dominant initial reaction.[8]
Q4: What are the best analytical techniques to monitor the progress of these reactions?
A4: A combination of techniques is recommended for robust in-process control (IPC):
-
Thin-Layer Chromatography (TLC): Excellent for quick, qualitative checks of reaction completion and spot-to-spot comparison against starting materials and standards.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. It allows you to accurately determine the consumption of starting material and the formation of products and impurities over time.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Invaluable for identifying unknown impurities or byproducts, which is crucial during process development and scale-up.
Troubleshooting Guide: From Lab to Plant
This section addresses specific problems you may encounter during the scale-up process.
Issue 1: Low Yield and Incomplete Conversion
Q: My reaction works well on a 1-gram scale, but I'm seeing significant amounts of unreacted starting material and lower yields at the 100-gram scale. What's going on?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
Potential Causes & Solutions:
-
Poor Mixing: In a larger reactor, inefficient stirring can create localized "hot spots" or areas of high concentration, leading to side reactions, while other parts of the mixture remain unreacted.
-
Causality: The reaction rate is dependent on the collision frequency of reactants. Poor mixing reduces this frequency in the bulk volume.
-
Solution:
-
Optimize Stirring: Ensure the agitator (impeller type, size, and speed) is appropriate for the vessel geometry and reaction mass viscosity. Baffles in the reactor are essential to ensure turbulent, effective mixing.
-
Controlled Addition: Instead of adding the nucleophile all at once, add it subsurface via a dip tube over a prolonged period. This maintains a low instantaneous concentration and allows the reaction to consume the nucleophile as it is added.
-
-
-
Inadequate Temperature Control: The exothermic nature of the SNAr reaction can cause the internal temperature to rise significantly, even if the jacket is set correctly. This can lead to thermal degradation of the product or starting material.
-
Causality: Heat generated by the reaction is proportional to the volume, but heat removed is proportional to the surface area. As scale increases, the volume increases cubically while the surface area increases squarely, leading to inefficient cooling.
-
Solution:
-
Monitor Internal Temperature: Always use a temperature probe that measures the internal temperature of the reaction mass, not just the jacket temperature.
-
Slow Addition Rate: The rate of addition of the limiting reagent should be tied to the cooling capacity of the reactor. If the internal temperature rises above the set point, the addition should be paused.
-
Lower Initial Temperature: Start the reaction at a lower temperature than the lab-scale procedure to provide a larger buffer for the exotherm.
-
-
Issue 2: Poor Selectivity and Formation of Multiple Products
Q: I'm trying to perform a mono-substitution on the pyrimidine ring, but I'm getting a mixture of mono-substituted, di-substituted, and a byproduct where my nucleophile has attacked the chloromethyl group. How can I improve selectivity?
A: This is a challenge of controlling the reactivity of three different electrophilic sites.
Potential Causes & Solutions:
-
Over-reaction (Di-substitution): The product of the first SNAr reaction is still an activated chloropyrimidine and can react a second time.
-
Causality: After the first substitution, the remaining chlorine atom is still on an electron-deficient ring, making it susceptible to further attack, although its reactivity may be modulated by the newly introduced group.[1]
-
Solution:
-
Stoichiometry Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile for mono-substitution. Avoid using a large excess.
-
Lower Temperature: Running the reaction at a lower temperature will decrease the rate of the second substitution more significantly than the first, improving selectivity.
-
Shorter Reaction Time: Monitor the reaction closely by HPLC and quench it as soon as the starting material is consumed to prevent the mono-substituted product from reacting further.
-
-
-
Side Reaction at the Chloromethyl Group: The nucleophile is also reacting in an SN2 fashion.
-
Causality: The chloromethyl group is a good electrophile for SN2 reactions, especially with softer, less sterically hindered nucleophiles.
-
Solution:
-
Choice of Base: Use a non-nucleophilic, hindered base (e.g., Diisopropylethylamine - DIPEA) instead of bases that can also act as nucleophiles (e.g., excess amine reactant).
-
Protecting Groups: In complex syntheses, it may be necessary to use a starting material where the 2-amino group is protected (e.g., as a Boc-amine). This can modulate the electronic properties of the ring and influence regioselectivity.
-
-
Process Flow for Troubleshooting Selectivity Issues
Caption: Decision tree for troubleshooting selectivity issues.
Issue 3: Difficult Product Isolation and Purification
Q: My product is an oil/low-melting solid, and it's difficult to purify from the reaction mixture by crystallization. Column chromatography isn't feasible at a multi-kilogram scale. What are my options?
A: This requires shifting from lab-scale purification techniques to scalable industrial methods.
Potential Causes & Solutions:
-
Emulsion during Workup: The product and impurities may act as surfactants, leading to persistent emulsions during aqueous washes.
-
Causality: Complex organic molecules, especially those containing amine groups, can stabilize oil-in-water or water-in-oil mixtures.
-
Solution:
-
Solvent Selection: Use a solvent with low water miscibility for extraction (e.g., Toluene, MTBE, or 2-MeTHF instead of DCM or EtOAc).
-
Brine Washes: Wash the organic layer with saturated sodium chloride (brine) solution to increase the ionic strength of the aqueous phase and break emulsions.
-
Change pH: Adjusting the pH of the aqueous phase can sometimes help break emulsions by protonating or deprotonating the problematic species.
-
-
-
Product Oiling Out: The product may be precipitating as an oil rather than a crystalline solid.
-
Causality: This often happens when the product is impure or when the crystallization solvent and conditions are not optimal. The product has a lower melting point than the crystallization temperature.
-
Solution:
-
Solvent Screening: Perform a systematic screening of anti-solvents. A good crystallization system often involves dissolving the crude product in a minimal amount of a "good" solvent and adding a "poor" solvent (anti-solvent) in a controlled manner.
-
Seed Crystals: Seeding the supersaturated solution with a small amount of pure, crystalline product can promote controlled crystal growth instead of oiling out.
-
Temperature Gradient: Cool the solution slowly. Crash cooling is a common cause of oiling out. A programmed, slow cooling ramp is highly recommended at scale.
-
-
Experimental Protocols
Protocol 1: Scalable Mono-amination via SNAr Reaction
This protocol describes a general procedure for the selective mono-substitution of an amine nucleophile onto the C4/C6 position.
Materials & Equipment:
-
Jacketed glass reactor with overhead stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Addition funnel or pump for controlled addition.
-
This compound (1.0 eq)
-
Amine Nucleophile (R-NH2) (1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA) (1.5 eq)
-
Anhydrous aprotic solvent (e.g., Acetonitrile, THF, or Toluene)
-
Scrubber system containing dilute acid.
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge the reactor with this compound and the anhydrous solvent. Begin stirring to form a slurry or solution.
-
Inerting: Purge the reactor headspace with nitrogen for 15-20 minutes.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacketed cooling system.
-
Charge Base: Add the diisopropylethylamine (DIPEA) to the reactor.
-
Controlled Addition: Prepare a solution of the amine nucleophile in the same anhydrous solvent. Add this solution to the reactor via an addition funnel or pump over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C and slowly add water to quench the reaction.
-
Workup:
-
Transfer the mixture to a separatory funnel or workup vessel.
-
If the product is in the organic layer, wash sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by slurry washing in a non-polar solvent like heptane to remove impurities.
-
Data Presentation: Solvent Selection Guide for SNAr
The choice of solvent is critical for controlling reaction rate, selectivity, and for facilitating downstream processing.
| Solvent | Class | Boiling Point (°C) | Key Considerations |
| Acetonitrile (ACN) | Polar Aprotic | 82 | Excellent for SNAr, promotes good reaction rates. Can be difficult to remove on a large scale. |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. Risk of peroxide formation; must use inhibited grade. |
| 2-Methyl-THF | Polar Aprotic | 80 | Greener alternative to THF with higher boiling point and less prone to peroxide formation. Better phase separation from water. |
| Toluene | Non-polar | 111 | Useful for higher temperature reactions. Good for azeotropic removal of water. Good for phase separations. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, excellent solvating power. Can be difficult to remove completely; considered a process-hostile solvent in many pharmaceutical applications. |
References
- Google Patents.
- Google Patents. CN105732514A - Synthetic method of 4,6-dichloropyrimidine.
- Google Patents. US6018045A - Process for preparing 4,6-dichloro-pyrimidine.
- Google Patents. Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
ResearchGate. An Alternative Scalable Process for the Synthesis of 4,6-Dichloropyrimidine-5-carbonitrile. [Link]
-
PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine. [Link]
-
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]
- Google Patents. Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
-
Chemistry Stack Exchange. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]
-
Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
- Google Patents.
-
ACS Publications. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. [Link]
-
CPI. 6 key challenges when scaling up sustainable chemical processes. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,6-Dichloro-2-methylpyrimidin-5-amine | C5H5Cl2N3 | CID 736674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Technical Support Center: Reaction Monitoring of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
Executive Summary & Safety Warning
User Advisory: You are working with a highly reactive benzylic-like chloride .[1] The chloromethyl group at the C5 position is an active alkylating agent.
-
Safety: Treat this compound as a potential mutagen and vesicant.[1] All TLC plates must be handled in a fume hood.[1]
-
Stability: This molecule is prone to hydrolysis on acidic media (including standard silica gel), converting the chloromethyl group (
) back to the hydroxymethyl ( ) or forming ethers with alcoholic solvents.[1]
This guide prioritizes non-destructive visualization and neutralized stationary phases to prevent artifactual decomposition during monitoring.
Method Development: The Protocol
Do not rely on a single solvent system.[1] The polarity of the amine (C2) competes with the lipophilicity of the chlorines (C4, C6, C5-methyl).
Standard Mobile Phase Systems
| System | Ratio (v/v) | Application | Expected Rf |
| Hexane : EtOAc | 3:1 to 1:1 | Starting Point. Good for separating non-polar impurities.[1] | 0.3 – 0.6 |
| DCM : MeOH | 95:5 | High Polarity. Use if the compound sticks to the baseline. | 0.4 – 0.7 |
| Hexane : Acetone | 4:1 | Alternative. Good selectivity if EtOAc co-elutes impurities.[1] | 0.3 – 0.5 |
Critical Modification: Plate Neutralization
Standard silica gel is slightly acidic (
Protocol: Basified Silica Plates [1]
-
Prepare a solution of 5% Triethylamine (TEA) in Hexane.[1]
-
Elute a blank TLC plate with this solution before spotting your sample.[1]
-
Dry the plate thoroughly in a fume hood (remove all TEA vapor).
-
Result: The silica surface is neutralized/slightly basic, stabilizing the chloromethyl group.
Visualization & Detection
Primary Detection: UV Absorbance[2]
-
Mechanism: The pyrimidine ring offers strong conjugation.[1] The product will appear as a distinct dark spot against the fluorescent green background.
-
Validation: This is the only non-destructive method recommended for this specific intermediate.[1]
Secondary Stains (Chemical)
Use these only if UV is ambiguous or to detect non-UV active impurities.[1]
| Reagent | Suitability | Observation | Notes |
| Iodine Chamber | High | Yellow/Brown spots | The amine moiety coordinates iodine well.[1] Reversible. |
| Ninhydrin | Low/Medium | Faint Pink/Red | The electron-withdrawing chlorines (C4, C6) deactivate the C2-amine, making the Ninhydrin reaction sluggish compared to aliphatic amines.[1] |
| Vanillin | Medium | Various | Good for detecting the precursor alcohol if monitoring chlorination. |
Troubleshooting Guide (FAQ)
Issue 1: "My product spot is streaking or tailing badly."
Diagnosis:
-
Amine Interaction: The C2-amine is hydrogen-bonding with free silanols on the silica.[1]
-
Decomposition: The chloromethyl group is hydrolyzing on the plate.[1]
Solution:
-
Add a Modifier: Add 1% Triethylamine (TEA) or 1%
directly to your mobile phase (e.g., Hexane:EtOAc:TEA 50:50:1).[1] -
Load Less: Overloading causes tailing.[1] Dilute your sample to
.
Issue 2: "I see two spots, but NMR shows my compound is pure."
Diagnosis: Artifactual hydrolysis.
-
Spot A (Product): The intact chloromethyl pyrimidine.[1]
-
Spot B (Artifact): The hydroxymethyl pyrimidine (hydrolysis product generated on the plate).
Test: Perform a 2D-TLC Stability Test :
-
Spot the sample at the corner of a square plate.[1]
-
Run solvent in Direction 1.[1]
-
Dry the plate.
-
Run the same solvent in Direction 2 (
rotation).[1] -
Interpretation: If the spot lies on the diagonal, the compound is stable. If you see off-diagonal spots, the compound is decomposing on the silica.[4] Switch to Alumina plates or neutralize the silica (see Section 2).
Issue 3: "Co-elution with Starting Material (Alcohol)."
Context: If synthesizing this from (2-amino-4,6-dichloropyrimidin-5-yl)methanol.
Diagnosis: The polarity difference between the
-
Use a DCM-based system (DCM:MeOH 98:2).[1] Chlorinated solvents often resolve halogenated products better than Hexane/EtOAc systems due to solubility interactions.[1]
Workflow Visualization
Figure 1: Method Development Logic Flow
Caption: Decision tree for selecting the optimal TLC conditions based on compound behavior.
Figure 2: Reaction Monitoring Pathway
Caption: Monitoring the chlorination of the precursor alcohol to the target chloromethyl product.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989 .[1] (Standard reference for functional group reactivity and TLC visualization).
-
Reich, H. J. TLC Stains and Visualization. University of Wisconsin-Madison, Department of Chemistry.[1] (Authoritative guide on visualization mechanisms).
-
Sherma, J., & Fried, B. Handbook of Thin-Layer Chromatography, 3rd Ed.[1] CRC Press, 2003 .[1] (Comprehensive guide on stationary phase interactions and troubleshooting). [1]
-
PubChem. 4,6-Dichloro-2-methylpyrimidin-5-amine (Analog Reference). National Library of Medicine.[1] (Used for structural analog reactivity comparison). [1]
Sources
Validation & Comparative
High-Fidelity Purity Assessment of Pyrimidine Derivatives: A Comparative Technical Guide
Executive Summary
Pyrimidine derivatives (e.g., 5-Fluorouracil, Cytosine, Gemcitabine) represent a unique analytical challenge in drug development. Characterized by high polarity, basicity, and low logP values, these compounds often elute in the void volume (
This guide objectively compares the three dominant methodologies for pyrimidine purity assessment: Aqueous-Stable RPLC , Ion-Pair Chromatography (IPC) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . While RPLC remains the standard for Quality Control (QC) due to robustness, HILIC is identified as the superior alternative for trace impurity profiling and Mass Spectrometry (MS) compatibility.
Part 1: The Challenge of Pyrimidine Analysis
The structural core of pyrimidines contains nitrogen atoms with localized lone pairs, creating two primary chromatographic hurdles:
-
Lack of Retention: In standard RPLC, the hydrophilic nature of the pyrimidine ring prevents hydrophobic interaction with alkyl chains (C18), resulting in retention factors (
) < 1.0. -
Peak Tailing: Basic nitrogen moieties interact with residual silanols on the silica support, causing secondary interactions that degrade peak symmetry (
).
Decision Matrix: Method Selection
The following diagram illustrates the logical flow for selecting the optimal separation mode based on analyte properties and detection requirements.
Figure 1: Decision matrix for selecting chromatographic modes based on polarity and detection needs.
Part 2: Comparative Methodology & Data
The following table contrasts the performance of the three primary methodologies based on experimental data typical for 5-Fluorouracil (5-FU) and related substances.
Table 1: Performance Comparison of Pyrimidine Separation Modes
| Feature | Method A: Aqueous-Stable RPLC | Method B: HILIC | Method C: Ion-Pair RPLC |
| Stationary Phase | Polar-Embedded C18 / Phenyl-Hexyl | Amide / Zwitterionic / Bare Silica | Standard C18 |
| Mobile Phase | 95-100% Aqueous Buffer (Phosphate) | 80-95% Acetonitrile / Ammonium Acetate | Water/MeOH + Ion-Pair Reagent (e.g., HSA) |
| Retention ( | Moderate (1.5 – 3.0) | High (3.0 – 10.0) | High (> 5.0) |
| Peak Symmetry ( | Good (1.0 – 1.2) | Excellent (0.9 – 1.1) | Variable (Often > 1.3) |
| MS Compatibility | Moderate (Non-volatile salts limit MS) | Excellent (High organic = high ionization) | Poor (Reagents suppress ionization) |
| Equilibration | Fast (< 10 column volumes) | Slow (Requires water layer formation) | Very Slow (Reagent adsorption) |
| Use Case | Routine QC, UV detection | Impurity Profiling, LC-MS | Legacy Methods (Not Recommended) |
Part 3: Detailed Experimental Protocols
These protocols are designed as self-validating systems . If the System Suitability criteria (SST) are not met, the data must be rejected.
Protocol A: Aqueous-Stable RPLC (Routine QC / UV)
Best for: Routine purity checks where MS sensitivity is not required.
1. Chromatographic Conditions:
-
Column: Phenomenex Synergi Polar-RP or Agilent Poroshell 120 Phenyl-Hexyl (250 x 4.6 mm, 4 µm). Why: These phases prevent "phase collapse" (dewetting) in 100% aqueous conditions.
-
Mobile Phase: 50 mM Potassium Dihydrogen Phosphate (
), adjusted to pH 4.5 with Orthophosphoric acid. -
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (max absorbance for 5-FU).
-
Temperature: 25°C.
2. System Suitability (Self-Validation):
-
Resolution (
): > 2.0 between the main peak and nearest impurity (e.g., Uracil). -
Tailing Factor (
): Must be < 1.5. If > 1.5, the column may have residual silanol activity; regenerate or replace. -
Precision: %RSD of peak area < 2.0% (n=6 injections).
Protocol B: HILIC-MS (Trace Impurity Profiling)
Best for: Detecting trace impurities and degradants (e.g., FdUMP) with high sensitivity.
1. Chromatographic Conditions:
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Amide-HILIC (100 x 2.1 mm, 1.7-3.5 µm). Why: Zwitterionic phases provide electrostatic and partition mechanisms, ideal for charged pyrimidines.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (unadjusted).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0-2 min: 95% B (Isocratic hold for retention).
-
2-15 min: 95%
60% B (Elute more polar impurities). -
15-20 min: 60% B.
-
-
Sample Diluent: CRITICAL: Must be 90% ACN / 10% Buffer. Why: Injecting water into HILIC causes peak distortion due to solvent mismatch.
2. System Suitability (Self-Validation):
-
Retention Time Stability:
0.1 min. Large shifts indicate insufficient equilibration of the water layer on the stationary phase. -
Sensitivity (S/N): Signal-to-Noise > 10 for the Limit of Quantitation (LOQ) standard.
Part 4: Analytical Workflow & Troubleshooting
The following diagram details the execution flow, emphasizing the "Self-Validating" checkpoints.
Figure 2: Analytical workflow with integrated System Suitability Testing (SST) checkpoints.
Troubleshooting Guide
-
Phase Collapse (RPLC):
-
Peak Distortion (HILIC):
-
Drifting Retention Times (HILIC):
References
-
Validation of HPLC Method for 5-Fluorouracil: Hanif, M. et al. (2025).[7] Development and Validation of a New HPLC Method For the Detection of 5-Fluorouracil in Mobile Phase and in Plasma. ResearchGate. Link
-
HILIC vs RPLC Comparison: Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technical Overview. Link
-
HILIC for Pharmaceutical Analysis: Guillarme, D. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[5] Journal of Chromatography A. Link
-
Stability Indicating Methods: Sahu, P.K. et al. (2025). Development and validation of stability indicating HPLC method for the estimation of 5-Fluorouracil and related substances. ResearchGate. Link
-
Metabolite Profiling (HILIC): McHale, C. et al. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. HALO Columns Application Note. Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparative evaluation of reversed-phase and hydrophilic interaction liquid chromatography columns for untargeted profiling of bioactive compounds in Hypericum perforatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Definitive Structural Elucidation of 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine Derivatives
A Comparative Technical Guide for Drug Development Scientists
Part 1: The Structural Challenge
In the development of antifolates, kinase inhibitors, and antiplatelet agents (e.g., Ticagrelor intermediates), the scaffold 4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine represents a "privileged" but treacherous building block.
For the medicinal chemist, this molecule presents a Tri-Electrophilic Paradox . It possesses three distinct sites susceptible to nucleophilic attack:
-
C4 Position: Highly activated for
. -
C6 Position: Chemically equivalent to C4 due to symmetry until the first substitution occurs.
-
C5-Chloromethyl Group: A potent alkylating "warhead" (benzylic-like reactivity).
The Problem: When reacting this scaffold with a nucleophile (e.g., a secondary amine or thiol), standard analytical techniques often fail to distinguish between:
-
Regioisomers: Did the nucleophile attack C4 or the C5-methyl group?
-
Bis-substitution: Did we accidentally displace both C4 and C6 chlorines?
-
Tautomers: Is the product in the amino or imino form?
While NMR is the workhorse of the lab, it struggles here. The pyrimidine ring lacks protons at C4/C6, removing the crucial scalar coupling (
Part 2: Comparative Analysis (X-ray vs. NMR vs. DFT)
The following table objectively compares the three primary methods for elucidating derivatives of this compound.
| Feature | Method A: X-ray Crystallography | Method B: NMR (1D/2D NOESY/HMBC) | Method C: DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates & packing. | Magnetic environment of nuclei ( | Predicted energy minima & transition states.[1] |
| Regioselectivity | Definitive. Unambiguously distinguishes N-alkylation vs. C-alkylation. | Ambiguous. Relies on weak long-range correlations (HMBC) due to lack of ring protons. | Predictive. Suggests "most likely" product but cannot prove synthesis outcome. |
| Sample State | Solid state (Single Crystal required). | Solution state ( | Virtual (Gas phase or Solvation Model). |
| Turnaround | 24–48 hours (if crystals exist). | 10–30 minutes. | Hours to Days (depending on basis set). |
| Limitations | Requires crystallizable solid; "Snapshot" of one conformer. | Signal overlap; broad peaks if dynamic exchange occurs (common in amines). | Accuracy depends on level of theory (e.g., B3LYP vs. |
| Cost/Resource | High (Diffractometer + Cryogenics). | Medium (Spectrometer time). | Low (CPU time). |
Part 3: Experimental Protocol for Crystallization
Growing diffraction-quality crystals of chlorinated pyrimidines is difficult due to their tendency to form amorphous powders or undergo hydrolysis. The following protocol utilizes Vapor Diffusion , optimized for this lipophilic scaffold.
Safety Pre-requisite
WARNING: The 5-(chloromethyl) moiety is a potent lachrymator and alkylating agent. All handling must occur in a fume hood. Double-glove (Nitrile) is mandatory.
Workflow: The "Antisolvent Diffusion" Technique
-
Solubility Test: Dissolve ~10 mg of the derivative in minimal polar aprotic solvent.
-
Recommended: DMF (Dimethylformamide) or DMSO.[2] These dissolve the pyrimidine core effectively.
-
-
Setup: Use a standard 2 mL HPLC vial inside a larger 20 mL scintillation vial.
-
Inner Vial (Solution): Place 0.5 mL of the saturated DMF solution in the small vial.
-
Outer Vial (Precipitant): Add 3 mL of a volatile non-solvent to the large vial.
-
Recommended: Dichloromethane (DCM) or Diethyl Ether.
-
Mechanism:[3] DCM is volatile; it will vaporize and diffuse into the DMF, slowly lowering the solubility of the pyrimidine and forcing ordered nucleation.
-
-
Incubation: Cap the large vial tightly. Store at 4°C in a vibration-free environment for 2–5 days.
Data Collection Parameters
-
Radiation Source: Use Mo-K
( Å) rather than Cu-K .-
Reasoning: These molecules contain 3+ Chlorine atoms. Cu radiation causes significant absorption/fluorescence by Chlorine, degrading data quality. Mo reduces absorption effects.
-
-
Temperature: Collect at 100 K .
-
Reasoning: Stops rotation of the C5-chloromethyl group, reducing thermal disorder ellipsoids.
-
Part 4: Visualization of the Decision Pathway
The following diagram illustrates the logical workflow for determining when to escalate from NMR to X-ray Crystallography for this specific chemical class.
Figure 1: Decision matrix for structural elucidation of polysubstituted pyrimidines. Note the escalation to XRD when NMR is ambiguous due to lack of ring protons.
Part 5: Data Interpretation & Case Study
When analyzing the solved structure, focus on these three crystallographic markers to validate your derivative:
The "Inversion Dimer" Motif
Chlorinated pyrimidines typically pack as centrosymmetric dimers.
-
Observation: Look for paired Hydrogen Bonds between the pyrimidine ring Nitrogen (
or ) and the amino group ( ) of a neighboring molecule. -
Significance: This
motif confirms the integrity of the 2-amino group, proving it did not participate in unwanted side reactions (e.g., acylation).
Bond Length Forensics (C-Cl vs. C-N)
If you attempted a substitution at C4, the bond length is your proof.
-
C-Cl Bond: Typical length ~1.74 Å.
-
C-N Bond: Typical length ~1.34 Å (partial double bond character).
-
Validation: If the electron density map at C4 shows a bond length < 1.40 Å, you have successfully substituted the chlorine. If it remains > 1.70 Å, the reaction failed.
The C5-Chloromethyl Orientation
The conformation of the
-
Torsion Angle: Measure the
torsion angle. -
Relevance: In the solid state, the Chlorine atom often orients orthogonal to the aromatic ring to minimize steric clash with the C4/C6 substituents. This "out-of-plane" orientation is a key pharmacophore feature for binding in kinase pockets.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link] (Use CSD Refcodes for analogs: 4,6-dichloro-5-methylpyrimidine)
-
Medjani, M., et al. (2015). "Crystal structure of 4,6-dichloro-5-methylpyrimidine."[4] Acta Crystallographica Section E: Crystallographic Communications, 71(10), o746. [Link]
-
ResearchGate Discussion. "What is the best method for crystallization of pyrimidine derivatives soluble only in DMF?" [Link]
-
WuXi AppTec. "Understanding the Highly Variable Regioselectivity in SNAr Reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]
-
National Institutes of Health (NIH). "Comparison of X-ray Crystallography and NMR Spectroscopy." News-Medical. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102659691A - Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Catalytic Architectures for Pyrimidine Synthesis: A Comparative Technical Guide
Executive Summary
The synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) via the Biginelli reaction has evolved from low-yield, acid-catalyzed refluxes to precision-engineered catalytic cycles. This guide objectively compares modern catalytic methodologies—ranging from Homogeneous Lewis Acids to Recyclable Nanocatalysts—providing researchers with data-driven criteria for selection. Our analysis reveals that while traditional Brønsted acids (
Mechanistic Landscapes: Activation Pathways
Understanding the catalyst's role in stabilizing the transition state is critical for process optimization. The reaction proceeds via two competing pathways, both accelerated by catalytic intervention.
The Catalytic Divergence[1]
-
The Imine Pathway (Favored by Lewis Acids): The catalyst activates the aldehyde, facilitating urea attack to form an
-acyliminium ion. -
The Enamine Pathway (Favored by Organocatalysts): The catalyst promotes enolization of the
-ketoester.
Figure 1: Mechanistic Flux in Catalytic Pyrimidine Synthesis
Caption: Dual-pathway activation. Lewis acids typically drive the kinetic Imine route, while organocatalysts often exploit the Enamine route for stereoselectivity.
Comparative Performance Analysis
The following data normalizes performance metrics for the synthesis of 5-ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one (Standard Benchmark).
| Catalyst Class | Specific Catalyst | Conditions | Time | Yield | Recyclability | Key Advantage |
| Traditional | EtOH, Reflux | 18-24 h | 60-70% | None | Low Cost | |
| Lewis Acid | Solvent-free / | 20 min | 92% | Moderate | Water tolerant, High Speed | |
| Lewis Acid | Iodine ( | MeCN, Reflux | 12 h | 90% | Low | Mild, Metal-free |
| Heterogeneous | HPA-Clay | Solvent-free / | 1 h | 96% | High (6 cycles) | Green, Highest Yield |
| Ionic Liquid | L-Proline Nitrate | MeOH, | 2 h | 87% | High | Dual solvent/catalyst role |
| Organocatalyst | Chiral SPINOL-PA | Toluene, | 48 h | 85% | Low | Enantioselectivity (>90% ee) |
Data Interpretation[1][2][3][4][5][6][7][8]
-
Throughput: For pure yield and speed, HPA-Clay (Heteropolyacid supported on Montmorillonite) is the superior choice, offering near-quantitative conversion in under an hour without organic solvents.
-
Stereochemistry: If the drug target requires a specific enantiomer, yield must be sacrificed for selectivity using Chiral Phosphoric Acids (SPINOL-PA) .
-
Operational Simplicity:
offers a balance of speed and simplicity but is more expensive than clay-based alternatives.
Experimental Protocols (Field-Validated)
Protocol A: High-Throughput Green Synthesis (HPA-Clay)
Best for: Library generation, scale-up, and green chemistry compliance.
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalyst:
supported on Montmorillonite KSF (HPA-Clay) - 2 mol%
Workflow:
-
Mixing: In a 50 mL round-bottom flask, combine benzaldehyde (1.06 g), ethyl acetoacetate (1.30 g), and urea (0.90 g).
-
Catalyst Addition: Add 2 mol% of the pre-prepared HPA-Clay catalyst.
-
Reaction: Heat the mixture to
in an oil bath under solvent-free conditions. Stir magnetically for 60 minutes.-
Checkpoint: Monitor via TLC (3:7 Ethyl Acetate:Hexane). The mixture will solidify as the product forms.
-
-
Workup: Cool to room temperature. Add hot ethanol (10 mL) to dissolve the product.
-
Filtration: Filter the hot solution to recover the solid HPA-Clay catalyst (Save for reactivation).
-
Crystallization: Pour the filtrate onto crushed ice (50 g). The pure DHPM precipitates as a solid. Filter and recrystallize from ethanol if necessary.
Validation Criteria: Yield should exceed 95%. Melting point: 202–204°C.
Protocol B: Metal-Free Lewis Acid Synthesis (Iodine-Catalyzed)
Best for: Laboratories lacking specialized heterogeneous catalysts or autoclaves.
Materials:
-
Aldehyde (2.5 mmol)
- -ketoester (2.5 mmol)
-
Urea (3.75 mmol)
-
Catalyst: Molecular Iodine (
) - 10 mol% (0.25 mmol) -
Solvent: Acetonitrile (
) - 5 mL
Workflow:
-
Dissolution: Dissolve all three components in acetonitrile.
-
Activation: Add molecular iodine. The solution will darken.
-
Reflux: Heat to reflux (
) for 12 hours. -
Quench: Cool the mixture. Add aqueous
(sodium thiosulfate) dropwise to quench unreacted iodine (solution turns pale/clear). -
Extraction: Extract with ethyl acetate (
mL), wash with brine, and dry over . -
Purification: Concentrate in vacuo. Recrystallize from ethanol.
Strategic Selection Guide
Use this decision matrix to select the optimal catalyst based on your project's primary constraints.
Figure 2: Catalyst Selection Decision Matrix
Caption: Decision tree for selecting catalysts. For non-chiral bulk synthesis, heterogeneous clays are optimal. For drug discovery requiring specific enantiomers, organocatalysis is mandatory.
References
-
Beilstein Journals. Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde. [Link]
-
Chemistry Journal of Moldova. Green and Efficient Synthesis of Dihydropyrimidinone Analogues via HPA-Clay Catalyzed Biginelli Reaction. [Link]
-
Journal of Applied Pharmaceutical Science. An ionic liquids catalyst approach for synthesis of pyrimidine derivatives using l-proline nitrate. [Link]
-
MDPI (Pharmaceuticals). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
NCBI (PMC). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]
A Senior Application Scientist's Guide to 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine: A Comparative Analysis for Advanced Synthetic Applications
For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a synthetic intermediate is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic route. This guide provides an in-depth analysis of 4,6-dichloro-5-(chloromethyl)pyrimidin-2-amine, a highly functionalized pyrimidine intermediate. We will benchmark its synthetic potential against established alternatives, offering a scientifically grounded perspective on its utility in constructing complex molecular architectures.
Introduction to this compound: A Trifecta of Reactivity
This compound is a unique building block, presenting chemists with three distinct reactive sites. The dichloro substitution at the 4 and 6 positions of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The 2-amino group offers a site for further derivatization, and the 5-chloromethyl group provides a handle for alkylation reactions. This trifunctional nature opens up a wide array of possibilities for the synthesis of diverse heterocyclic systems, particularly fused ring systems like pteridines, which are of significant interest in medicinal chemistry.[1][2]
The strategic placement of these functional groups allows for a stepwise and regioselective modification of the pyrimidine core. The chlorine atoms at positions 4 and 6 are expected to exhibit differential reactivity, which can be exploited for sequential substitutions.
Benchmarking Against Alternative Pyrimidine Intermediates
To fully appreciate the synthetic potential of this compound, it is essential to compare it with other widely used dichloropyrimidine intermediates.
| Intermediate | Key Features | Primary Applications | Advantages | Disadvantages |
| This compound | Trifunctional: Two SNAr sites, one amino group, one alkylating group. | Potential precursor for pteridines and other fused heterocycles. | High degree of functionalization allows for complex molecular designs. | Synthesis can be challenging; potential for side reactions. |
| 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine | Bifunctional: Two SNAr sites, one amino group. | Key intermediate for the antiplatelet drug Ticagrelor.[3][4][5][6][7][8] | Well-established synthesis and applications. | Lacks the additional alkylating functionality of the chloromethyl group. |
| 4,6-Dichloro-5-formylpyrimidine | Bifunctional: Two SNAr sites, one aldehyde group. | Synthesis of pyrimido[4,5-d]pyrimidines and other fused systems.[9] | The aldehyde group is a versatile handle for various transformations. | Lacks the nucleophilic amino group at the 2-position. |
| 2-Amino-4,6-dichloropyrimidine | Bifunctional: Two SNAr sites, one amino group. | Synthesis of various substituted pyrimidines with biological activity.[10][11] | Simpler structure, readily available. | Lacks the C5 functionalization for further elaboration. |
Synthetic Strategies and Mechanistic Considerations
The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines generally involves the chlorination of the corresponding 2-amino-4,6-dihydroxypyrimidine precursors.[11] This transformation is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl3), often in the presence of a base.[7][10][11]
Caption: Proposed synthetic route to the target intermediate.
The reactivity of the chlorine atoms at the C4 and C6 positions in SNAr reactions is a key aspect of the utility of these intermediates. The presence of the electron-withdrawing pyrimidine ring activates these positions towards nucleophilic attack. In many cases, the C4 position is more reactive than the C2 position in 2,4-dichloropyrimidines.[12] For symmetrically substituted 4,6-dichloropyrimidines, controlling the stoichiometry of the nucleophile is crucial for achieving mono- or di-substitution.[13]
Experimental Protocols: A Comparative Approach
While a specific, validated protocol for the multi-step use of this compound is not widely published, we can infer a likely reaction sequence based on established chemistry of similar compounds. Below is a comparative workflow.
Workflow: Synthesis of a Fused Pyrimidine System
Caption: A plausible workflow for utilizing the target intermediate.
Protocol 1: Synthesis of a Mono-aminated 4,6-Dichloropyrimidine Derivative
This protocol is adapted from procedures for similar 4,6-dichloropyrimidines and serves as a starting point for the selective substitution of one chlorine atom.
Materials:
-
This compound (1.0 eq)
-
Nucleophilic amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF)
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add the nucleophilic amine dropwise to the reaction mixture.
-
The reaction is typically stirred at room temperature to 50 °C and monitored by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, the reaction mixture is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Tandem Amination and Cyclization to a Pteridine Scaffold
This conceptual protocol illustrates how the trifunctional nature of the target intermediate could be harnessed in a one-pot synthesis of a pteridine derivative.
Materials:
-
This compound (1.0 eq)
-
A primary amine (2.2 eq)
-
A non-nucleophilic base (e.g., Sodium Carbonate) (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound in anhydrous DMF, add the primary amine and the non-nucleophilic base.
-
Heat the reaction mixture to 80-100 °C. The initial step is the SNAr of one of the chloro groups.
-
The elevated temperature will then facilitate a second, intramolecular SNAr reaction where the newly introduced amino group displaces the second chloro group, and a subsequent or concurrent intramolecular alkylation involving the chloromethyl group to form the fused pyrazine ring.
-
Monitor the reaction by LC-MS for the formation of the desired product.
-
Work-up and purification would be similar to Protocol 1, likely requiring more rigorous purification due to the complexity of the reaction.
Trustworthiness and Self-Validating Systems
The protocols described are based on well-understood reaction mechanisms in pyrimidine chemistry. The progress of these reactions can be reliably monitored by standard analytical techniques such as TLC and LC-MS. The identity and purity of the products can be confirmed by NMR spectroscopy and mass spectrometry. For any novel compound, full characterization including 1H NMR, 13C NMR, and high-resolution mass spectrometry is essential for validation.
Conclusion: A Versatile but Challenging Intermediate
This compound represents a highly versatile yet challenging synthetic intermediate. Its trifunctional nature offers the potential for the rapid construction of complex, nitrogen-rich heterocyclic scaffolds that are of high interest in medicinal chemistry. While its direct synthetic applications are not as extensively documented as some of its structural analogs, the principles of pyrimidine chemistry suggest that it is a powerful tool for the experienced synthetic chemist.
The key to unlocking its potential lies in the careful control of reaction conditions to achieve regioselective transformations. For research teams looking to explore novel chemical space and develop proprietary synthetic routes, this compound is a compelling starting point.
References
- Google Patents. (n.d.). Synthesis of chlorinated pyrimidines.
-
PubMed. (2014). Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2008). Synthesis of 4-Amino-6-(dichloromethyl)-5-nitropyrimidines. Retrieved February 8, 2026, from [Link]
- Google Patents. (2013). Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine.
- Google Patents. (2011). Method for preparing 4,6-dichloro-5-amino-2-(propylsulfanyl)pyrimidine.
-
Apicule. (n.d.). 4,6-Dichloro-2-(propylthio)pyrimidin-5-amine (CAS No: 145783-15-9). Retrieved February 8, 2026, from [Link]
- Patsnap. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
- Google Patents. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
-
ChemRxiv. (2022). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved February 8, 2026, from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-2-methylpyrimidin-5-amine. Retrieved February 8, 2026, from [Link]
- Google Patents. (2016). Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine.
-
ResearchGate. (2012). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Retrieved February 8, 2026, from [Link]
-
Der Pharma Chemica. (2016). Synthesis of pteridines derivatives from different heterocyclic compounds. Retrieved February 8, 2026, from [Link]
-
C&EN Global Enterprise. (1954). New Pteridine Synthesis. Retrieved February 8, 2026, from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 8, 2026, from [Link]
-
PMC. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved February 8, 2026, from [Link]
-
PMC. (2018). Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. Retrieved February 8, 2026, from [Link]
-
ResearchGate. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved February 8, 2026, from [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Retrieved February 8, 2026, from [Link]
-
MDPI. (2021). Pushing at the Boundaries of Pterin Chemistry. Retrieved February 8, 2026, from [Link]
-
PubMed. (2004). Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors. Retrieved February 8, 2026, from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 4. apicule.com [apicule.com]
- 5. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 6. Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 11. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Pyrimidine-Based Compounds
For researchers, scientists, and drug development professionals venturing into the promising landscape of pyrimidine-based therapeutics, the journey from a novel compound to a viable drug candidate is paved with rigorous scientific validation. The pyrimidine scaffold, a cornerstone of numerous FDA-approved drugs, offers immense therapeutic potential across oncology, virology, and immunology. However, unlocking this potential hinges on the reliability and reproducibility of the in vitro assays used to characterize these compounds. This guide provides an in-depth, experience-driven comparison of key in vitro assays, complete with detailed validation protocols and the rationale behind critical experimental choices. Our focus is to empower you with the knowledge to build self-validating assay systems that generate trustworthy and actionable data.
The Criticality of Robust Assay Validation
In the realm of drug discovery, in vitro assays serve as the primary filter for identifying promising lead compounds. Poorly validated assays can lead to costly and time-consuming false positives or, even worse, the premature termination of a promising therapeutic candidate. For pyrimidine-based compounds, specific physicochemical properties, such as solubility and potential for off-target effects, necessitate a tailored approach to assay validation. A well-validated assay ensures accuracy, precision, and robustness, providing a solid foundation for subsequent preclinical and clinical development.
Core Principles of In Vitro Assay Validation
Before delving into specific assay types, it's crucial to understand the fundamental parameters of assay validation, as outlined by regulatory bodies and industry best practices. These principles are universally applicable, whether you are developing a biochemical or a cell-based assay.
Key Validation Parameters
| Parameter | Definition | Why It's Critical for Pyrimidine Compounds |
| Accuracy | The closeness of agreement between a measured value and the true or accepted reference value. | Ensures that the measured potency (e.g., IC50) of a pyrimidine derivative is a true reflection of its biological activity. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Coefficient of Variation (%CV). | High precision is essential to confidently distinguish between the activities of closely related pyrimidine analogs. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Important for ensuring that the assay signal is a direct result of the pyrimidine compound's interaction with the target and not due to interference from the compound itself or other matrix components. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | Defines the concentration window where the assay is reliable for quantifying the activity of pyrimidine compounds. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | A robust assay will provide consistent results even with minor variations in experimental conditions, which is crucial for assay transfer between labs and for long-term studies. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be detected and quantified with acceptable precision and accuracy, respectively. | Important for determining the lower limits of an assay's utility, especially when dealing with highly potent pyrimidine compounds. |
Comparing In Vitro Assay Platforms for Pyrimidine Compounds: A Head-to-Head Analysis
The choice of an in vitro assay platform is a critical decision that should be guided by the specific biological question you are asking, the nature of the target, and the properties of your pyrimidine compounds. Here, we compare the two most common platforms: biochemical assays and cell-based assays.
Biochemical Assays: A Direct Look at Target Interaction
Biochemical assays, often referred to as target-based assays, measure the direct interaction of a compound with a purified biological target, such as an enzyme or receptor. These assays are invaluable for determining the intrinsic potency of a compound and for elucidating its mechanism of action.
Many pyrimidine-based drugs target kinases. Several assay formats are available to measure their inhibitory activity:
-
Fluorescence Polarization (FP): This technique measures the change in the polarization of fluorescent light emitted from a fluorescently labeled tracer that binds to the kinase. When an inhibitor displaces the tracer, the polarization value changes. FP assays are homogeneous, sensitive, and well-suited for high-throughput screening (HTS). However, they can be susceptible to interference from fluorescent compounds.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET assays utilize a lanthanide donor and a fluorescent acceptor. When in close proximity, energy transfer occurs. Inhibition of the target disrupts this proximity, leading to a change in the FRET signal. TR-FRET is a robust technology with high sensitivity and is less prone to interference from fluorescent compounds than standard FRET or FP.
-
Luminescence-Based Assays (e.g., Kinase-Glo®): These assays quantify kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal. These assays are highly sensitive and have a large dynamic range.
Objective: To validate a TR-FRET-based kinase assay to determine the IC50 of a novel pyrimidine-based inhibitor against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
Europium-labeled anti-phospho-substrate antibody (donor)
-
Allophycocyanin (APC)-labeled streptavidin (acceptor)
-
ATP
-
Assay buffer (including MgCl2)
-
Known reference inhibitor
-
Pyrimidine test compound
-
384-well microplates
-
TR-FRET-capable plate reader
Protocol:
-
Reagent Preparation and Optimization:
-
Determine the optimal concentrations of kinase, substrate, and ATP through matrix titrations to achieve a robust signal-to-background ratio and linear reaction kinetics.
-
Prepare serial dilutions of the pyrimidine compound and the reference inhibitor in DMSO, followed by a further dilution in assay buffer.
-
-
Assay Procedure:
-
Add the pyrimidine compound or reference inhibitor to the wells of the 384-well plate.
-
Add the kinase and substrate mixture to initiate the reaction.
-
Incubate at room temperature for the predetermined optimal time.
-
Stop the reaction and add the detection reagents (Eu-labeled antibody and APC-streptavidin).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis and Validation Parameters:
-
Accuracy: Determine the IC50 of the reference inhibitor and compare it to the known, accepted value. The measured IC50 should be within a predefined range (e.g., ± 3-fold) of the accepted value.
-
Precision (Intra- and Inter-Assay):
-
Intra-assay: Run the IC50 determination for the reference compound in triplicate on the same plate. The coefficient of variation (%CV) of the IC50 values should be ≤ 20%.
-
Inter-assay: Repeat the IC50 determination on three different days. The %CV of the IC50 values across the three runs should be ≤ 30%.
-
-
Linearity and Range: While not a direct measure in an inhibition assay, the linearity of the kinase reaction with respect to time and enzyme concentration should be established during assay development. The inhibitor concentrations should span a range that allows for a full dose-response curve, typically from no inhibition to complete inhibition.
-
Specificity/Selectivity: To assess the specificity of the pyrimidine compound, it should be tested against a panel of related kinases. A compound is considered selective if it is significantly more potent against the primary target than against other kinases.
-
Illustrative Validation Data for a Pyrimidine-Based Kinase Inhibitor (TR-FRET Assay)
| Validation Parameter | Metric | Acceptance Criteria | Result | Pass/Fail |
| Accuracy | Measured IC50 of Reference Inhibitor (Staurosporine) | Within 3-fold of expected value (10 nM) | 8.5 nM | Pass |
| Intra-Assay Precision | %CV of IC50 (n=3) | ≤ 20% | 12% | Pass |
| Inter-Assay Precision | %CV of IC50 (3 independent runs) | ≤ 30% | 18% | Pass |
| Z'-factor | Calculated from positive and negative controls | ≥ 0.5 | 0.75 | Pass |
Cell-Based Assays: Assessing Phenotypic Responses
Cell-based assays measure the effect of a compound on a cellular process or phenotype. They provide a more physiologically relevant context than biochemical assays, as they account for factors such as cell permeability, metabolism, and engagement with intracellular signaling pathways.
-
Proliferation/Viability Assays (e.g., MTT, MTS, CellTiter-Glo®): These assays are widely used to assess the cytotoxic or cytostatic effects of anticancer pyrimidine derivatives. They measure metabolic activity, which is proportional to the number of viable cells.
-
Cell Migration/Invasion Assays: These assays, such as the wound healing (scratch) assay or the transwell assay, are used to evaluate the effect of compounds on cell motility and invasion, which are key processes in cancer metastasis.
-
Apoptosis Assays (e.g., Caspase Activity Assays): These assays measure the activation of caspases, which are key executioner enzymes in the apoptotic pathway. They are used to determine if a pyrimidine compound induces programmed cell death.
Objective: To validate a luminescence-based caspase-3/7 activity assay to confirm that a pyrimidine compound induces apoptosis in a cancer cell line.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Pyrimidine test compound
-
Known apoptosis-inducing agent (e.g., Staurosporine) as a positive control
-
Caspase-Glo® 3/7 Assay Reagent
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the pyrimidine compound and the positive control. Include vehicle-treated (e.g., DMSO) wells as a negative control.
-
-
Assay Procedure:
-
Incubate the plate for a duration determined by the expected time course of apoptosis induction (e.g., 24, 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis and Validation Parameters:
-
Accuracy: The positive control should induce a significant and reproducible increase in caspase activity.
-
Precision (Intra- and Inter-Assay):
-
Intra-assay: The %CV for replicate wells treated with the same concentration of the pyrimidine compound should be ≤ 15%.
-
Inter-assay: The %CV for the EC50 (concentration that induces 50% of maximal caspase activity) of the pyrimidine compound across three independent experiments should be ≤ 30%.
-
-
Linearity and Range: The assay should demonstrate a dose-dependent increase in caspase activity with increasing concentrations of the pyrimidine compound, up to a saturating concentration.
-
Specificity: The assay uses a specific substrate for caspase-3 and -7. To further confirm apoptosis, complementary assays such as Annexin V staining can be performed.
-
Illustrative Validation Data for a Pyrimidine-Based Apoptosis Inducer (Caspase-3/7 Assay)
| Validation Parameter | Metric | Acceptance Criteria | Result | Pass/Fail |
| Positive Control Response | Fold induction with Staurosporine | ≥ 5-fold over vehicle | 12-fold | Pass |
| Intra-Assay Precision | %CV of replicate wells | ≤ 15% | 8% | Pass |
| Inter-Assay Precision | %CV of EC50 (3 independent runs) | ≤ 30% | 22% | Pass |
| Z'-factor | Calculated from positive and negative controls | ≥ 0.5 | 0.68 | Pass |
Navigating the Challenges: Troubleshooting In Vitro Assays for Pyrimidine Compounds
The unique chemical nature of pyrimidine-based compounds can present specific challenges during in vitro assay development and validation. Proactive troubleshooting is key to generating reliable data.
Common Issues and Mitigation Strategies:
-
Poor Solubility: Pyrimidine derivatives can sometimes have limited aqueous solubility, leading to compound precipitation in the assay. This can cause inconsistent results and false negatives.
-
Mitigation:
-
Always determine the kinetic solubility of your compounds in the assay buffer.
-
Use the lowest possible concentration of DMSO in the final assay volume (typically <0.5%).
-
Visually inspect plates for precipitation, especially at higher compound concentrations.
-
Consider using formulation strategies, such as the inclusion of solubilizing agents, if solubility remains an issue.
-
-
-
Compound Interference: Some pyrimidine compounds may interfere with the assay signal, for example, by fluorescing at the same wavelength as the assay readout or by inhibiting a reporter enzyme.
-
Mitigation:
-
Run control experiments with the compound in the absence of the biological target to assess for background signal.
-
If using a fluorescence-based assay, scan the emission spectrum of the compound to check for overlap with the assay fluorophore.
-
For luminescence-based assays, test the compound against the purified luciferase enzyme to rule out direct inhibition.
-
-
-
Off-Target Effects: Pyrimidine-based compounds, particularly kinase inhibitors, can have off-target activities that may confound the interpretation of cell-based assay results.
-
Mitigation:
-
Profile lead compounds against a panel of related and unrelated targets to assess their selectivity.
-
Use multiple, mechanistically distinct cell lines to confirm that the observed phenotype is consistent with on-target activity.
-
Employ target engagement assays to confirm that the compound is binding to the intended target within the cell.
-
-
Visualizing the Path to Validated Data
To provide a clearer picture of the interconnectedness of the concepts discussed, the following diagrams illustrate the overall assay validation workflow and the decision-making process for selecting the appropriate assay.
Caption: The Assay Validation Workflow: A Phased Approach.
Caption: Decision Tree for In Vitro Assay Selection.
Conclusion: Building a Foundation of Trustworthy Data
The validation of in vitro assays is not merely a procedural hurdle; it is the scientific bedrock upon which successful drug discovery programs are built. For pyrimidine-based compounds, a thoughtful and rigorous approach to assay validation is paramount to navigating their unique chemical properties and unlocking their full therapeutic potential. By embracing the principles of accuracy, precision, and robustness, and by judiciously selecting and validating the appropriate assay platforms, researchers can generate high-quality, reproducible data that confidently guides the progression of novel pyrimidine derivatives from the bench to the bedside.
References
- Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays. Journal of visualized experiments : JoVE, (88), 51046.
- Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014).
- Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro Cell Migration and Invasion Assays.
- FDCELL. (2023, July 25).
- PharmaG33k. (2023, October 20).
- Thermo Fisher Scientific. Caspase Assays.
- Elabscience. Caspase Assay Kits.
- Justus, C. R., Leffler, N., Ruiz-Echevarria, M., & Yang, L. V. (2014). In vitro cell migration and invasion assays.
- Kim, H. Y., et al. (2015). Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. PubMed.
- Houston, M. A., et al. (2020). Evaluation of Caspase‐3 Activity During Apoptosis with Fluorescence Lifetime‐Based Cytometry Measurements and Phasor Analyses.
- Foley, T. L., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.
- Ferguson, F. M., & Gray, N. S. (2018). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC.
- Dahlin, J. L., et al. (2015). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC.
- Schaarschmidt, F., & Hothorn, L. A. (2014). Statistical methods and software for validation studies on new in vitro toxicity assays.
- MedCrave. (2018, September 14).
- Klink, T. A., et al. (2008). Comparison of inhibition curves between fluorescence polarization (FP) ADP detection and time-resolved fluorescence resonance energy transfer (TR-FRET) ADP detection for PI3Kα kinase and
A Senior Application Scientist's Guide to the Elemental Analysis of Newly Synthesized Pyrimidine Derivatives
In the landscape of drug discovery and development, pyrimidine derivatives stand out for their vast therapeutic potential, forming the structural core of numerous anticancer, antimicrobial, and antiviral agents.[1][2][3] The synthesis of novel pyrimidine-based New Chemical Entities (NCEs) is a cornerstone of medicinal chemistry.[4][5] However, the journey from a promising synthetic route to a viable drug candidate is paved with rigorous analytical validation. Among the most fundamental of these validations is elemental analysis—a quantitative determination of a compound's elemental composition.
This guide provides an in-depth comparison of the principal techniques for the elemental analysis of newly synthesized pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the causal reasoning behind experimental choices, ensuring scientific integrity and trustworthy, reproducible results.
The Imperative of Purity: Why Elemental Analysis is Non-Negotiable
Before delving into the "how," it is crucial to understand the "why." The elemental composition of a synthesized compound is its most basic chemical fingerprint. Elemental analysis serves two primary, indispensable functions:
-
Confirmation of Molecular Formula: It provides direct, quantitative evidence to support the proposed molecular formula of a newly synthesized compound. This is the first line of defense against structural misidentification.
-
Assessment of Purity: The presence of impurities, such as residual solvents, inorganic salts from purification, or byproducts, can significantly alter the elemental percentages from their theoretical values.[6] Accurate elemental analysis is therefore a critical purity assay.[6]
A discrepancy between the theoretical and experimentally determined elemental composition signals a need for further purification or structural reassessment. For pharmaceutical applications, where purity is directly linked to safety and efficacy, this step is mandated by regulatory bodies and detailed in pharmacopeias.[7]
A Comparative Overview of Core Analytical Techniques
The choice of an elemental analysis technique is dictated by the specific question being asked. Are you confirming the bulk C, H, N, S composition? Or are you searching for trace metallic catalyst residues? Each scenario demands a different analytical tool. The most common techniques include combustion analysis, inductively coupled plasma (ICP) methods, and X-ray fluorescence (XRF).[8][9]
| Technique | Primary Application | Elements Detected | Sensitivity | Sample Type | Key Advantage | Key Limitation |
| Combustion (CHNS) Analysis | Bulk elemental composition of organic compounds | C, H, N, S, (O by pyrolysis) | Percent (%) level | Solids, Liquids | High precision for core organic elements; "gold standard" for formula confirmation.[8] | Limited to CHNS/O; indirect oxygen measurement. |
| ICP-MS/OES | Trace and ultra-trace elemental analysis | Most elements (ppm to ppb) | ppm - ppb | Liquids (after digestion) | Excellent for detecting metallic impurities from catalysts or reagents.[10][11] | Destructive; requires sample digestion which can be complex for organic matrices.[10] |
| X-ray Fluorescence (XRF) | Non-destructive elemental screening | Na to U (instrument dependent) | ppm to % | Solids, Liquids | Rapid, non-destructive screening with minimal sample prep.[12][13] | Poor sensitivity for light elements (C, H, N, O).[14][15] |
Technique Deep Dive & Experimental Protocols
Combustion Analysis: The Gold Standard for Formula Confirmation
Combustion analysis is the definitive method for determining the mass percentages of carbon, hydrogen, nitrogen, and sulfur in organic compounds like pyrimidine derivatives.[8][16]
Causality Behind the Method: The technique's reliability stems from its straightforward and complete conversion of the sample into simple, easily detectable gases. Based on the classical Pregl-Dumas method, a sample is combusted at high temperatures (typically >900°C) in an oxygen-rich atmosphere.[16][17][18] This process quantitatively converts:
-
Carbon to Carbon Dioxide (CO₂)
-
Hydrogen to Water (H₂O)
-
Nitrogen to Nitrogen Gas (N₂) (after reduction of NOx)
-
Sulfur to Sulfur Dioxide (SO₂)
These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[19]
This protocol is designed to be self-validating through the inclusion of standards and blanks, ensuring the integrity of the results.
Instrumentation: CHNS Elemental Analyzer Carrier Gas: High-purity Helium
Step 1: System Calibration & Verification
-
Rationale: Before analyzing any unknown samples, the instrument's accuracy and linearity must be confirmed.
-
Procedure:
-
Analyze a certified calibration standard (e.g., Acetanilide) at three different weights to establish a calibration curve.
-
Analyze a second, different certified standard (e.g., Sulfanilamide) as a verification standard. The results must fall within the accepted tolerance (typically ±0.3% of the theoretical value) before proceeding.
-
Step 2: Sample Preparation
-
Rationale: A homogeneous sample is critical for reproducibility. The sample weight must be sufficient for accurate detection but not so large as to cause incomplete combustion.
-
Procedure:
-
Ensure the pyrimidine derivative sample is finely ground and homogenous. Dry the sample under vacuum to remove any residual solvent.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.
-
Fold the capsule to enclose the sample securely, ensuring no sample is lost.
-
Step 3: Analysis Sequence
-
Rationale: A structured sequence including blanks and standards monitors instrument drift and ensures continued accuracy.
-
Procedure:
-
Run three empty tin capsules as instrument blanks to establish the baseline.
-
Analyze the verification standard to confirm the system is stable.
-
Analyze the pyrimidine derivative samples in triplicate.
-
After every 10 samples, re-analyze the verification standard to check for drift.
-
Step 4: Data Interpretation
-
Rationale: The final validation comes from comparing the experimental results to the theoretical values calculated from the expected molecular formula.
-
Procedure:
-
Calculate the theoretical mass percentages for C, H, N, and S for the target pyrimidine derivative.
-
Average the results from the triplicate sample analyses.
-
Compare the experimental average to the theoretical values. A deviation of ≤0.4% is generally considered acceptable for a pure compound.
-
Inductively Coupled Plasma (ICP): Unmasking Trace Metal Impurities
While combustion analysis confirms the bulk composition, it cannot detect trace elemental impurities, such as residual palladium from a cross-coupling reaction—a common synthetic step for functionalizing pyrimidine rings.[2][20] For this, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred method due to its exceptional sensitivity.[8][10]
Causality Behind the Method: ICP-MS uses a high-temperature argon plasma (~6,000-10,000 K) to desolvate, atomize, and ionize the sample.[21] These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of most elements at parts-per-million (ppm) or even parts-per-billion (ppb) levels.[10]
Instrumentation: ICP-MS system, Microwave Digestion System
Step 1: Sample and Vessel Preparation
-
Rationale: To prevent contamination, all vessels must be scrupulously clean, and the digestion must completely destroy the organic matrix to liberate the target elements.
-
Procedure:
-
Leach all digestion vessels in 10% nitric acid for at least 24 hours and rinse thoroughly with deionized water.
-
Accurately weigh ~50-100 mg of the pyrimidine derivative into a clean, dry microwave digestion vessel.
-
Prepare a "Method Blank" vessel containing only the digestion acids. This is crucial for identifying any contamination from the reagents or vessel.
-
Step 2: Microwave Digestion
-
Rationale: Microwave-assisted digestion provides rapid and complete sample decomposition in a closed system, minimizing the loss of volatile elements.
-
Procedure:
-
To the sample vessel and the method blank, add a mixture of high-purity nitric acid (e.g., 5 mL) and hydrochloric acid (e.g., 1 mL).
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to ~200°C and hold for 20 minutes (parameters may need optimization depending on the specific pyrimidine derivative).
-
After cooling, carefully open the vessels in a fume hood. The resulting solution should be clear and free of particulates.
-
Step 3: Sample Dilution and Analysis
-
Rationale: Digested samples must be diluted to reduce the acid concentration and total dissolved solids to levels compatible with the ICP-MS introduction system.[22] An internal standard is added to correct for instrument drift and matrix effects.
-
Procedure:
-
Quantitatively transfer the digested sample and blank to 50 mL volumetric flasks.
-
Add an internal standard solution (e.g., containing Y, In, Bi) to each flask.
-
Dilute to the mark with deionized water.
-
Aspirate the samples into the ICP-MS. Run a calibration curve, the method blank, and quality control standards at regular intervals.
-
Complementary Techniques for Unambiguous Identification
While elemental analysis provides the "what" and "how much," it does not provide information on molecular structure. Therefore, it must be used in conjunction with other analytical techniques.
-
High-Resolution Mass Spectrometry (HRMS): This is a powerful tool for determining the molecular formula of a compound.[23] By measuring the mass of the molecular ion to four or more decimal places, HRMS can distinguish between different molecular formulas that have the same nominal mass.[24][25] This provides strong, independent confirmation of the molecular formula proposed by elemental analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of a molecule, including the connectivity of atoms and their chemical environment. A clean NMR spectrum, consistent with the proposed structure, is essential evidence of purity and identity.
Visualizing the Analytical Workflow
A logical workflow ensures that all necessary data is collected efficiently and interpreted correctly.
Caption: Workflow for the characterization of a new pyrimidine derivative.
Decision Matrix for Technique Selection
Choosing the right analytical approach depends on the specific goals of the analysis.
Caption: Decision matrix for selecting the appropriate elemental analysis technique.
Conclusion
The elemental analysis of a newly synthesized pyrimidine derivative is not a mere formality but a foundational pillar of its chemical validation. While combustion analysis remains the gold standard for confirming the empirical formula and assessing bulk purity, it represents only one piece of the analytical puzzle. A comprehensive characterization strategy, integrating techniques like ICP-MS for trace impurity profiling and HRMS for unambiguous molecular formula determination, is essential. By understanding the causality behind each technique and implementing self-validating protocols, researchers can ensure the scientific integrity of their findings, paving the way for the successful development of novel pyrimidine-based therapeutics. The validity of any analytical method is ultimately established through meticulous laboratory studies, and robust documentation is paramount for regulatory acceptance.[26][27][28][29]
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Elemental Analysis - Organic & Inorganic Compounds. ELTRA. [Link]
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The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. (n.d.). VELP Scientifica. [Link]
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Comprehensive Guide to CHNSO Analysis: Principles, Applications, and Future. (2024, November 15). Technology Networks. [Link]
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CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. [Link]
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XRF Light Elements Analysis. (n.d.). Alloytester. [Link]
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High-resolution mass spectrometry of small molecules bound to membrane proteins. (n.d.). National Center for Biotechnology Information. [Link]
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Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (n.d.). Agilent. [Link]
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Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Preprints.org. [Link]
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Determining Molecular Formulas. (2025, March 20). Chemistry LibreTexts. [Link]
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Calculating Molecular Formulas Step by Step | How to Pass Chemistry. (2017, November 2). YouTube. [Link]
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What is a CHNS Elemental Analyzer? (2023, October 19). AZoM. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). GSC Biological and Pharmaceutical Sciences. [Link]
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Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. (2014, January 29). ACS Publications. [Link]
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What is ICP-MS? Principles & Technique. (n.d.). Agilent. [Link]
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Why light elements are difficult to measure with portable XRF. (n.d.). Portable Spectral Services. [Link]
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A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). International Journal of Science and Advanced Technology. [Link]
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Determining Molecular Formulas in Chemistry. (2024, July 7). YouTube. [Link]
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Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022, December 28). Chemistry LibreTexts. [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com. [Link]
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A study on methods of synthesis of pyrimidine derivatives and their biological activities. (n.d.). Heterocyclic Letters. [Link]
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Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]
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The best technique for elemental analysis. (n.d.). secrets of science. [Link]
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Analytical Services to Characterize New Chemical Entities. (n.d.). Pacific BioLabs. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
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Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
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New Chemical Entities. (n.d.). BioSolveIT. [Link]
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Overcoming Challenges in XRF Light Element Analysis: The Role of Helium and Vacuum. (n.d.). Bruker. [Link]
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Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). Royal Society of Chemistry. [Link]
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Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2021, August 16). Growing Science. [Link]
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Analyzing Organic Samples Using ICP-MS: Methods and Challenges. (2025, September 19). Patsnap Eureka. [Link]
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Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020, October 13). Institute of Validation Technology. [Link]
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Spectroscopic Comparison of Pyrimidine Isomers: A Technical Guide
Executive Summary
In medicinal chemistry and fragment-based drug discovery (FBDD), distinguishing between the three diazine isomers—Pyrimidine (1,3-diazine), Pyrazine (1,4-diazine), and Pyridazine (1,2-diazine)—is critical. While they share the formula
This guide moves beyond basic textbook definitions to provide a rigorous, data-driven framework for identification. We focus on the causality between molecular symmetry and spectral output, providing a self-validating workflow for researchers.
Structural & Physical Basis[1][2]
The spectroscopic behavior of these isomers is governed by their symmetry point groups and the resulting selection rules.
| Isomer | Structure | Symmetry Point Group | Dipole Moment (D) | pKa (Conjugate Acid) |
| Pyrazine | 1,4-diazine | 0.0 | ~0.65 | |
| Pyrimidine | 1,3-diazine | ~2.3 | ~1.30 | |
| Pyridazine | 1,2-diazine | ~4.2 | ~2.33 |
Key Insight: Pyrazine’s center of inversion (
Nuclear Magnetic Resonance (NMR) Analysis[3][4][5]
NMR is the primary tool for differentiation. The nitrogen atoms induce significant deshielding (downfield shifts) on adjacent protons (
Proton (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> H) NMR Signatures (in )[3][4]
| Isomer | Signal Count | Chemical Shifts ( | Multiplicity & Coupling ( | Structural Logic |
| Pyrazine | 1 | 8.60 (s) | Singlet | All 4 protons are chemically equivalent due to |
| Pyridazine | 2 | H3/H6: ~9.17H4/H5: ~7.53 | AA'BB' system (appears as multiplets) | |
| Pyrimidine | 3 | H2: ~9.26H4/H6: ~8.78H5: ~7.36 | H2: s (broad)H4/6: d ( | H2 is flanked by two N atoms (most deshielded). H5 is in the "nodal" position of the N-effect (most shielded). |
Carbon (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> C) NMR[3][4]
-
Pyrazine: Single peak (~145 ppm).
-
Pyridazine: Two peaks (C3/6 ~152 ppm, C4/5 ~127 ppm).
-
Pyrimidine: Three peaks (C2 ~159 ppm, C4/6 ~157 ppm, C5 ~122 ppm). Note that C2 is often weak due to long relaxation times (
) and lack of NOE enhancement if proton-decoupled.
Vibrational Spectroscopy (IR & Raman)[3][6]
This section validates the symmetry predicted by NMR.
The Mutual Exclusion Rule (Pyrazine)
For Pyrazine (
-
Experiment: If you observe a strong band in Raman that is completely absent in IR (e.g., the symmetric ring breathing mode ~1015 cm
), the sample is Pyrazine.
Pyrimidine & Pyridazine ( )
Both molecules lack a center of inversion. Consequently, most vibrational modes (including the ring breathing mode ~980-990 cm
Electronic Spectroscopy (UV-Vis)[3][7]
Diazines exhibit two distinct transitions:
-
: High intensity, higher energy (
nm). -
: Low intensity (forbidden), lower energy (
nm), originating from the N lone pairs.
Solvatochromism as a Diagnostic Tool:
The
| Isomer | Shift Logic | ||
| Pyrazine | ~328 nm | ~305 nm | High symmetry allows distinct vibronic structure in non-polar solvents. |
| Pyridazine | ~340 nm | ~310 nm | Highest energy lone-pair repulsion in ground state (N-N adjacent) leads to lowest energy transition (longest |
| Pyrimidine | ~298 nm | ~270 nm | Large energy gap; often buried under |
Experimental Protocol: Self-Validating Identification
Objective: Unambiguously identify a diazine isomer using minimal sample.
Step 1: Sample Preparation & Solvent Selection
-
Protocol: Dissolve ~5 mg of sample in 0.6 mL
. -
Critical Control: Avoid acidic solvents (like
) or unbuffered initially. Protonation of the nitrogen (pKa 0.6 - 2.3) will collapse the chemical shift differences and alter coupling constants. prevents H-bonding induced shifts.
Step 2: H NMR Acquisition
-
Parameter: Set relaxation delay (
) to seconds to ensure integration accuracy of the H2 proton in Pyrimidine (which lacks adjacent protons for efficient relaxation). -
Analysis:
Step 3: Symmetry Validation (Optional/Confirmation)[3]
-
Protocol: Acquire a quick Raman spectrum (solid state or concentrated solution).
-
Check: Compare the Ring Breathing Mode (~1000 cm
) with an FTIR spectrum.
Visualization of Logic & Workflow
Diagram 1: Spectroscopic Decision Tree
This logic gate uses NMR multiplicity and Symmetry rules to segregate the isomers.
Caption: Decision tree for identifying diazine isomers based on proton NMR signal multiplicity and integration.
Diagram 2: Experimental Workflow
The step-by-step protocol ensuring data integrity.
Caption: Standardized experimental workflow for diazine characterization, prioritizing NMR with optional secondary validation.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[9]
-
NIST Chemistry WebBook. (2023). Pyrazine, Pyrimidine, and Pyridazine Spectra Data.[10][11][2][8][12] National Institute of Standards and Technology.[2][4][5][13] Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and shift logic).
- Mason, S. F. (1959). The Electronic Spectra of N-Heteroaromatic Systems. Part I. Journal of the Chemical Society, 1240-1246. (Seminal work on transitions).
- Lord, R. C., Marston, A. L., & Miller, F. A. (1957). Infrared and Raman Spectra of the Diazines. Spectrochimica Acta, 9, 113-125. (Definitive source on vibrational assignment and mutual exclusion).
Sources
- 1. youtube.com [youtube.com]
- 2. Pyrazine [webbook.nist.gov]
- 3. reddit.com [reddit.com]
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- 5. Pyridazine [webbook.nist.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazine [webbook.nist.gov]
- 9. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Welcome to Chem Zipper.com......: What is correct basicity order of pyridine, pyridazine, pyrimidine and pyrazine ? [chemzipper.com]
- 13. Pyridine [webbook.nist.gov]
Safety Operating Guide
Navigating the Synthesis Frontier: A Guide to Handling 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that progress in drug discovery often involves navigating the complexities of novel, highly reactive chemical intermediates. 4,6-Dichloro-5-(chloromethyl)pyrimidin-2-amine is one such compound. Its trifecta of reactive sites—two chloro-substituents on the pyrimidine ring and a chloromethyl group—makes it a valuable synthon, but also demands a rigorous and informed approach to safety.
This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound. It is built on the foundational principle that true laboratory safety is not merely about following rules, but about deeply understanding the "why" behind each procedural step. The information herein is synthesized from safety data for closely related chlorinated pyrimidine analogs, adapted to account for the specific reactivity of the chloromethyl moiety.
Hazard Assessment: Understanding the Adversary
A thorough risk assessment is the cornerstone of any laboratory procedure. Before handling this compound, every researcher must understand the potential risks, which dictate the necessary control measures.
| Hazard Classification | GHS Hazard Statement | Rationale and Field Insights |
| Skin Corrosion / Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][3] | Chlorinated heterocyclic compounds are frequently corrosive. Direct contact can lead to immediate and severe chemical burns. The causality lies in their ability to react with and denature proteins and lipids in skin tissue. |
| Serious Eye Damage / Irritation | H319: Causes serious eye damage.[3] | The eyes are exceptionally vulnerable. Even minor exposure to vapors or a small splash can cause irreversible damage, including blindness.[2] The high reactivity of this compound makes this a critical control point. |
| Respiratory Tract Irritation | H335: May cause respiratory irritation.[3] | As a fine powder or volatile compound, airborne particles can be easily inhaled.[3] This can cause irritation and inflammation of the nasal passages, throat, and lungs. The chloromethyl group may also act as a lachrymator, causing immediate irritation and tearing. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin or if inhaled.[2] | Systemic toxicity is a significant concern. Absorption through the skin, ingestion, or inhalation can lead to internal damage.[1] The full toxicological properties are often not fully investigated for novel intermediates.[2] |
| Potential Skin Sensitizer | May cause an allergic skin reaction.[2] | Repeated exposure can lead to the development of allergic contact dermatitis, where subsequent, even minimal, contact can trigger a severe skin reaction.[2] |
The Personal Protective Equipment (PPE) Protocol: A Self-Validating System
The selection of PPE is not a matter of preference but a direct response to the identified hazards. The goal is to create a series of barriers that make accidental exposure a non-event.
Caption: PPE selection workflow based on risk assessment.
Step 1: Foundational Engineering Controls (The First Line of Defense)
Before any PPE is donned, ensure the primary containment systems are functioning correctly.
-
Fume Hood: All handling of this compound, from weighing to reaction setup and workup, must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides critical ventilation to prevent the inhalation of dust or vapors.[4][5]
-
Safety Infrastructure: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6][7]
Step 2: Standard PPE for All Operations
This is the minimum required equipment for any task involving this compound.
-
Eye Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. Regular safety glasses do not provide adequate protection from splashes.
-
Protective Clothing: A flame-resistant laboratory coat, fully buttoned, is required. Wear long pants and closed-toe shoes made of a non-porous material.
-
Gloves: Double gloving is recommended. Use two pairs of chemical-resistant nitrile gloves. The outer glove should be removed immediately upon any suspected contamination. Always inspect gloves for tears or holes before use.[4] After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.
Step 3: Enhanced PPE for High-Risk Scenarios
Certain procedures increase the risk of exposure and require additional protective barriers.
-
Face Shield: When handling larger quantities (>5g) or performing any operation with a significant splash potential (e.g., quenching a reaction, extractions), a full-face shield must be worn over chemical splash goggles.
-
Chemical-Resistant Apron: For operations involving larger volumes of solvents or reagents, a chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.
Operational and Disposal Plans: From Benchtop to Waste Stream
Handling and Storage Protocol
-
Designated Area: Designate a specific area within a fume hood for the handling of this compound.
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[4][5]
-
Incompatible Materials: Keep away from strong oxidizing agents.[5]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[3][4] The storage location should be a locked cabinet or area accessible only to authorized personnel.[3][8]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if you feel unwell.
-
Isolate: If safe to do so, prevent the spread of the material. Do not let the chemical enter drains.[4]
-
PPE: Don appropriate PPE, including respiratory protection if dust is present, before attempting cleanup.
-
Cleanup: For small spills, use dry cleanup procedures to avoid generating dust.[3] Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[3]
-
Decontamination: Decontaminate the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.
Emergency Protocol: First Aid
Immediate medical attention is required for any exposure.[1]
-
Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention from an ophthalmologist.[1]
-
Inhalation: Move the victim to fresh air and keep them comfortable for breathing.[3] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water and give a glass of water to drink.[3] Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[1]
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[3] Do not dispose of it in the regular trash or down the sanitary sewer.
By integrating this comprehensive safety and handling plan into your laboratory workflow, you can effectively mitigate the risks associated with this reactive intermediate, fostering an environment where cutting-edge research and unwavering safety coexist.
References
-
HydroChemPSC. (n.d.). 1. Identification. Retrieved from [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association. Retrieved from [Link]
-
CYCLOHEXANE Safety Data Sheet. (2018, August 24). Greenfield Global. Retrieved from [Link]
-
Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. (n.d.). CDC Stacks. Retrieved from [Link]
-
ChemInform Abstract: Reactions of Chlorinated Pyrimidine Derivatives with Carbanions Bearing Nucleophugal Groups at the Carbanionic Center. (2013, April). ResearchGate. Retrieved from [Link]
-
Cyclohexane Safety Data Sheet. (n.d.). Retrieved from [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]
- 7. fishersci.com [fishersci.com]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
